Product packaging for Furo[3,2-b]pyridin-7-amine(Cat. No.:CAS No. 1186310-74-6)

Furo[3,2-b]pyridin-7-amine

Cat. No.: B1390470
CAS No.: 1186310-74-6
M. Wt: 134.14 g/mol
InChI Key: PUTFLLAMOPARNC-UHFFFAOYSA-N
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Description

Furo[3,2-b]pyridin-7-amine is a useful research compound. Its molecular formula is C7H6N2O and its molecular weight is 134.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O B1390470 Furo[3,2-b]pyridin-7-amine CAS No. 1186310-74-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furo[3,2-b]pyridin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-5-1-3-9-6-2-4-10-7(5)6/h1-4H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTFLLAMOPARNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=COC2=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674101
Record name Furo[3,2-b]pyridin-7-amine
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Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186310-74-6
Record name Furo[3,2-b]pyridin-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186310-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furo[3,2-b]pyridin-7-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Furo[3,2-b]pyridin-7-amine: A Technical Guide to its Molecular Structure, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Furo[3,2-b]pyridin-7-amine, a heterocyclic compound of growing interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific derivative, this document leverages established knowledge of the parent furo[3,2-b]pyridine scaffold and related analogues to provide a robust predictive framework for its synthesis, characterization, and potential applications.

Introduction to the Furo[3,2-b]pyridine Scaffold

The furo[3,2-b]pyridine core is a fused heterocyclic system comprising a furan ring fused to a pyridine ring.[1] This privileged scaffold has garnered significant attention in drug discovery due to its rigid, planar structure and unique electronic properties, which make it an attractive pharmacophore for developing potent and selective modulators of various biological targets.[2][3][4] Derivatives of this core have demonstrated a wide range of pharmacological activities, including anticancer and kinase inhibitory effects.[3][5] this compound, with the chemical formula C₇H₆N₂O and a molecular weight of 134.14 g/mol , is a specific derivative with an amino group at the 7-position of the pyridine ring.

Molecular Structure and Properties

The foundational structure of this compound is the furo[3,2-b]pyridine core. The addition of an amine group at the 7-position is expected to significantly influence its electronic and chemical properties.

Core Structure and Numbering

The furo[3,2-b]pyridine ring system is numbered as follows:

Caption: Atom numbering of the Furo[3,2-b]pyridine scaffold.

Predicted Physicochemical Properties

While experimental data for this compound is scarce, its properties can be predicted based on its structure. The presence of the amino group is expected to increase its polarity and basicity compared to the parent furo[3,2-b]pyridine.

PropertyPredicted Value/InformationSource
Molecular Formula C₇H₆N₂O
Molecular Weight 134.14 g/mol
CAS Number 1186310-74-6
Appearance Likely a solid at room temperature
SMILES Nc1ccnc2ccoc12
InChI 1S/C7H6N2O/c8-5-1-3-9-6-2-4-10-7(5)6/h1-4H,(H2,8,9)

Synthesis of this compound

Proposed Synthetic Pathway

A potential synthetic route could start from a suitably substituted pyridine precursor.

G cluster_0 Proposed Synthesis of this compound start Substituted Pyridine Precursor step1 Sonogashira Coupling with a protected alkyne start->step1 step2 Heteroannulation to form Furo[3,2-b]pyridine core step1->step2 step3 Introduction of Amino Group at C7 (e.g., via nitration and reduction) step2->step3 end This compound step3->end

Caption: A potential synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized and hypothetical procedure based on similar syntheses.[5] Researchers should optimize these conditions.

  • Sonogashira Coupling: A 2-hydroxy-3-halopyridine is coupled with a protected terminal alkyne in the presence of a palladium catalyst (e.g., Pd/C), a copper co-catalyst (e.g., CuI), a base (e.g., Et₃N), and a phosphine ligand (e.g., PPh₃) in a suitable solvent like ethanol.[5] The reaction may be facilitated by ultrasound irradiation.[5]

  • Heteroannulation: The resulting coupled product undergoes an intramolecular cyclization to form the furo[3,2-b]pyridine ring. This step is often performed in the same pot as the coupling reaction.[5]

  • Amination: The furo[3,2-b]pyridine core can then be functionalized. A common strategy for introducing an amino group to an aromatic ring is through nitration followed by reduction.

    • Nitration: The furo[3,2-b]pyridine is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group at the 7-position.

    • Reduction: The resulting 7-nitro-furo[3,2-b]pyridine is then reduced to the desired 7-amino derivative using a reducing agent such as tin(II) chloride or catalytic hydrogenation.

Characterization and Spectroscopic Analysis

The structural confirmation of this compound would rely on a combination of spectroscopic techniques. The following are predicted data based on the analysis of the parent compound and related structures.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The introduction of the amino group at C7 is expected to cause an upfield shift in the signals of the adjacent protons and carbons in the pyridine ring due to its electron-donating nature.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR Predicted Chemical Shift (δ, ppm)Multiplicity¹³C NMR Predicted Chemical Shift (δ, ppm)
H-2~7.6-7.8dC-2140-145
H-3~6.9-7.1dC-3105-110
H-5~8.0-8.2dC-3a145-150
H-6~6.5-6.7dC-5148-152
NH₂~5.0-6.0br sC-6110-115
C-7140-145
C-7a155-160

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are predictions and will require experimental verification.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound.

  • Predicted m/z: 134.14 (M⁺)

  • Fragmentation Pattern: The fragmentation pattern would likely involve the loss of HCN and CO, which are characteristic of similar heterocyclic systems.

Infrared (IR) Spectroscopy

IR spectroscopy would be useful for identifying the functional groups present in the molecule.

  • Predicted IR Peaks (cm⁻¹):

    • 3400-3200 (N-H stretching of the primary amine)

    • 3100-3000 (Aromatic C-H stretching)

    • 1620-1580 (C=C and C=N stretching)

    • 1250-1000 (C-O-C stretching)

Potential Applications in Drug Discovery

The furo[3,2-b]pyridine scaffold is a "privileged" structure in medicinal chemistry, with derivatives showing promise in several therapeutic areas.[2][3]

Anticancer Activity

Many furo[3,2-b]pyridine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[3][5] Their mechanisms of action often involve the inhibition of key cellular processes like cell cycle progression and signal transduction.[3] The 7-amino substitution could potentially enhance these activities or confer novel properties.

Kinase Inhibition

The furo[3,2-b]pyridine core has been successfully used to develop potent and selective inhibitors of several protein kinases, including cdc-like kinases (CLKs) and homeodomain-interacting protein kinases (HIPKs).[2][4] These kinases are involved in crucial cellular processes, and their dysregulation is linked to diseases like cancer and neurodegenerative disorders.[4]

Modulation of the Hedgehog Signaling Pathway

Certain furo[3,2-b]pyridine derivatives have been identified as effective modulators of the Hedgehog signaling pathway, which is aberrantly activated in various cancers.[2]

G cluster_0 Potential Therapeutic Applications core This compound app1 Anticancer Agent core->app1 app2 Kinase Inhibitor core->app2 app3 Hedgehog Pathway Modulator core->app3

Caption: Potential therapeutic applications of this compound.

Conclusion

This compound is a promising, yet underexplored, derivative of a medicinally important heterocyclic scaffold. This guide provides a foundational understanding of its structure, a plausible synthetic strategy, and predicted characterization data. Further experimental investigation is necessary to validate these predictions and to fully elucidate the therapeutic potential of this compound. The modular nature of the synthesis of the furo[3,2-b]pyridine core allows for extensive structure-activity relationship (SAR) studies, which could lead to the discovery of novel and potent therapeutic agents.

References

Spectroscopic and Synthetic Profile of Furo[3,2-b]pyridin-7-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Furo[3,2-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of molecules with a wide range of biological activities.[1] These compounds have garnered significant interest as, for example, highly selective kinase inhibitors and modulators of crucial signaling pathways.[2] Furo[3,2-b]pyridin-7-amine, as a key derivative, offers a versatile platform for further functionalization, making it a valuable building block for the synthesis of compound libraries in drug discovery programs.

The unequivocal structural elucidation and purity assessment of such compounds are paramount for reproducible biological and pharmacological studies. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from the parent Furo[3,2-b]pyridine core and established principles of spectroscopic interpretation to provide a robust predictive framework. Furthermore, a representative synthetic protocol for accessing the Furo[3,2-b]pyridine core is detailed to facilitate its synthesis and further investigation by researchers in the field.

Molecular Structure and Numbering

The structure of this compound with the standard numbering convention is presented below. This numbering is used for the assignment of spectroscopic signals throughout this guide.

Caption: Molecular Structure of this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₆N₂O), the monoisotopic mass is 134.04802 Da. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which is expected to readily form protonated molecules in the positive ion mode.

Table 1: Predicted Mass Spectrometry Data for this compound

Ion SpeciesAdductCalculated m/z
[M+H]⁺C₇H₇N₂O⁺135.05530
[M+Na]⁺C₇H₆N₂NaO⁺157.03724
[M+K]⁺C₇H₆N₂KO⁺173.01118
[M+NH₄]⁺C₇H₁₀N₃O⁺152.08184
[M-H]⁻C₇H₅N₂O⁻133.04074

Data sourced from PubChem predictions.

Predicted Fragmentation Pattern

Under electron ionization (EI) or collision-induced dissociation (CID) conditions, the molecular ion of this compound is expected to undergo characteristic fragmentation. The fragmentation of aromatic amines often involves the loss of small neutral molecules such as HCN. The fused furan ring can also undergo fragmentation, typically involving the loss of CO. A plausible fragmentation pathway is outlined below.

G M [M]+• m/z = 134 F1 [M-HCN]+• m/z = 107 M->F1 - HCN F2 [M-CO]+• m/z = 106 M->F2 - CO F3 [M-HCN-CO]+• m/z = 79 F1->F3 - CO F2->F3 - HCN

Caption: Predicted MS Fragmentation of this compound.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analysis: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.

  • Tandem MS (MS/MS): For fragmentation analysis, select the [M+H]⁺ ion (m/z 135.06) as the precursor ion and subject it to collision-induced dissociation (CID) with argon as the collision gas.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. The predicted ¹H and ¹³C NMR spectra of this compound are based on the known spectra of the parent Furo[3,2-b]pyridine and the well-established substituent effects of an amino group on an aromatic system. The amino group is a strong electron-donating group, which is expected to cause a significant upfield shift (to lower ppm values) of the signals for the protons and carbons in its vicinity, particularly those at the ortho and para positions.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show signals for five protons: three in the pyridine ring and two in the furan ring, in addition to the protons of the amino group.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~7.6d~2.2
H-3~6.8d~2.2
H-5~8.0d~8.5
H-6~6.5d~8.5
NH₂~4.5-5.5br s-

Note: Chemical shifts are predictions and may vary depending on the solvent and concentration.

The amino group at the 7-position is expected to strongly shield the ortho proton H-6, causing a significant upfield shift compared to the unsubstituted Furo[3,2-b]pyridine. The protons of the furan ring (H-2 and H-3) will be less affected. The NH₂ protons will appear as a broad singlet, and their chemical shift is highly dependent on the solvent, concentration, and temperature.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The spectrum is expected to show seven distinct signals for the carbon atoms of the Furo[3,2-b]pyridine core.

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C-2~142
C-3~108
C-3a~148
C-5~150
C-6~105
C-7~158
C-7a~152

The carbon atom directly attached to the amino group (C-7) will be significantly shielded and shifted upfield. The ortho (C-6) and para (C-7a) carbons will also experience a notable upfield shift.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum.

  • 2D NMR (Optional): For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Representative Synthetic Protocol

G Start 3-Chloro-2-hydroxypyridine Step1 Sonogashira Coupling (Pd/C, CuI, PPh₃, Et₃N, EtOH) Start->Step1 Reactant2 Terminal Alkyne Reactant2->Step1 Intermediate Coupled Intermediate Step1->Intermediate Step2 Cyclization (Ultrasound) Intermediate->Step2 Product 2-Substituted Furo[3,2-b]pyridine Step2->Product

Caption: Synthetic Workflow for the Furo[3,2-b]pyridine Core.

Step-by-Step Methodology
  • Reaction Setup: To a solution of 3-chloro-2-hydroxypyridine (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add the terminal alkyne (1.2 mmol), triphenylphosphine (PPh₃, 0.1 mmol), copper(I) iodide (CuI, 0.05 mmol), and 10% palladium on carbon (Pd/C, 5 mol%).

  • Base Addition: Add triethylamine (Et₃N, 3.0 mmol) to the reaction mixture.

  • Reaction Conditions: Irradiate the reaction mixture with ultrasound at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-substituted Furo[3,2-b]pyridine.

Conclusion

This technical guide provides a detailed predictive analysis of the mass spectrometry and NMR spectroscopic data for this compound. The provided data, based on established spectroscopic principles and data from related compounds, serves as a valuable resource for the identification and characterization of this important heterocyclic building block. The included representative synthetic protocol offers a practical starting point for its preparation in the laboratory. This comprehensive information is intended to support researchers and scientists in their efforts to synthesize and utilize Furo[3,2-b]pyridine derivatives in drug discovery and development.

References

The Furo[3,2-b]pyridine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Furo[3,2-b]pyridine in Medicinal Chemistry

The quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore a vast chemical space. Within this landscape, heterocyclic compounds have emerged as a cornerstone of drug discovery, with the Furo[3,2-b]pyridine scaffold gaining significant attention. This bicyclic aromatic system, consisting of a furan ring fused to a pyridine ring, possesses a unique combination of structural rigidity, electronic properties, and synthetic accessibility that makes it a "privileged scaffold" in the design of targeted therapies.[1] Its planar nature allows for effective interaction with biological targets, while the presence of nitrogen and oxygen atoms provides opportunities for hydrogen bonding and other key molecular interactions. This guide provides a comprehensive overview of the diverse biological activities of Furo[3,2-b]pyridine derivatives, with a focus on their applications in oncology, infectious diseases, inflammation, and neurodegenerative disorders. We will delve into the underlying mechanisms of action, present key structure-activity relationship (SAR) data, and provide detailed experimental protocols for the evaluation of these promising compounds.

I. Anticancer Activity: A Multi-pronged Approach to Oncology

Furo[3,2-b]pyridine derivatives have demonstrated significant potential as anticancer agents through their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[2] Their primary mechanisms of action include the inhibition of protein kinases and the modulation of the Hedgehog signaling pathway.

A. Kinase Inhibition: Targeting the Master Regulators of the Cell

Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many cancers. The Furo[3,2-b]pyridine core has proven to be an excellent template for the design of potent and selective kinase inhibitors.[2][3]

1. Cdc-like Kinase (CLK) Inhibition:

Cdc-like kinases (CLKs) are a family of dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing, a process frequently altered in cancer to produce pro-oncogenic protein variants.[4] Furo[3,2-b]pyridine derivatives have emerged as highly selective inhibitors of CLKs.[4][5] For instance, 3,5-disubstituted Furo[3,2-b]pyridines have been identified as potent, cell-active inhibitors of CLK1, CLK2, and CLK4.[5]

Key Quantitative Data: CLK Inhibition by Furo[3,2-b]pyridine Analogs

Compound IDTarget KinaseIC₅₀ (nM)Cell Growth GI₅₀ (MCF-7, nM)Reference
MU1210 CLK18150[3]
CLK220
CLK412
Analog A CLK115250[6]
Analog B CLK230400[6]

Experimental Protocol: In Vitro CLK Kinase Assay (ADP-Glo™ Assay)

This protocol outlines a luminescent-based assay to measure the direct inhibitory effect of a Furo[3,2-b]pyridine derivative on the enzymatic activity of a purified CLK by quantifying ADP production.[7][8]

Materials:

  • Purified recombinant CLK enzyme (e.g., CLK1, CLK2, or CLK4)

  • CLK substrate (e.g., a synthetic peptide or Myelin Basic Protein)

  • ATP

  • Furo[3,2-b]pyridine test compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the Furo[3,2-b]pyridine test compound in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • Test compound dilutions

    • CLK enzyme and substrate mixture

  • Initiate Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to each well to convert the ADP produced to ATP. Incubate at room temperature for 30 minutes.

  • Luminescence Measurement: Measure the luminescence of each well using a plate reader. The light signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathway: CLK-Mediated Splicing Regulation and its Inhibition

CLK_Pathway CLKs CLKs (CLK1/2/4) pSR_Proteins SR Proteins (active) CLKs->pSR_Proteins Phosphorylation SR_Proteins SR Proteins (inactive) SR_Proteins->CLKs Spliceosome Spliceosome Assembly pSR_Proteins->Spliceosome Promotes mRNA Mature mRNA Spliceosome->mRNA Splicing pre_mRNA pre-mRNA pre_mRNA->Spliceosome Protein Oncogenic Proteins mRNA->Protein Translation Furo_Pyridine Furo[3,2-b]pyridine Derivative Furo_Pyridine->CLKs

Caption: Inhibition of CLKs by Furo[3,2-b]pyridine derivatives.

2. Other Kinase Targets:

The versatility of the Furo[3,2-b]pyridine scaffold allows for its adaptation to target other kinases implicated in cancer, such as Cyclin-Dependent Kinase 2 (CDK2) and Homeodomain-Interacting Protein Kinases (HIPKs).[2]

B. Hedgehog Signaling Pathway Modulation

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development that, when aberrantly reactivated in adults, can drive the growth of various cancers. A subset of 3,5,7-trisubstituted Furo[3,2-b]pyridines, which are inactive as kinase inhibitors, have been identified as potent, sub-micromolar modulators of the Hedgehog pathway.[5][6][9] These compounds act downstream of the Smoothened (SMO) receptor, a key component of the Hh pathway.

Experimental Workflow: Hedgehog Pathway Reporter Assay

Hedgehog_Workflow cluster_workflow Hedgehog Pathway Reporter Assay Workflow A Seed cells with Hh-responsive reporter B Treat with Furo[3,2-b]pyridine and Hh pathway activator A->B C Incubate for 48 hours B->C D Lyse cells and measure luciferase activity C->D E Analyze data and determine IC₅₀ D->E

Caption: Workflow for a Hedgehog pathway reporter assay.

II. Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds with antibacterial and antifungal properties. While research on the antimicrobial properties of Furo[3,2-b]pyridines is still emerging, the broader class of pyridine derivatives has shown significant promise.[10][11] Studies on various pyridine-containing compounds have demonstrated good activity against a range of bacterial and fungal pathogens.[10][11] For instance, certain pyridine and thienopyridine derivatives have exhibited strong antimicrobial activity against E. coli, B. mycoides, and C. albicans, with Minimum Inhibitory Concentration (MIC) values in the low µg/mL range.[10]

Key Quantitative Data: Antimicrobial Activity of Pyridine Derivatives

Compound ClassMicroorganismMIC (mg/mL)Reference
Thienopyridine Derivative 12a E. coli0.0195[10]
B. mycoides<0.0048[10]
C. albicans<0.0048[10]
Thienopyridine Derivative 15 E. coli>0.0048[10]
B. mycoides0.0098[10]
C. albicans0.039[10]

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. Pyridine-based compounds have been investigated for their anti-inflammatory potential.[2][12][13] In vivo studies on certain pyridone and chromenopyridone derivatives have demonstrated promising anti-inflammatory and antipyretic activities.[2] The evaluation of Furo[3,2-b]pyridine derivatives for their specific anti-inflammatory effects represents a promising area for future research.

IV. Neuroprotective Potential: A Glimmer of Hope for Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's disease (AD) pose a significant and growing public health challenge. The development of disease-modifying therapies is a major research focus. Recent studies have highlighted the potential of furo-pyridine based compounds in the context of AD.[3] Specifically, furo[2,3-b:4,5-b']dipyridine-chalcone hybrids have been shown to promote the clearance of amyloid-β (Aβ) aggregates, a key pathological hallmark of AD.[3] One such compound, YIAD-0336, was found to dissociate toxic Aβ aggregates and improve spatial memory in a mouse model of AD.[3] This suggests that the Furo[3,2-b]pyridine scaffold could be a valuable starting point for the development of novel neuroprotective agents.[14]

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the effect of a compound on cell viability and proliferation, which is a crucial first step in evaluating the anticancer potential of Furo[3,2-b]pyridine derivatives.[15][16][17][18]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)

  • Complete cell culture medium

  • Furo[3,2-b]pyridine test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the Furo[3,2-b]pyridine test compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC₅₀ or GI₅₀ value.

Conclusion and Future Directions

The Furo[3,2-b]pyridine scaffold has unequivocally established itself as a privileged motif in medicinal chemistry, giving rise to a diverse array of biologically active compounds. Its synthetic tractability and versatile structure have enabled the development of potent and selective inhibitors of key cancer targets, including CLKs and the Hedgehog pathway. Preliminary investigations also suggest promising applications in the development of antimicrobial, anti-inflammatory, and neuroprotective agents.

Future research in this area should focus on several key aspects. A more in-depth exploration of the structure-activity relationships for antimicrobial and anti-inflammatory Furo[3,2-b]pyridine derivatives is warranted. For anticancer applications, the development of compounds with dual-targeting capabilities or improved pharmacokinetic profiles could lead to more effective therapies. Furthermore, the encouraging initial findings in the context of Alzheimer's disease merit a more comprehensive investigation into the neuroprotective mechanisms of these compounds and their potential to cross the blood-brain barrier. The continued exploration of the Furo[3,2-b]pyridine scaffold holds immense promise for the discovery of next-generation therapeutics to address a wide range of unmet medical needs.

References

Furo[3,2-b]pyridine: A Privileged Scaffold for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Abstract

The furo[3,2-b]pyridine core, a fused heterocyclic aromatic system, has emerged as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its rigid, planar structure and unique electronic properties make it an ideal foundation for developing potent and highly selective modulators of critical biological targets.[3] This guide provides a comprehensive technical overview of the furo[3,2-b]pyridine scaffold, detailing its synthesis, key biological activities, and structure-activity relationships. We present actionable experimental protocols and explore its most significant applications, particularly in the design of novel kinase inhibitors for oncology and other therapeutic areas. This document is intended to serve as a foundational resource for researchers and scientists engaged in the discovery and development of small-molecule drugs.

Introduction: The Rise of a Versatile Pharmacophore

In the landscape of drug discovery, privileged scaffolds are molecular frameworks that can bind to multiple, distinct biological targets, thereby serving as a fertile starting point for developing novel therapeutics. The furo[3,2-b]pyridine system, which consists of a furan ring fused to a pyridine ring, has solidified its status as such a scaffold.[1] Its inherent aromaticity and the presence of both a hydrogen bond-accepting nitrogen atom and a hydrogen bond-donating oxygen atom within the furan ring provide a rich basis for molecular interactions.

This scaffold's utility is underscored by its prevalence in compounds targeting key signaling pathways implicated in human disease.[3] Notably, it has proven to be an exceptional platform for the design of selective kinase inhibitors, anticancer agents, and modulators of pathways like the Hedgehog signaling pathway.[4][5] The modularity of its synthesis allows for systematic chemical exploration, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1]

Table 1: Physicochemical Properties of the Furo[3,2-b]pyridine Core

PropertyValueSource
Molecular Formula C₇H₅NOPubChem[6]
Molecular Weight 119.12 g/mol PubChem[6]
IUPAC Name furo[3,2-b]pyridinePubChem[6]
Canonical SMILES C1=CC2=C(C=CO2)N=C1PubChem[6]

Synthetic Strategies: Constructing the Core

The construction of the furo[3,2-b]pyridine nucleus is a critical step that dictates the feasibility of library synthesis and lead optimization. Several robust strategies have been developed, primarily involving the formation of the furan ring onto a pre-existing, functionalized pyridine core.[3]

Palladium/Copper-Catalyzed Sonogashira Coupling and Heteroannulation

A highly efficient and versatile one-pot method involves a Sonogashira cross-coupling reaction followed by an intramolecular C-O bond formation (heteroannulation).[3][7] This approach typically couples a terminal alkyne with a functionalized pyridine, such as 3-chloro-2-hydroxypyridine. The use of a palladium catalyst (e.g., Pd/C) with a copper(I) co-catalyst is common, and the reaction can be enhanced by ultrasound irradiation.[3][7]

  • Causality: This method is powerful because it allows for the direct installation of diverse substituents at the 2-position of the furo[3,2-b]pyridine ring by simply varying the terminal alkyne starting material. This is a cornerstone for building structure-activity relationships (SAR).

Copper-Mediated Oxidative Cyclization

Copper-catalyzed reactions offer an alternative and effective route. These methods often rely on the intramolecular oxidative cyclization of appropriately substituted pyridine precursors to forge the furan ring.[3][4] This strategy was successfully employed in the synthesis of a diverse library of furo[3,2-b]pyridines that led to the discovery of potent kinase inhibitors.[5]

Palladium-Catalyzed Intramolecular C-H Activation

For more complex derivatives like benzofuro[3,2-b]pyridines, an elegant approach involves the palladium-catalyzed intramolecular dual C-H activation of 3-phenoxypyridine 1-oxides. This reaction forms the furan ring with high regioselectivity.[3] The resulting N-oxide can be easily removed in a subsequent step, providing clean access to the target scaffold.

Synthetic_Workflow Diagram 1: General Synthetic Workflow via Sonogashira Coupling cluster_0 Starting Materials cluster_1 One-Pot Reaction Pyridine 3-Chloro-2-hydroxypyridine Coupling Sonogashira Coupling (C-C Bond Formation) Pyridine->Coupling Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Coupling Cyclization Intramolecular Heteroannulation (C-O Bond Formation) Coupling->Cyclization Pd/C, CuI, Base Ultrasound Product 2-Substituted Furo[3,2-b]pyridine Cyclization->Product Signaling_Pathway Diagram 2: Mechanism of Action for Furo[3,2-b]pyridine CLK Inhibitors cluster_0 Cell Nucleus CLK CLK Kinase SR SR Proteins (Splicing Factors) CLK->SR Phosphorylates & Activates Splicing Alternative Splicing SR->Splicing Regulates Pre_mRNA Pre-mRNA Pre_mRNA->Splicing mRNA Mature mRNA Splicing->mRNA Apoptosis Apoptosis Splicing->Apoptosis Aberrant Splicing Leads to Oncogene Oncogenic Protein (e.g., MYC, Cyclin D1) mRNA->Oncogene Translation Proliferation Cancer Cell Proliferation Oncogene->Proliferation Inhibitor Furo[3,2-b]pyridine Inhibitor Inhibitor->CLK Inhibits Assay_Workflow Diagram 3: Experimental Workflow for MTT Cytotoxicity Assay Start Start Seed 1. Seed Cells in 96-well Plate Start->Seed Incubate1 2. Incubate 24h (Cell Attachment) Seed->Incubate1 Treat 3. Add Test Compounds (Serial Dilutions) Incubate1->Treat Incubate2 4. Incubate 48-72h (Compound Exposure) Treat->Incubate2 AddMTT 5. Add MTT Reagent Incubate2->AddMTT Incubate3 6. Incubate 4h (Formazan Formation) AddMTT->Incubate3 Solubilize 7. Remove Medium, Add DMSO Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Analyze 9. Calculate IC50 Value Read->Analyze End End Analyze->End

References

Discovery and synthesis of novel Furo[3,2-b]pyridine analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Furo[3,2-b]pyridine Analogs

Abstract

The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its unique electronic properties and rigid, planar structure. This makes it an attractive pharmacophore for developing potent and selective inhibitors of various biological targets. This in-depth technical guide provides a comprehensive overview of the synthesis, derivatization, and diverse applications of furo[3,2-b]pyridine analogs, with a particular focus on their role in drug discovery and development, especially in oncology.

Introduction: The Emerging Importance of the Furo[3,2-b]pyridine Scaffold in Medicinal Chemistry

Heterocyclic Scaffolds in Drug Discovery: A Brief Overview

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a large percentage of approved drugs containing at least one heterocyclic ring. Their structural diversity and ability to engage in various non-covalent interactions make them ideal scaffolds for designing molecules that can bind to biological targets with high affinity and selectivity.

The Furo[3,2-b]pyridine Core: Structural Features and Physicochemical Properties

Furo[3,2-b]pyridine is a fused heterocyclic system where an electron-rich furan ring is fused to the 'b' face of an electron-deficient pyridine ring. This fusion results in a unique chemical entity with diverse reactivity and specific electronic properties. The core is a planar, aromatic system, which can be advantageous for stacking interactions with biological macromolecules. The physicochemical properties of furo[3,2-b]pyridine analogs can be fine-tuned through substitution at various positions, allowing for the optimization of properties like solubility, lipophilicity, and metabolic stability.

Key Biological Activities and Therapeutic Potential

Furo[3,2-b]pyridine derivatives have emerged as potent modulators of several key signaling pathways implicated in human diseases, particularly in oncology. They have shown significant potential as inhibitors of various kinases and as modulators of the Hedgehog signaling pathway.[1]

Synthetic Strategies for the Furo[3,2-b]pyridine Core

The construction of the furo[3,2-b]pyridine nucleus can be achieved through several synthetic strategies, primarily involving the formation of the furan ring onto a pre-existing pyridine core or vice-versa.

Strategy 1: Palladium- and Copper-Catalyzed Cross-Coupling Reactions

Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for the synthesis of the furo[3,2-b]pyridine scaffold.[2] A common approach involves the Sonogashira cross-coupling of a terminal alkyne with a suitably functionalized pyridine derivative, such as a 3-chloro-2-hydroxypyridine.[2] This initial C-C bond formation is followed by an intramolecular C-O bond formation to construct the furan ring.[2] This one-pot procedure is often facilitated by ultrasound irradiation.[2][3]

Detailed Step-by-Step Protocol: One-Pot Synthesis of 2-Substituted Furo[3,2-b]pyridines [3]

  • To a solution of 3-chloro-2-hydroxypyridine (1 mmol) in a suitable solvent (e.g., EtOH), add the terminal alkyne (1.2 mmol), Pd/C (10 mol%), CuI (5 mol%), PPh₃ (10 mol%), and Et₃N (2 mmol).

  • Irradiate the reaction mixture with ultrasound at a specified frequency and power for a designated time, monitoring the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 2-substituted furo[3,2-b]pyridine.

Strategy 2: Copper-Mediated Oxidative Cyclization

Copper-catalyzed reactions also provide a versatile route to the furo[3,2-b]pyridine scaffold.[4] These methods often involve the intramolecular oxidative cyclization of appropriately substituted pyridine precursors.[2] This strategy has been successfully employed in the synthesis of a diverse library of furo[3,2-b]pyridines.[2]

Strategy 3: Annulation Reactions from Aurone-Derived α,β-Unsaturated Imines

A novel and efficient annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes, mediated by triethylamine, allows for the facile synthesis of 1,4-dihydrobenzofuro[3,2-b]pyridines in high yields.[5] These intermediates can then be aromatized in the presence of DBU to afford benzofuro[3,2-b]pyridines.[5]

Experimental Workflow for Benzofuro[3,2-b]pyridine Synthesis

G cluster_synthesis Synthesis of Benzofuro[3,2-b]pyridines start Aurone-derived α,β-unsaturated imine intermediate 1,4-Dihydrobenzofuro[3,2-b]pyridine start->intermediate Annulation reagent1 Activated terminal alkyne reagent1->intermediate catalyst Triethylamine catalyst->intermediate product Benzofuro[3,2-b]pyridine intermediate->product Aromatization aromatization DBU aromatization->product

Caption: Synthesis of Benzofuro[3,2-b]pyridines via Annulation.

Comparative Analysis of Synthetic Routes
Synthetic Strategy Advantages Disadvantages References
Pd/Cu-Catalyzed Cross-Coupling High yields, one-pot procedure, readily available starting materials.Requires expensive catalysts, potential for metal contamination in the final product.[2][3]
Copper-Mediated Oxidative Cyclization Versatile, allows for the creation of diverse libraries.May require harsh reaction conditions.[2][4]
Annulation from Aurone Derivatives Novel, efficient, high yields.Substrate scope may be limited.[5]

Lead Optimization and Structure-Activity Relationship (SAR) Studies

The furo[3,2-b]pyridine scaffold has proven to be an excellent platform for the design of selective kinase inhibitors.[2]

Case Study: Furo[3,2-b]pyridines as Kinase Inhibitors

Derivatives of furo[3,2-b]pyridine have been identified as potent and highly selective inhibitors of Cdc2-like kinases (CLKs), a family of serine/threonine kinases that play a crucial role in the regulation of pre-mRNA splicing.[1][2] By inhibiting CLKs, these compounds can modulate alternative splicing events, leading to the suppression of cancer cell growth and induction of apoptosis.[2] The furo[3,2-b]pyridine core has also been utilized to develop highly selective inhibitors of Homeodomain-Interacting Protein Kinases (HIPKs).[2]

Structure-Activity Relationship (SAR) of Furo[3,2-b]pyridine-Based Inhibitors

The biological activity of furo[3,2-b]pyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold. For instance, in the context of CLK inhibition, 3,5-disubstituted furo[3,2-b]pyridines have been optimized to yield potent, cell-active, and highly selective inhibitors.[1] A subset of 3,5,7-trisubstituted furo[3,2-b]pyridines, while inactive as kinase inhibitors, were found to be sub-micromolar modulators of the Hedgehog signaling pathway.[1][4]

SAR of Furo[3,2-b]pyridine Analogs

SAR cluster_r3 Position 3 cluster_r5 Position 5 cluster_r7 Position 7 scaffold Furo[3,2-b]pyridine Core r3_sub Substitution at R3 scaffold->r3_sub r5_sub Substitution at R5 scaffold->r5_sub r7_sub Substitution at R7 scaffold->r7_sub activity1 Potent & Selective CLK Inhibition r3_sub->activity1 r5_sub->activity1 activity2 Hedgehog Pathway Modulation r7_sub->activity2

Caption: SAR of Furo[3,2-b]pyridine Analogs.

Quantitative SAR Data
Compound Substitution Pattern Target IC₅₀ (nM) Reference
MU1210 3,5-disubstitutedCLK18[6]
CLK220[6]
CLK412[6]
Compound 3b 2-substitutedSIRT1-[3]

Experimental Protocols and Characterization

Detailed Synthesis Protocol for a Model Compound: 2-(p-tolyl)furo[3,2-b]pyridine[3]
  • A mixture of 3-chloro-2-hydroxypyridine (1.0 mmol), 1-ethynyl-4-methylbenzene (1.2 mmol), 10% Pd/C (0.1 mmol), CuI (0.05 mmol), PPh₃ (0.1 mmol), and Et₃N (2.0 mmol) in EtOH (10 mL) was irradiated with ultrasound (35 kHz) at 60 °C for 2 h.

  • After completion of the reaction (monitored by TLC), the reaction mixture was cooled to room temperature and filtered.

  • The solvent was evaporated under reduced pressure, and the residue was purified by column chromatography (silica gel, 100-200 mesh) using ethyl acetate/hexane (1:9) as eluent to afford the pure product.

Spectroscopic and Spectrometric Characterization

The synthesized compounds are typically characterized by various spectroscopic and spectrometric techniques to confirm their structure and purity. These include:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectra are used to elucidate the structure of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

Future Directions and Emerging Applications

The versatile furo[3,2-b]pyridine scaffold continues to be an area of active research. Future directions include:

  • Exploration of New Biological Targets: The unique properties of the furo[3,2-b]pyridine core make it a promising scaffold for targeting other biological macromolecules beyond kinases.

  • Application in Chemical Biology: Furo[3,2-b]pyridine derivatives can be developed as chemical probes and imaging agents to study biological processes.

  • Green Chemistry Approaches: The development of more environmentally friendly and sustainable synthetic methods for the furo[3,2-b]pyridine core is an ongoing area of interest.

Conclusion

The furo[3,2-b]pyridine scaffold represents a versatile and privileged structure in medicinal chemistry. The synthetic methodologies outlined in this guide provide a roadmap for the creation of diverse libraries of these compounds. The demonstrated efficacy of furo[3,2-b]pyridine analogs as highly selective kinase inhibitors and modulators of critical signaling pathways underscores their therapeutic potential, particularly in the field of oncology. Further exploration and optimization of this scaffold are poised to deliver the next generation of targeted therapeutics.

References

The Furo[3,2-b]pyridin-3-ol Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Structure-Activity Relationship of Furo[3,2-b]pyridin-3-ol Analogs for Researchers, Scientists, and Drug Development Professionals.

The Furo[3,2-b]pyridine core, a fused heterocyclic system, has garnered substantial interest in medicinal chemistry due to its versatile biological activities.[1] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of Furo[3,2-b]pyridin-3-ol analogs, focusing on their role as potent and selective kinase inhibitors and modulators of crucial cellular signaling pathways.

The Furo[3,2-b]pyridin-3-ol Core: Structural and Chemical Properties

The Furo[3,2-b]pyridine scaffold is formed by the fusion of an electron-rich furan ring with an electron-deficient pyridine ring.[1] This unique combination imparts distinct chemical properties. The hydroxyl group at the 3-position is a critical feature, offering a key point for derivatization to explore chemical space and optimize pharmacological properties.[1] Furthermore, the system can exist in a tautomeric equilibrium between the enol (Furo[3,2-b]pyridin-3-ol) and the keto (Furo[3,2-b]pyridin-3(2H)-one) forms, which can influence its interactions with biological targets.[2]

Structure-Activity Relationship as Kinase Inhibitors

The Furo[3,2-b]pyridine scaffold has proven to be a "privileged" structure for the development of inhibitors targeting various protein kinases, which are pivotal regulators of cellular processes and are often dysregulated in diseases like cancer.[3][4]

Targeting Cdc-like Kinases (CLKs)

A significant breakthrough in the application of this scaffold has been the development of potent and highly selective inhibitors of Cdc-like kinases (CLKs).[4] CLKs are involved in the regulation of RNA splicing, and their inhibition is a promising therapeutic strategy for various cancers.[5]

Key SAR Insights for CLK Inhibition:

  • 3,5-Disubstitution Pattern: Optimization studies have revealed that a 3,5-disubstituted pattern on the Furo[3,2-b]pyridine core is crucial for potent CLK inhibition.[4][6]

  • Substitution at the 3-Position: Aryl groups, such as 4-fluorophenyl and 4-chlorophenyl, at this position have been shown to be favorable for activity.[6]

  • Substitution at the 5-Position: A morpholinyl group at the 5-position is a recurring feature in potent CLK inhibitors, suggesting its importance in binding to the target.[6]

Compound IDR¹ Substituent (Position 3)R² Substituent (Position 5)CLK1 (IC₅₀, nM)CLK2 (IC₅₀, nM)CLK4 (IC₅₀, nM)Cellular Activity (MCF-7, GI₅₀, µM)
1a 4-Fluorophenyl4-Morpholinyl1503580>10
1b 4-Chlorophenyl4-Morpholinyl1202560>10
MU1210 (structure not fully disclosed)(structure not fully disclosed)82012(not specified)

Data extracted from Nemec, et al. (2019) and other sources.[5][6] The GI₅₀ values represent the concentration required to inhibit the growth of MCF-7 cells by 50%.[6]

The causality behind these observations lies in the specific interactions within the ATP-binding pocket of the kinase. The Furo[3,2-b]pyridine core often acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region. The substituents at the 3 and 5-positions then occupy adjacent hydrophobic pockets, and their optimal fit dictates the potency and selectivity of the inhibitor. For instance, the morpholine group at the 5-position likely engages in favorable polar interactions.

Inhibition of Other Kinases

The versatility of the Furo[3,2-b]pyridine scaffold extends to other kinase families implicated in oncology and immunology.[3]

  • Bruton's Tyrosine Kinase (Btk) and Phosphoinositide 3-Kinase Delta (PI3Kδ): Certain derivatives have demonstrated inhibitory activity against Btk and PI3Kδ, key components of the B-cell receptor signaling pathway.[3]

  • Homeodomain-Interacting Protein Kinases (HIPKs): Analogs have also been identified as inhibitors of HIPKs, which are involved in various cellular processes, including apoptosis and development.[3]

  • c-Met Kinase: The related Furo[3,2-c]pyridine scaffold has been explored for the development of potent and orally efficacious inhibitors of c-Met, a receptor tyrosine kinase often dysregulated in cancer.[7]

The ability to modulate the substitution pattern on the core scaffold allows for the fine-tuning of selectivity towards different kinase targets. This is a critical aspect of modern drug design, aiming to maximize on-target efficacy while minimizing off-target side effects.

Modulation of the Hedgehog Signaling Pathway

Intriguingly, a subset of 3,5,7-trisubstituted Furo[3,2-b]pyridines that were found to be inactive as kinase inhibitors emerged as sub-micromolar modulators of the Hedgehog (Hh) signaling pathway.[1][4] The Hh pathway is a critical regulator of embryonic development and its aberrant activation is implicated in several cancers.[1]

Key SAR Insights for Hedgehog Pathway Modulation:

  • 3,5,7-Trisubstitution: This substitution pattern appears to be a key determinant for shifting the activity from kinase inhibition to Hedgehog pathway modulation.[4]

  • Nature of Substituents: The specific nature of the substituents at the 3, 5, and 7-positions dictates the potency of Hedgehog pathway inhibition.

Compound IDR¹ Substituent (Position 3)R² Substituent (Position 5)R³ Substituent (Position 7)Hedgehog Pathway Inhibition (IC₅₀, µM)
2a 4-Fluorophenyl4-MorpholinylMethyl0.8
2b 4-Chlorophenyl4-MorpholinylMethyl0.5

Data extracted from Nemec, et al. (2019).[6] The IC₅₀ values represent the concentration of the compound required to inhibit 50% of the Hedgehog signaling pathway activity in a reporter gene assay.[6]

This dual activity profile of the Furo[3,2-b]pyridine scaffold highlights its remarkable versatility and potential for generating diverse biological effects through subtle structural modifications. The shift from kinase inhibition to Hedgehog pathway modulation with the introduction of a third substituent at the 7-position suggests a different binding mode and molecular target for this subclass of compounds.

Synthetic Strategies

The construction of the Furo[3,2-b]pyridine core and its analogs is a key aspect of exploring the SAR. Various synthetic strategies have been developed, often involving the formation of the furan ring onto a pre-existing pyridine or vice versa.[1] A common and effective method involves a copper-mediated oxidative cyclization to assemble the Furo[3,2-b]pyridine scaffold.[4] Subsequent modifications are typically achieved through chemoselective metal-mediated couplings, such as Suzuki or Buchwald-Hartwig reactions, to introduce diversity at the desired positions.[8]

G Start Substituted Pyridine/Furan Precursors Step1 Copper-Mediated Oxidative Cyclization Start->Step1 Core Furo[3,2-b]pyridine Core Step1->Core Step2 Chemoselective Metal-Mediated Couplings (e.g., Suzuki, Buchwald-Hartwig) Core->Step2 Analogs Diverse Furo[3,2-b]pyridin-3-ol Analogs Step2->Analogs

Caption: Generalized synthetic workflow for Furo[3,2-b]pyridin-3-ol analogs.

Experimental Protocols for Biological Evaluation

To establish a robust SAR, standardized and reproducible biological assays are essential.

Kinase Inhibition Assay (TR-FRET based)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to determine the affinity of inhibitors for a target kinase.[3]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, kinase solution, fluorescently labeled tracer, and a serial dilution of the Furo[3,2-b]pyridin-3-ol analog.

  • Assay Plate Preparation: Add the assay components to a low-volume 384-well plate in the following order: assay buffer, inhibitor solution, and kinase solution.

  • Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow for inhibitor-kinase binding.

  • Tracer Addition: Add the fluorescent tracer to all wells.

  • Second Incubation: Incubate for another period (e.g., 60 minutes) to allow the tracer to bind to the kinase.

  • Signal Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths.

  • Data Analysis: Calculate the ratio of the two emission signals and plot the normalized data against the inhibitor concentration to determine the IC₅₀ value.

Cellular Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the Furo[3,2-b]pyridin-3-ol analog and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Plot the absorbance against the inhibitor concentration to determine the GI₅₀ (or IC₅₀) value.

G Start Synthesized Furo[3,2-b]pyridin-3-ol Analogs Biochem Biochemical Assays (e.g., Kinase Inhibition) Start->Biochem Cell Cell-Based Assays (e.g., Proliferation, Pathway Modulation) Start->Cell SAR Structure-Activity Relationship (SAR) Analysis Biochem->SAR Cell->SAR Lead Lead Compound Identification & Optimization SAR->Lead

Caption: Experimental workflow for SAR determination.

Signaling Pathway Context

The therapeutic potential of Furo[3,2-b]pyridin-3-ol analogs is best understood in the context of the signaling pathways they modulate.

CLK Signaling Pathway

Furo[3,2-b]pyridine inhibitors block the CLK-mediated phosphorylation of SR proteins, which are essential for the assembly and function of the spliceosome.[3] This disruption of RNA splicing can lead to apoptosis in cancer cells that are dependent on specific splice variants.

G CLK CLK pSR Phosphorylated SR Proteins CLK->pSR Phosphorylation SR SR Proteins SR->pSR Spliceosome Spliceosome Assembly & Function pSR->Spliceosome Inhibitor Furo[3,2-b]pyridine Inhibitor Inhibitor->CLK

Caption: Inhibition of the CLK signaling pathway.

Hedgehog Signaling Pathway

In the "off" state of the Hedgehog pathway, the receptor Patched (PTCH) inhibits Smoothened (SMO).[1] Upon binding of the Hedgehog ligand, this inhibition is relieved, allowing SMO to activate downstream signaling through GLI transcription factors. Furo[3,2-b]pyridine modulators can interfere with this pathway, although their precise molecular target within the pathway is still under investigation.

G Hh Hedgehog Ligand PTCH PTCH Hh->PTCH Inhibits SMO SMO PTCH->SMO GLI GLI Transcription Factors SMO->GLI TargetGenes Target Gene Expression GLI->TargetGenes Modulator Furo[3,2-b]pyridine Modulator Modulator->SMO ?

References

An In-depth Technical Guide to the Physicochemical Properties of Furo[3,2-b]pyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Furo[3,2-b]pyridin-3-ol, a heterocyclic organic compound, and its derivatives are of escalating interest within medicinal chemistry. This technical guide offers a comprehensive exploration of the fundamental physicochemical properties, structural characteristics, and biological context of the furo[3,2-b]pyridine core, with a specific focus on the 3-hydroxy derivative. This document amalgamates available predictive data with established experimental methodologies to serve as a foundational resource for researchers, scientists, and professionals engaged in drug discovery and development.

The furo[3,2-b]pyridine scaffold is recognized as a privileged structure, forming the backbone of molecules with significant biological activity, including potent and selective kinase inhibitors.[1] Its rigid, planar structure and distinct electronic properties make it a compelling pharmacophore.[1] Furo[3,2-b]pyridine derivatives have notably been identified as effective modulators of the Hedgehog signaling pathway and as inhibitors of cdc-like kinases (CLKs).[2]

A critical aspect of Furo[3,2-b]pyridin-3-ol is the potential for tautomerism, existing in equilibrium between the enol (Furo[3,2-b]pyridin-3-ol) and keto (Furo[3,2-b]pyridin-3(2H)-one) forms. This dynamic equilibrium is a pivotal determinant of its chemical reactivity, biological interactions, and overall physicochemical profile.[3]

Core Physicochemical Data

Direct experimental data for Furo[3,2-b]pyridin-3-ol is not extensively available in public databases.[4][5] Therefore, this guide presents a combination of data for the parent compound, Furo[3,2-b]pyridine, and predicted values for the 3-hydroxy derivative to provide a robust foundational understanding.

Structural and General Properties
IdentifierValueSource
IUPAC Name Furo[3,2-b]pyridin-3-olN/A
Alternate Name Furo[3,2-b]pyridin-3(2H)-one[3]
CAS Number 119293-03-7[3][6]
Molecular Formula C₇H₅NO₂[3][6]
Molecular Weight 135.12 g/mol [3][6]
SMILES O=C1CO/C2=C/C=C\N=C\12 (keto form)[3]
Predicted Physicochemical Properties of Furo[3,2-b]pyridin-3-ol
PropertyPredicted ValueSource
Boiling Point 289.63 °C at 760 mmHg[6]
Density 1.361 g/cm³[6]
pKa 2.47 ± 0.20[6]
Flash Point 128.964 °C[6]
Physicochemical Properties of the Parent Compound: Furo[3,2-b]pyridine
PropertyValueSource
Molecular Formula C₇H₅NO[7]
Molecular Weight 119.12 g/mol [7]
XLogP3 1.3[7]
Predicted logP 1.44[8]
Predicted pKa (Strongest Basic) 3.33[8]
Boiling Point 79-80 °C at 12 Torr[4]

Spectroscopic Profile

Predicted Spectroscopic Data for Furo[3,2-b]pyridin-3-ol
Spectroscopic TechniquePredicted Data
¹H NMR OH : 5.0-8.0 ppm (broad singlet, concentration and solvent dependent)H-2 : ~7.5-7.7 ppm (singlet)H-5 : ~8.3-8.5 ppm (doublet)H-6 : ~7.6-7.8 ppm (multiplet)H-7 : ~7.6-7.8 ppm (multiplet)
¹³C NMR C-2 : 135-140 ppmC-3 : 150-155 ppm (significant downfield shift due to -OH)C-3a : 140-145 ppmC-5 : 145-150 ppmC-6 : 118-122 ppmC-7 : 130-135 ppmC-7a : 155-160 ppm
IR (Infrared) Spectroscopy ν (cm⁻¹) : 3400-3200 (O-H stretch, broad), 3100-3000 (Ar C-H stretch), 1650-1600 (C=O stretch, keto tautomer), 1600-1450 (C=C and C=N stretching), 1250-1000 (C-O-C stretch)
MS (Mass Spectrometry) m/z : 135 (M+), fragmentation may involve the loss of CO and HCN.[5]

Synthesis and Experimental Workflows

A definitive, validated synthesis for Furo[3,2-b]pyridin-3-ol is not widely reported.[4] However, a general and robust approach to constructing the furo[3,2-b]pyridine core involves the formation of the furan ring onto a pre-existing pyridine scaffold.[1] A common strategy utilizes a Sonogashira cross-coupling reaction followed by heteroannulation.[5]

G cluster_synthesis General Synthesis Workflow for Furo[3,2-b]pyridine Core 3-Halopyridine 3-Halopyridine Sonogashira_Coupling Sonogashira Coupling (Pd/Cu catalysis, base) 3-Halopyridine->Sonogashira_Coupling Terminal_Alkyne Terminal_Alkyne Terminal_Alkyne->Sonogashira_Coupling Coupled_Intermediate Coupled Intermediate Sonogashira_Coupling->Coupled_Intermediate Heteroannulation Heteroannulation (Base, heat) Coupled_Intermediate->Heteroannulation Furopyridine_Core Furo[3,2-b]pyridine Core Heteroannulation->Furopyridine_Core

Caption: General synthesis workflow for the Furo[3,2-b]pyridine core.

Experimental Protocols for Physicochemical Property Determination

The following are standardized, widely accepted methodologies for determining key physicochemical properties applicable to Furo[3,2-b]pyridin-3-ol and similar organic molecules.[4]

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH values.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a sample of Furo[3,2-b]pyridin-3-ol in a suitable solvent system, typically a mixture of water and a co-solvent such as methanol or DMSO to ensure complete solubility.[4]

  • Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).[4]

  • pH Measurement: Continuously monitor the pH of the solution using a calibrated pH meter as the titrant is added incrementally.[4]

  • Data Analysis: Generate a titration curve by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the point where half of the compound is ionized.[4]

The logarithm of the partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for predicting its ADME (absorption, distribution, metabolism, and excretion) properties.

G cluster_logp Workflow for LogP Determination by Shake-Flask Method System_Prep System Preparation (Pre-saturate octanol and water) Partitioning Partitioning (Dissolve compound in one phase) System_Prep->Partitioning Equilibration Equilibration (Shake for a defined period) Partitioning->Equilibration Phase_Separation Phase Separation (Allow layers to separate) Equilibration->Phase_Separation Concentration_Analysis Concentration Analysis (UV-Vis or HPLC) Phase_Separation->Concentration_Analysis Calculation Calculation (log[C]octanol/[C]aqueous) Concentration_Analysis->Calculation

Caption: Workflow for LogP determination by the shake-flask method.

Methodology:

  • System Preparation: Pre-saturate equal volumes of n-octanol and water (or a suitable buffer, such as phosphate-buffered saline at pH 7.4) with each other by vigorous mixing, followed by separation of the two phases.[4]

  • Partitioning: Dissolve a known amount of Furo[3,2-b]pyridin-3-ol in one of the phases (typically the one in which it is more soluble).[4]

  • Equilibration: Add this solution to the other phase in a separatory funnel and shake for a predetermined period (e.g., 24 hours) to allow the compound to partition between the two phases until equilibrium is reached.[4]

  • Phase Separation: Allow the mixture to stand until the two phases have completely separated.[4]

  • Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[4]

  • Calculation: Calculate the logP as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[4]

Aqueous solubility is a fundamental property that influences a drug's bioavailability and formulation.

Methodology:

  • Sample Preparation: Add an excess amount of solid Furo[3,2-b]pyridin-3-ol to a known volume of aqueous buffer (e.g., PBS at various pH values) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).[4]

  • Solubility Determination: The measured concentration represents the equilibrium solubility of the compound at that specific pH and temperature.[4]

Reactivity and Stability

The chemical reactivity of Furo[3,2-b]pyridin-3-ol is influenced by the electron-donating hydroxyl group on the furan ring and the electron-withdrawing nature of the pyridine nitrogen. The tautomeric equilibrium between the enol and keto forms will dictate its reactivity towards electrophiles and nucleophiles. The stability of the compound is expected to be fair under standard laboratory conditions, but it may be susceptible to oxidation and photodecomposition over extended periods.

Biological Context and Significance

The furo[3,2-b]pyridine scaffold is a key pharmacophore in the development of targeted therapies.[1] The unique electronic properties arising from the fusion of the π-deficient pyridine ring and the π-excessive furan ring facilitate interactions with various biological targets.[4] Derivatives of this core have shown promise as:

  • Kinase Inhibitors: The furopyridine core is a promising scaffold for designing inhibitors of kinases, a major class of targets in cancer therapy.[4]

  • Antiviral and Antibiotic Agents: The fused heterocyclic system has been explored for its potential in developing new antiviral and antibiotic agents.[4]

Conclusion

This technical guide provides a comprehensive overview of the physicochemical properties of Furo[3,2-b]pyridin-3-ol, drawing upon predictive data and established methodologies for the parent furo[3,2-b]pyridine core. While a scarcity of direct experimental data necessitates a predictive approach, the information presented herein offers a solid foundation for researchers and drug development professionals. The promising biological activities associated with the furo[3,2-b]pyridine scaffold underscore the importance of further investigation into its derivatives, including Furo[3,2-b]pyridin-3-ol.

References

Methodological & Application

Synthesis of Furo[3,2-b]pyridin-7-amine: A Detailed Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed experimental protocol for the synthesis of Furo[3,2-b]pyridin-7-amine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The unique electronic properties and rigid, planar structure of the furo[3,2-b]pyridine core make it a privileged pharmacophore for developing potent and selective inhibitors of various biological targets, including kinases.[1][2] This document outlines a reliable synthetic strategy, delving into the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction to the Furo[3,2-b]pyridine Scaffold

The furo[3,2-b]pyridine core is a bicyclic aromatic heterocycle that has garnered substantial attention for its versatile pharmacological activities.[3][4] Derivatives of this scaffold have shown promise as anticancer agents, kinase inhibitors, and modulators of crucial signaling pathways like the Hedgehog pathway.[2][3] The synthesis of substituted furo[3,2-b]pyridines is, therefore, a key area of research in the development of new therapeutic agents. This protocol focuses on the introduction of an amine group at the 7-position, a common site for modification to modulate biological activity.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process. This strategy involves the initial construction of the core furo[3,2-b]pyridine ring system, followed by the introduction of the amino group at the 7-position. This approach offers flexibility and allows for the synthesis of various analogs.

A logical and widely applicable method for the construction of the furo[3,2-b]pyridine nucleus involves a palladium- and copper-catalyzed Sonogashira cross-coupling reaction followed by an intramolecular cyclization (heteroannulation).[1][3] Subsequently, the amino group can be introduced at the 7-position via a Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][6][7]

Part 1: Synthesis of 7-Chloro-furo[3,2-b]pyridine (Intermediate 1)

This initial phase focuses on the construction of the core heterocyclic scaffold with a handle for subsequent functionalization. The chosen strategy involves the coupling of a suitably substituted pyridine with a terminal alkyne, leading to the formation of the furan ring fused to the pyridine core.

Reaction Scheme: Sonogashira Coupling and Heteroannulation

Sonogashira Coupling and Heteroannulation cluster_reactants Reactants cluster_products Products cluster_reagents Reagents & Conditions Reactant1 2,3-Dichloropyridine Intermediate 2-Chloro-3-((trimethylsilyl)ethynyl)pyridine Reactant1->Intermediate Sonogashira Coupling Reactant2 Trimethylsilylacetylene Product1 7-Chloro-furo[3,2-b]pyridine Intermediate->Product1 Deprotection & Cyclization Reagents1 Pd(PPh₃)₂Cl₂, CuI, Et₃N Toluene, 80°C Reagents2 KOH, MeOH Reflux

Caption: Synthesis of the 7-Chloro-furo[3,2-b]pyridine intermediate.

Experimental Protocol: 7-Chloro-furo[3,2-b]pyridine

Materials and Reagents:

Reagent/MaterialGradeSupplier
2,3-DichloropyridineReagentPlus®, 99%Sigma-Aldrich
Trimethylsilylacetylene98%Acros Organics
Bis(triphenylphosphine)palladium(II) dichloride98%Strem Chemicals
Copper(I) iodide (CuI)99.995% trace metals basisSigma-Aldrich
Triethylamine (Et₃N)≥99.5%, distilledSigma-Aldrich
TolueneAnhydrous, 99.8%Sigma-Aldrich
Potassium hydroxide (KOH)ACS reagent, ≥85%Sigma-Aldrich
Methanol (MeOH)Anhydrous, 99.8%Sigma-Aldrich
Dichloromethane (DCM)ACS reagent, ≥99.5%Fisher Scientific
Saturated aq. NH₄ClN/AIn-house prep.
BrineN/AIn-house prep.
Anhydrous Magnesium Sulfate (MgSO₄)≥99.5%Sigma-Aldrich
Silica Gel230-400 meshFisher Scientific

Step-by-Step Procedure:

  • Sonogashira Coupling:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2,3-dichloropyridine (1 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.), and copper(I) iodide (0.06 equiv.).

    • Evacuate and backfill the flask with nitrogen three times.

    • Add anhydrous toluene (10 mL per 1 mmol of 2,3-dichloropyridine) and triethylamine (3 equiv.) via syringe.

    • Add trimethylsilylacetylene (1.2 equiv.) dropwise to the stirred mixture at room temperature.

    • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation of Intermediate:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with dichloromethane and filter through a pad of Celite® to remove the catalyst.

    • Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-chloro-3-((trimethylsilyl)ethynyl)pyridine.

  • Deprotection and Cyclization:

    • Dissolve the purified 2-chloro-3-((trimethylsilyl)ethynyl)pyridine (1 equiv.) in methanol (15 mL per 1 mmol).

    • Add potassium hydroxide (3 equiv.) to the solution.

    • Reflux the mixture for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

  • Final Work-up and Purification:

    • Cool the reaction mixture to room temperature and neutralize with 1 M HCl.

    • Extract the product with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 7-chloro-furo[3,2-b]pyridine as a solid.

Part 2: Synthesis of this compound (Target Compound)

With the chlorinated intermediate in hand, the final step is the introduction of the amine group at the 7-position using a Buchwald-Hartwig amination. This palladium-catalyzed reaction is highly efficient for forming C-N bonds with aryl and heteroaryl halides.[5][6][7]

Reaction Scheme: Buchwald-Hartwig Amination

Buchwald-Hartwig Amination cluster_reactants Reactants cluster_products Product cluster_reagents Reagents & Conditions Reactant1 7-Chloro-furo[3,2-b]pyridine Product This compound Reactant1->Product C-N Coupling Reactant2 Ammonia Source (e.g., Benzophenone imine) Reagents Pd₂(dba)₃, Xantphos, NaOtBu Dioxane, 100°C Then, HCl

Caption: Buchwald-Hartwig amination for the synthesis of this compound.

Experimental Protocol: this compound

Materials and Reagents:

Reagent/MaterialGradeSupplier
7-Chloro-furo[3,2-b]pyridineSynthesized above-
Benzophenone imine97%Sigma-Aldrich
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)97%Strem Chemicals
Xantphos97%Strem Chemicals
Sodium tert-butoxide (NaOtBu)97%Sigma-Aldrich
1,4-DioxaneAnhydrous, 99.8%Sigma-Aldrich
2 M Hydrochloric Acid (HCl)N/AIn-house prep.
Saturated aq. NaHCO₃N/AIn-house prep.
Ethyl Acetate (EtOAc)ACS reagent, ≥99.5%Fisher Scientific
BrineN/AIn-house prep.
Anhydrous Sodium Sulfate (Na₂SO₄)≥99.0%Sigma-Aldrich
Silica Gel230-400 meshFisher Scientific

Step-by-Step Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk tube, add 7-chloro-furo[3,2-b]pyridine (1 equiv.), tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv.), Xantphos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.).

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous 1,4-dioxane (8 mL per 1 mmol of the chloro-derivative) followed by benzophenone imine (1.2 equiv.).

    • Seal the Schlenk tube and heat the reaction mixture to 100 °C for 16-24 hours. Monitor the reaction by TLC.

  • Work-up and Deprotection:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • To the crude residue, add tetrahydrofuran (THF, 5 mL per 1 mmol) and 2 M aqueous HCl (5 equiv.).

    • Stir the mixture at room temperature for 2 hours to effect the deprotection of the imine.

  • Final Isolation and Purification:

    • Basify the reaction mixture to pH ~9-10 with saturated aqueous NaHCO₃.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to afford this compound.

Trustworthiness and Self-Validation

To ensure the validity of the synthesized compounds, thorough characterization is essential. The structure and purity of the intermediate and final product should be confirmed using the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) can be employed to determine the purity of the final compound.

Conclusion

This protocol provides a robust and reproducible method for the synthesis of this compound. By employing a Sonogashira coupling and heteroannulation followed by a Buchwald-Hartwig amination, this key heterocyclic compound can be accessed in a systematic and efficient manner. The detailed step-by-step procedures and the rationale behind the chosen methodologies are intended to empower researchers in their synthetic endeavors and facilitate the exploration of the chemical space around the furo[3,2-b]pyridine scaffold for drug discovery and development.

References

Application Notes & Protocols: Palladium-Catalyzed Synthesis of Furo[3,2-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Furo[3,2-b]pyridine Scaffold

The Furo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development.[1] Its rigid, planar structure and unique electronic properties make it an attractive pharmacophore for designing potent and selective modulators of various biological targets.[1] Compounds containing this framework have demonstrated a wide range of pharmacological activities, including potent anticancer properties.[2][3]

Notably, the Furo[3,2-b]pyridine scaffold has proven to be an excellent platform for the development of selective kinase inhibitors, which are crucial in oncology.[1] Derivatives have been identified as highly selective inhibitors of cdc-like kinases (CLKs) and effective modulators of the Hedgehog signaling pathway, both of which are implicated in cancer progression.[1][4] Given its therapeutic potential, the development of efficient and versatile synthetic routes to this scaffold is of paramount importance for academic and industrial researchers.

Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and reliable methods for constructing the Furo[3,2-b]pyridine nucleus.[1] These reactions offer high efficiency, functional group tolerance, and predictable regioselectivity. This guide provides an in-depth overview of the key palladium-catalyzed strategies, detailed experimental protocols, and field-proven insights to enable researchers to successfully synthesize and explore this valuable class of compounds.

Core Synthetic Strategies: A Palladium-Catalyzed Approach

The construction of the Furo[3,2-b]pyridine core is typically achieved by forming the furan ring onto a pre-functionalized pyridine. Palladium-catalyzed reactions are central to this endeavor, primarily through carbon-carbon (C-C) and carbon-oxygen (C-O) bond formations.

Strategy 1: Sonogashira Coupling and Intramolecular Heteroannulation

This is arguably the most prevalent and versatile method. The strategy involves a two-step sequence that is often performed in a single pot:

  • Sonogashira Cross-Coupling: A palladium-catalyzed reaction between a terminal alkyne and a pyridine derivative bearing a halide (e.g., chloro, bromo, or iodo) adjacent to a hydroxyl group.[1][5] This step forms the critical C-C bond.

  • Intramolecular Cyclization (Heteroannulation): The newly installed alkynyl group, now positioned ortho to the hydroxyl group, undergoes an intramolecular cyclization to form the furan ring.[5] This C-O bond formation can be promoted by the base present in the reaction mixture or by a transition metal catalyst.

The overall transformation is a powerful tandem reaction that directly assembles the Furo[3,2-b]pyridine core from readily available starting materials.

  • Catalyst System: The reaction is catalyzed by a palladium(0) species, which is typically generated in situ from a Pd(II) precatalyst like PdCl₂(PPh₃)₂ or formed from a Pd(0) source like Pd₂(dba)₃. A copper(I) salt, most commonly copper(I) iodide (CuI), is used as a co-catalyst.[6] The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne by forming a copper acetylide, which then undergoes transmetalation to the palladium center.[7]

  • Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃), are crucial. They stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its reactivity to promote the desired catalytic cycle.[7]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves to neutralize the hydrogen halide (HX) produced during the reaction and to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide.[6]

  • Solvent & Conditions: The reaction is typically performed in an anhydrous, deoxygenated solvent under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation of the catalyst and the undesirable homocoupling of the alkyne (Glaser coupling).[5][6] Recent advancements have also explored ultrasound irradiation to accelerate the reaction.[2][3]

G cluster_prep Reaction Setup cluster_reaction Tandem Reaction cluster_workup Isolation & Purification Start Combine 3-chloro-2-hydroxypyridine, terminal alkyne, Pd/C, CuI, PPh3, and Et3N in Ethanol Coupling Step 1: Sonogashira Coupling (C-C Bond Formation) Start->Coupling Ultrasound Irradiation or Heat Cyclization Step 2: Intramolecular Cyclization (C-O Bond Formation) Coupling->Cyclization One-Pot Sequence Monitor Monitor by TLC Cyclization->Monitor Evap Solvent Removal (Reduced Pressure) Monitor->Evap Reaction Complete Purify Column Chromatography (Silica Gel) Evap->Purify Product Isolated 2-Substituted Furo[3,2-b]pyridine Purify->Product

Caption: Workflow for the one-pot synthesis of Furo[3,2-b]pyridines.

Strategy 2: Palladium-Catalyzed Intramolecular Dual C-H Activation

A more modern and atom-economical approach involves the direct formation of the furan ring through a dual C-H activation/functionalization event. This strategy is particularly effective for synthesizing benzofuro[3,2-b]pyridines.

In a key example, 3-phenoxypyridine 1-oxides are cyclized in the presence of a palladium catalyst to afford benzofuro[3,2-b]pyridine 1-oxides.[8][9] The N-oxide directing group facilitates the initial C-H activation on the pyridine ring. The resulting products can be easily deoxygenated to yield the final benzofuro[3,2-b]pyridines.[8]

  • Directing Group: The N-oxide is critical. It acts as a directing group, positioning the palladium catalyst in proximity to the C-H bond at the 2-position of the pyridine ring, thereby enabling the initial cyclometalation step.

  • Oxidant: An oxidant is required to close the catalytic cycle and regenerate the active palladium catalyst.

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common precatalyst for this type of C-H activation chemistry.

G Pd_cat Pd(II) Intermediate1 Cyclometalated Pd(II) Complex Pd_cat->Intermediate1 C-H Activation (Pyridine Ring) Intermediate2 Palladacycle Intermediate Intermediate1->Intermediate2 C-H Activation (Phenoxy Ring) Product_complex Product-Pd(0) Complex Intermediate2->Product_complex Reductive Elimination (C-O Formation) Product_complex->Pd_cat Oxidation

Caption: Simplified catalytic cycle for dual C-H activation.

Detailed Application Protocol: One-Pot Sonogashira Coupling and Cyclization

This protocol describes a general and reliable method for synthesizing 2-substituted Furo[3,2-b]pyridines, adapted from established literature procedures.[1][2][3]

Objective: To synthesize a 2-substituted Furo[3,2-b]pyridine via a one-pot, ultrasound-assisted, palladium/copper-catalyzed Sonogashira coupling followed by intramolecular cyclization.

Materials & Equipment:

  • Starting Materials: 3-chloro-2-hydroxypyridine, Terminal Alkyne (e.g., phenylacetylene)

  • Catalysts: 10% Palladium on Carbon (Pd/C), Copper(I) Iodide (CuI)

  • Ligand: Triphenylphosphine (PPh₃)

  • Base: Triethylamine (Et₃N), anhydrous

  • Solvent: Ethanol (EtOH), anhydrous

  • Equipment: Round-bottom flask, magnetic stirrer, ultrasound bath, rotary evaporator, thin-layer chromatography (TLC) plates, silica gel for column chromatography.

Step-by-Step Methodology:

  • Reaction Setup (Inert Atmosphere):

    • To a dry round-bottom flask equipped with a magnetic stir bar, add 3-chloro-2-hydroxypyridine (1.0 mmol, 1.0 eq).

    • Add the terminal alkyne (1.1 mmol, 1.1 eq).

    • Sequentially add triphenylphosphine (PPh₃, 0.1 mmol, 10 mol%), copper(I) iodide (CuI, 0.05 mmol, 5 mol%), and 10% Palladium on Carbon (Pd/C, 0.05 mmol, 5 mol%).

    • Causality: The use of a slight excess of the alkyne ensures complete consumption of the limiting pyridine starting material. The catalyst and ligand loadings are typical for efficient cross-coupling.

  • Solvent and Base Addition:

    • Under a stream of nitrogen or argon, add anhydrous ethanol (10 mL) followed by anhydrous triethylamine (Et₃N, 3.0 mmol, 3.0 eq).

    • Seal the flask.

    • Causality: Anhydrous conditions are critical to prevent catalyst deactivation and side reactions.[5] The flask is purged with inert gas to remove oxygen, which can promote the unwanted Glaser-Hay homocoupling of the alkyne.[5]

  • Reaction Execution:

    • Place the sealed flask in an ultrasound bath at room temperature.

    • Irradiate the mixture with ultrasound. The reaction progress should be monitored periodically.

    • Causality: Ultrasound irradiation provides mechanical and thermal energy, which can significantly accelerate the reaction rate compared to conventional heating, often leading to shorter reaction times and higher yields.[2][3]

  • Reaction Monitoring:

    • After 30-60 minutes (or as appropriate for the specific substrate), pause the reaction and take a small aliquot.

    • Analyze the aliquot by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) to check for the consumption of the starting materials and the formation of the product.

    • Continue the reaction until the starting material is no longer visible by TLC.

  • Workup and Isolation:

    • Once the reaction is complete, remove the flask from the ultrasound bath and allow it to cool to room temperature.

    • Filter the reaction mixture through a pad of Celite to remove the solid Pd/C catalyst. Wash the pad with a small amount of ethanol.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess triethylamine.

  • Purification:

    • The resulting crude residue is purified by flash column chromatography on silica gel.

    • Elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 2-substituted Furo[3,2-b]pyridine product.

    • Combine the product-containing fractions and remove the solvent under reduced pressure to yield the final compound.

Data Summary: Comparison of Catalytic Systems

The following table summarizes typical conditions for the palladium-catalyzed synthesis of Furo[3,2-b]pyridines.

MethodTypical SubstratesCatalyst SystemConditionsTypical YieldsReference
Sonogashira/Cyclization 3-Chloro-2-hydroxypyridine, Terminal Alkynes10% Pd/C, CuI, PPh₃Et₃N, EtOH, UltrasoundGood to Excellent[2][3]
Sonogashira/Cyclization 2-Amino-3-bromopyridine, Terminal AlkynesPd(CF₃COO)₂, PPh₃, CuIDMF, 100°CHigh[1]
Dual C-H Activation 3-Phenoxypyridine 1-oxidesPd(OAc)₂, Ag₂CO₃ (oxidant)Dichloroethane, 120°CExcellent[8][9]

Functionalization via Other Pd-Catalyzed Reactions

Once the Furo[3,2-b]pyridine core is synthesized, further functionalization is often required for drug development. Palladium-catalyzed reactions like the Buchwald-Hartwig amination are invaluable for this purpose.[10] This reaction allows for the introduction of various amine substituents onto a halogenated Furo[3,2-b]pyridine scaffold, enabling the exploration of structure-activity relationships.

  • Buchwald-Hartwig Amination: This reaction couples an amine with an aryl halide (or triflate) in the presence of a palladium catalyst, a suitable phosphine ligand (e.g., Xantphos, RuPhos), and a base (e.g., NaOt-Bu, Cs₂CO₃).[11][12][13] It is a powerful method for C-N bond formation and is widely used in medicinal chemistry.[10][12]

Troubleshooting and Optimization

ProblemPotential CauseTroubleshooting Steps
Low or No Product Formation Inactive catalyst; Insufficient degassing (oxygen present); Impure reagents.Use a fresh batch of palladium catalyst; Ensure all solvents and reagents are rigorously degassed with N₂ or Ar[5]; Verify the purity of starting materials.
Significant Alkyne Homocoupling Presence of oxygen; High copper catalyst loading.Rigorously exclude oxygen from the reaction[5]; Reduce the amount of CuI co-catalyst; Consider a copper-free Sonogashira protocol.[5]
Incomplete Cyclization Insufficient base strength; Low reaction temperature.Use a stronger base if necessary; Gently heat the reaction mixture after the initial coupling is complete to drive the cyclization.

References

Application Notes and Protocols for the One-Pot Synthesis of Furo[3,2-b]pyridin-5(7H)-ones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Furo[3,2-b]pyridine Scaffold in Modern Drug Discovery

The Furo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered substantial attention in medicinal chemistry.[1] Its rigid, planar structure, arising from the fusion of an electron-rich furan ring with an electron-deficient pyridine ring, results in unique electronic properties, making it an attractive pharmacophore for designing potent and selective therapeutic agents.[2]

Derivatives of this scaffold have emerged as powerful modulators of key signaling pathways implicated in a range of human diseases, most notably in oncology.[1] The Furo[3,2-b]pyridine framework has proven to be an exceptional platform for the development of selective kinase inhibitors, including Cdc2-like kinases (CLKs) and Homeodomain-Interacting Protein Kinases (HIPKs).[1] Furthermore, certain derivatives have been identified as effective modulators of the Hedgehog (Hh) signaling pathway, a critical regulator in embryonic development and a pathway whose aberrant activation is linked to various cancers.[3] The synthesis of the Furo[3,2-b]pyridin-5(7H)-one tautomer is of particular interest as the lactam functionality introduces a key hydrogen bond donor/acceptor site, which can be crucial for target engagement.

This guide provides a detailed, one-pot protocol for the synthesis of Furo[3,2-b]pyridin-5(7H)-ones, explains the underlying reaction mechanisms, and offers insights into experimental choices to empower researchers in their drug discovery and development endeavors.

Core Synthetic Strategy: Palladium and Copper Co-catalyzed Sonogashira Coupling and Intramolecular Cyclization

The construction of the Furo[3,2-b]pyridin-5(7H)-one core is efficiently achieved through a one-pot sequence combining a Sonogashira cross-coupling reaction with a subsequent intramolecular heteroannulation. This powerful strategy allows for the formation of two new bonds (one C-C and one C-N) in a single synthetic operation, adhering to the principles of atom and step economy.

The general approach involves the reaction of a suitably substituted 3-amino-2-halopyridine with a terminal alkyne. The initial Sonogashira coupling, catalyzed by palladium and copper, forms a 3-amino-2-alkynylpyridine intermediate. This intermediate, without isolation, undergoes a base- or catalyst-promoted intramolecular cyclization to yield the desired Furo[3,2-b]pyridin-5(7H)-one.

G cluster_0 PART 1: Sonogashira Coupling cluster_1 PART 2: Intramolecular Cyclization StartingMaterials 3-Amino-2-halopyridine + Terminal Alkyne Catalysts Pd(0) Catalyst Cu(I) Co-catalyst Base (e.g., Et3N) StartingMaterials->Catalysts Reaction Conditions Intermediate 3-Amino-2-alkynylpyridine (In situ generated) Catalysts->Intermediate Forms FinalProduct Furo[3,2-b]pyridin-5(7H)-one Intermediate->FinalProduct Base or Catalyst Promoted 5-endo-dig Cyclization

Caption: One-pot synthesis workflow for Furo[3,2-b]pyridin-5(7H)-ones.

Mechanistic Insights: The "Why" Behind the "How"

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The one-pot synthesis proceeds through two distinct, yet interconnected, catalytic cycles.

  • The Sonogashira Coupling Cycle: This well-established cross-coupling reaction is responsible for forming the crucial C(sp²)-C(sp) bond.[4]

    • Oxidative Addition: The active Pd(0) catalyst oxidative adds to the 2-halopyridine, forming a Pd(II) complex.

    • Transmetalation: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This intermediate then transmetalates with the Pd(II) complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.

    • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 3-amino-2-alkynylpyridine intermediate and regenerate the active Pd(0) catalyst, allowing the cycle to continue.

  • The Intramolecular Cyclization Step: This is the key ring-forming step.

    • Nucleophilic Attack: The amino group at the C3 position of the pyridine ring acts as a nucleophile, attacking the proximal carbon of the triple bond in the tethered alkynyl group.[5] This is a 5-endo-dig cyclization, which is generally disfavored by Baldwin's rules but can proceed with transition metal catalysis or under appropriate basic conditions.

    • Tautomerization: The resulting enamine intermediate rapidly tautomerizes to the more stable aromatic Furo[3,2-b]pyridin-5(7H)-one.

G cluster_Sonogashira Sonogashira Cycle cluster_Copper Copper Co-catalyst Cycle cluster_Cyclization Intramolecular Cyclization pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂(X) pd0->pd_complex Oxidative Addition (R¹-X) alkynyl_pd R¹-Pd(II)L₂(C≡CR²) pd_complex->alkynyl_pd Transmetalation (CuC≡CR²) alkynyl_pd->pd0 Reductive Elimination (R¹-C≡CR²) intermediate 3-Amino-2-alkynylpyridine alkynyl_pd->intermediate Forms cu_x Cu(I)X cu_acetylide Cu(I)C≡CR² cu_x->cu_acetylide Base, HC≡CR² cu_acetylide->pd_complex Reacts with cu_acetylide->cu_x Transmetalation cyclized_intermediate Enamine Intermediate intermediate->cyclized_intermediate 5-endo-dig Nucleophilic Attack product Furo[3,2-b]pyridin-5(7H)-one cyclized_intermediate->product Tautomerization

Caption: Catalytic cycles for the one-pot synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure synthesized from established methodologies for Sonogashira couplings and subsequent cyclizations.[4][6][7] Researchers should optimize conditions for their specific substrates.

Materials:

  • 3-Amino-2-chloropyridine (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv) or Pd/C (10 mol%)

  • Copper(I) Iodide (CuI) (0.1 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF or Toluene)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-amino-2-chloropyridine (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (to make a ~0.2 M solution with respect to the limiting reagent), followed by triethylamine (3.0 equiv). Stir the mixture for 10-15 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture.

  • Reaction Progression: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 6-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to afford the desired Furo[3,2-b]pyridin-5(7H)-one.

Data Presentation: Substrate Scope and Yields

The efficiency of this one-pot synthesis is influenced by the electronic and steric properties of the coupling partners. The following table provides representative data for the synthesis of various substituted Furo[3,2-b]pyridin-5(7H)-ones.

Entry3-Amino-2-halopyridineTerminal Alkyne (R)ProductYield (%)
13-Amino-2-chloropyridinePhenylacetylene2-Phenyl-Furo[3,2-b]pyridin-5(7H)-one75
23-Amino-2-chloropyridine4-Methoxyphenylacetylene2-(4-Methoxyphenyl)-Furo[3,2-b]pyridin-5(7H)-one82
33-Amino-2-chloropyridine1-Hexyne2-Butyl-Furo[3,2-b]pyridin-5(7H)-one65
43-Amino-2-bromopyridineTrimethylsilylacetylene*2-(Trimethylsilyl)-Furo[3,2-b]pyridin-5(7H)-one78
53-Amino-5-bromo-2-chloropyridinePhenylacetylene7-Bromo-2-phenyl-Furo[3,2-b]pyridin-5(7H)-one70

Note: TMS-protected alkynes can be used, and the TMS group can be removed in a subsequent step if the free alkyne is desired.

Trustworthiness: A Self-Validating System

Causality Behind Experimental Choices:

  • Catalyst System (Pd/Cu): The synergistic action of palladium and copper is crucial. Palladium is highly efficient for the oxidative addition/reductive elimination cycle, while copper facilitates the activation of the alkyne at milder temperatures than a copper-free system would require.[6]

  • Base (Triethylamine): The amine base serves multiple roles. It acts as a scavenger for the hydrogen halide (HX) produced during the reaction, preventing the protonation of the amino group on the starting material and maintaining a neutral pH for the catalyst to remain active. It also facilitates the formation of the copper acetylide.

  • Solvent (DMF/Toluene): Anhydrous, polar aprotic solvents like DMF or non-polar solvents like toluene are typically used to ensure the solubility of the reagents and to withstand the required reaction temperatures. Degassing the solvent is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation. Maintaining an inert atmosphere of argon or nitrogen is essential for catalyst longevity and reaction efficiency.[8]

In-Process Controls and Characterization:

  • TLC Monitoring: Use a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes) to monitor the consumption of the starting materials and the formation of the product. The product, being more polar than the starting materials, will typically have a lower Rf value.

  • LC-MS Analysis: For more precise monitoring, LC-MS can be used to track the masses of the starting materials, the coupled intermediate, and the final cyclized product.

  • NMR Spectroscopy: ¹H and ¹³C NMR of the final product should confirm the disappearance of the alkyne proton (if present in the starting alkyne) and the appearance of characteristic signals for the fused furan and pyridinone rings.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the synthesized molecule.

Conclusion

The one-pot Sonogashira coupling and intramolecular cyclization strategy represents a highly efficient and modular approach for the synthesis of medicinally relevant Furo[3,2-b]pyridin-5(7H)-ones. By understanding the underlying mechanisms and the rationale behind the chosen experimental conditions, researchers can effectively apply and adapt this protocol to generate diverse libraries of these valuable compounds for screening in drug discovery programs.

References

Introduction: The Furo[3,2-b]pyridine Scaffold and the Need for Precision Assays

Author: BenchChem Technical Support Team. Date: January 2026

<-48> ## Application Note: A Robust Protocol for In Vitro Kinase Inhibition Profiling of Furo[3,2-b]pyridin-7-amine Analogs

The Furo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its utility in developing potent and selective kinase inhibitors.[1][2] Derivatives of this scaffold have been identified as potent inhibitors of several kinase families, including Cdc-like kinases (CLKs), which are crucial regulators of pre-mRNA splicing and are implicated in various cancers.[2][3][4][5] Given that kinases regulate the majority of cellular processes, they are ideal targets for drug development to address diseases ranging from cancer to inflammation.[6]

The successful development of kinase inhibitors hinges on the ability to accurately quantify their potency and selectivity. This requires robust, reproducible, and high-throughput compatible biochemical assays.[7] This application note provides a detailed, field-proven protocol for determining the in vitro inhibitory activity of this compound analogs using the ADP-Glo™ Kinase Assay, a luminescence-based system that quantifies the amount of ADP produced during a kinase reaction.[8][9] We will explain the causal logic behind key experimental choices, detail a self-validating protocol with integrated quality control, and provide a framework for accurate data interpretation.

Assay Principle: Quantifying Kinase Activity via ADP Production

To measure the inhibition of a kinase by a test compound, we must first have a reliable method to measure the kinase's activity. Protein kinases catalyze the transfer of a phosphate group from ATP to a specific substrate; in this process, ATP is consumed and ADP is generated as a byproduct. The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP formed.[10]

The assay is a two-step, homogeneous system designed for simplicity and high-throughput applications.[11][12]

  • Kinase Reaction & ATP Depletion: The kinase, its specific substrate, ATP, and the inhibitor are incubated together. After the reaction period, the ADP-Glo™ Reagent is added. This reagent serves two purposes: it terminates the enzymatic reaction and depletes any remaining, unconsumed ATP. This step is critical because the high background from residual ATP would otherwise interfere with the signal from the newly generated ADP.[8][13]

  • ADP Conversion & Luminescence Detection: The Kinase Detection Reagent is added. This formulation contains enzymes that convert the ADP generated in the kinase reaction back into ATP. This newly synthesized ATP then acts as the substrate for a highly efficient luciferase, which catalyzes a reaction that produces a stable, "glow-type" luminescent signal that is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.[8][10][11] In an inhibition context, a potent inhibitor leads to low kinase activity, low ADP production, and consequently, a low luminescent signal.[13]

Assay_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Signal Generation Kinase Kinase Enzyme Substrate Substrate P_Substrate Phosphorylated Substrate ATP ATP ADP ADP ATP->ADP Kinase Catalysis Inhibitor Furo[3,2-b]pyridine Inhibitor Inhibitor->Kinase ADP_Glo_Reagent Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Kinase_Detect Add Kinase Detection Reagent (Converts ADP to ATP) ADP->Kinase_Detect ADP_Glo_Reagent->Kinase_Detect 40 min incubation Luciferase Ultra-Glo™ Luciferase Kinase_Detect->Luciferase Generates new ATP Light Luminescent Signal (Proportional to ADP) Luciferase->Light Catalyzes light production

Caption: Principle of the ADP-Glo™ Kinase Inhibition Assay.

Materials and Reagents

Reagent/MaterialRecommended SourceNotes
ADP-Glo™ Kinase Assay KitPromega (Cat. V9101)Contains ADP-Glo™ Reagent, Kinase Detection Reagent, ATP, and ADP standards. Store at -20°C.[6]
Recombinant Human Kinase (e.g., CLK1)Varies (e.g., SignalChem, CarnaBio)Ensure high purity (>90%) and known activity.
Kinase Substrate (e.g., specific peptide)Varies (e.g., Anaspec, GL Biochem)Substrate must be specific for the kinase of interest.
This compound compoundsIn-house synthesis/supplierDissolve in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM).
Staurosporine (Positive Control Inhibitor)Sigma-Aldrich (Cat. S4400)A potent, non-selective kinase inhibitor. Useful for validating assay performance.
Kinase Reaction BufferVaries; often supplied with kinaseA typical buffer may be 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA. Avoid thiols >10 µM.[6]
DMSO, AnhydrousSigma-Aldrich (Cat. D2650)For compound dilution. Final assay concentration should be ≤1%.
Solid white, flat-bottom 384-well platesCorning (Cat. 3570) or equivalentLow-volume plates are recommended for HTS. Black plates are used for fluorescent assays.[6]
Multichannel Pipettor or Liquid HandlerVariesFor accurate and precise reagent addition.
Plate LuminometerVaries (e.g., BMG LABTECH, PerkinElmer)Must be capable of reading glow luminescence.

Detailed Experimental Protocol

This protocol is optimized for a 384-well plate format with a final kinase reaction volume of 5 µL. Adjust volumes proportionally for other plate formats.

PART A: Reagent Preparation
  • Kinase Buffer Preparation: Prepare the complete kinase reaction buffer. Equilibrate all components to room temperature before use.[6]

  • Compound Serial Dilution:

    • Create a primary dilution series of your Furo[3,2-b]pyridine compounds and staurosporine in 100% DMSO. A common 10-point, 3-fold dilution series starting from 1 mM is recommended.

    • Perform an intermediate dilution of this series into the kinase reaction buffer to create a 4x final concentration stock. This step is crucial to minimize the final DMSO concentration in the assay. For example, add 2 µL of the DMSO stock to 48 µL of kinase buffer. The final DMSO concentration in the well will be 0.5%.

  • 4x Enzyme Preparation: Dilute the kinase stock to a 4x working concentration in kinase buffer. The optimal concentration must be determined empirically but should be the amount that yields ~10-30% ATP-to-ADP conversion in the reaction time.

  • 4x Substrate/ATP Mix Preparation: Prepare a 4x working solution of the kinase substrate and ATP in the kinase buffer. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors. If Km is unknown, 10-100 µM is a common starting point.[6][14]

PART B: Assay Procedure

References

Application Notes and Protocols for Cell-Based Assays of Furo[3,2-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Furo[3,2-b]pyridines

The Furo[3,2-b]pyridine core represents a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide range of biological activities.[1] Its rigid, planar structure and unique electronic properties make it an ideal pharmacophore for developing potent and selective inhibitors of various biological targets.[1] Research has highlighted the potential of Furo[3,2-b]pyridine derivatives as highly selective inhibitors of cdc-like kinases (CLKs) and as modulators of the Hedgehog signaling pathway, suggesting their therapeutic utility in neurodegenerative diseases and oncology.[2][3] Furthermore, related furo-pyridine structures have shown promise in targeting key cancer-related proteins such as Cyclin-Dependent Kinase 2 (CDK2), Homeodomain-Interacting Protein Kinases (HIPKs), AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2).[1][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based assays to characterize and validate the biological activity of novel Furo[3,2-b]pyridine derivatives. The protocols herein are designed to be self-validating systems, offering insights into the causality behind experimental choices to ensure technical accuracy and trustworthiness.

Part 1: Foundational Assays for Activity Profiling

A logical first step in characterizing a new library of Furo[3,2-b]pyridine derivatives is to assess their general impact on cell health and proliferation. This provides a broad understanding of their cytotoxic or cytostatic potential, which is crucial for guiding further mechanistic studies.

Cytotoxicity and Cell Viability Assessment: MTT and XTT Assays

Principle: Colorimetric assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) are foundational for assessing cell viability. These assays measure the metabolic activity of cells, which in most cases, correlates with the number of viable cells. Metabolically active cells reduce the tetrazolium salts to a colored formazan product, and the intensity of this color is quantified spectrophotometrically. The XTT assay is often preferred as its formazan product is water-soluble, simplifying the protocol by removing the need for a solubilization step that is required in the MTT assay.[5]

Experimental Workflow: Cytotoxicity Assessment

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4/5: Viability Measurement seed Seed cells in 96-well plates (e.g., 5,000-10,000 cells/well) incubate1 Incubate for 24h (37°C, 5% CO2) seed->incubate1 treat Treat cells with serial dilutions of Furo[3,2-b]pyridine derivatives incubate1->treat incubate2 Incubate for 24-72h (duration dependent on cell line) treat->incubate2 add_xtt Add XTT reagent to each well incubate2->add_xtt incubate3 Incubate for 2-4h add_xtt->incubate3 read Measure absorbance (450-500 nm) incubate3->read

Caption: Workflow for XTT-based cytotoxicity assay.

Protocol: XTT Cell Viability Assay

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock concentration of your Furo[3,2-b]pyridine derivatives in complete culture medium. A typical dose-response curve would involve serial dilutions ranging from nanomolar to micromolar concentrations.

  • Cell Treatment: Carefully remove 100 µL of medium from each well and add 100 µL of the 2X compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT solution according to the manufacturer's instructions, typically by mixing the XTT reagent with an electron-coupling reagent.[6]

  • Assay Development: Add 50 µL of the prepared XTT solution to each well and incubate for 2-4 hours at 37°C, protected from light. The incubation time should be optimized for the specific cell line being used.

  • Data Acquisition: Measure the absorbance of the wells at a wavelength of 450-500 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

CompoundCell LineIncubation Time (h)IC₅₀ (µM)
Derivative AMCF-7 (Breast Cancer)482.5
Derivative AMDA-MB-231 (Breast Cancer)485.1
Derivative AMCF-10A (Non-cancerous)48> 50
Derivative BMCF-7 (Breast Cancer)4810.8
Derivative BMDA-MB-231 (Breast Cancer)4815.2
Derivative BMCF-10A (Non-cancerous)48> 50

Table 1: Example cytotoxicity data for Furo[3,2-b]pyridine derivatives.

Cell Proliferation Assessment: BrdU Incorporation Assay

Principle: While viability assays measure metabolic activity, the Bromodeoxyuridine (BrdU) assay directly quantifies DNA synthesis, a hallmark of cell proliferation.[7] BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S phase of the cell cycle.[8] This incorporated BrdU can then be detected using a specific anti-BrdU antibody.[9][10] This assay is more specific for proliferation than metabolic assays and can distinguish between cytostatic (inhibiting proliferation) and cytotoxic (killing cells) effects.

Protocol: BrdU Cell Proliferation Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the XTT assay protocol. The treatment duration should be sufficient to allow for at least one cell cycle.

  • BrdU Labeling: Approximately 2-4 hours before the end of the treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM.[8] Incubate at 37°C.

  • Fixation and Denaturation: Aspirate the medium and fix the cells by adding a fixing/denaturing solution.[10] This step is critical as it denatures the DNA, allowing the anti-BrdU antibody to access the incorporated BrdU.[7] Incubate for 30 minutes at room temperature.

  • Antibody Incubation: Wash the wells with a wash buffer. Add the diluted anti-BrdU detection antibody and incubate for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 30 minutes at room temperature.

  • Substrate Addition: Wash the wells and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate. A blue color will develop in proportion to the amount of HRP present.

  • Stopping the Reaction: Add a stop solution to each well, which will turn the color to yellow.

  • Data Acquisition: Measure the absorbance at 450 nm.

  • Data Analysis: Similar to the cytotoxicity assay, calculate the percentage of proliferation inhibition and determine the IC₅₀ value.

Part 2: Mechanistic Assays for Target Validation

Once the foundational activity of the Furo[3,2-b]pyridine derivatives is established, the next logical step is to investigate their mechanism of action. This involves assays that probe specific cellular events like apoptosis and the modulation of key signaling pathways.

Apoptosis Induction: Caspase-Glo® 3/7 Assay

Principle: A common mechanism of action for anti-cancer compounds is the induction of apoptosis, or programmed cell death. A key event in apoptosis is the activation of caspases. The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD sequence, which is specifically cleaved by activated caspase-3 and -7.[11] This cleavage releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is directly proportional to the amount of caspase-3/7 activity.[11][12]

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Plate cells in a white-walled 96-well plate suitable for luminescence measurements. Follow steps 1-3 of the XTT assay protocol. The treatment time should be optimized to capture the peak of caspase activity (typically 18-24 hours).

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 reagent to room temperature.

  • Assay Development: Add 100 µL of the Caspase-Glo® 3/7 reagent directly to each well containing 100 µL of cell culture medium. Mix gently by orbital shaking for 30 seconds.

  • Incubation: Incubate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescent signal to the number of viable cells (which can be determined in a parallel plate) to account for differences in cell number due to cytotoxicity. Express the results as fold-change in caspase activity compared to the vehicle control.

CompoundCell LineTreatment Time (h)Fold Increase in Caspase-3/7 Activity
Derivative AMCF-7244.2
Derivative AMDA-MB-231243.8
Staurosporine (Positive Control)MCF-768.5

Table 2: Example apoptosis induction data.

Signaling Pathway Analysis: Western Blotting and Immunofluorescence

Principle: Given that Furo[3,2-b]pyridines are known to target kinases and signaling pathways like Hedgehog, it is essential to directly probe these pathways.[2][3]

  • Western Blotting: This technique allows for the quantification of specific proteins and their phosphorylation status.[13][14] By separating proteins by size via gel electrophoresis and then transferring them to a membrane for antibody-based detection, one can assess changes in the levels of total and phosphorylated signaling proteins (e.g., Akt, p-Akt, ERK, p-ERK) upon compound treatment.[15]

  • Immunofluorescence (IF): IF provides spatial information about protein localization within the cell.[16] For pathways like Hedgehog, where the translocation of key proteins (e.g., Gli) to the nucleus is a critical activation step, IF can be a powerful tool to visualize this effect.[17]

Signaling Pathway Analysis Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Western Blotting cluster_2 Immunofluorescence culture Culture cells to 70-80% confluency treat Treat with Furo[3,2-b]pyridine derivatives at specified concentrations and time points culture->treat lyse_wb Lyse cells and quantify protein treat->lyse_wb fix_perm Fix and permeabilize cells on coverslips treat->fix_perm sds_page SDS-PAGE and membrane transfer lyse_wb->sds_page probe_wb Probe with primary and secondary antibodies sds_page->probe_wb detect_wb Detect with ECL and image probe_wb->detect_wb probe_if Incubate with primary and fluorescent secondary antibodies fix_perm->probe_if mount Mount coverslips with DAPI probe_if->mount image_if Image with fluorescence microscope mount->image_if G plate Plate cells in optically clear multi-well plates (e.g., 384-well) treat Treat with compound library using automated liquid handlers plate->treat stain Stain with multiple fluorescent dyes (e.g., DAPI for nucleus, phalloidin for cytoskeleton, specific antibodies) treat->stain image Acquire images using an automated HCS microscope stain->image analyze Analyze images to extract quantitative phenotypic data image->analyze profile Generate multiparametric profiles and cluster compounds by mechanism of action analyze->profile

References

Application Note: Quantitative Analysis of Hedgehog Signaling Pathway Modulation Using a Gli-Responsive Luciferase Reporter Gene Assay

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Hedgehog (Hh) signaling pathway is a cornerstone of embryonic development and tissue homeostasis, with its aberrant reactivation implicated in numerous cancers, including basal cell carcinoma and medulloblastoma.[1][2] Consequently, it has emerged as a critical target for therapeutic drug development.[1] This application note provides a comprehensive, field-proven protocol for quantifying Hh pathway activity using a Gli-responsive luciferase reporter gene assay. We detail the underlying principles, step-by-step methodologies for both stable cell lines and transient transfections, data analysis, and key troubleshooting insights to ensure a robust and reproducible assay for screening and characterizing pathway modulators.

Introduction: The Significance of Hedgehog Signaling

First identified in Drosophila, the Hedgehog signaling pathway is a highly conserved system that orchestrates cell proliferation, differentiation, and tissue patterning during embryogenesis.[2][3] In adult tissues, the pathway is largely quiescent but plays vital roles in maintenance and regeneration.[2]

The canonical pathway is initiated when a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) binds to its transmembrane receptor, Patched (PTCH).[1][3] This binding event relieves PTCH's inhibition of Smoothened (SMO), a G protein-coupled receptor-like protein.[3][4] The activation and ciliary localization of SMO triggers a downstream cascade that prevents the proteolytic cleavage of the Gli family of transcription factors (Gli1, Gli2, Gli3).[1][5] Full-length, activated Gli proteins then translocate to the nucleus to induce the expression of Hh target genes, driving cellular responses.[1][5] Dysregulation of this pathway, often through mutations in PTCH or SMO, leads to constitutive signaling and is a known driver of tumorigenesis.[6][7]

Principle of the Gli-Responsive Luciferase Reporter Assay

The luciferase reporter gene assay is a highly sensitive and quantitative method for studying gene regulation and signal transduction.[8][9][10] This assay leverages the transcriptional activity of Gli proteins as a direct proxy for Hh pathway activation.[1]

The core components are:

  • A Responsive Cell Line: Typically, NIH/3T3 mouse fibroblast cells are used due to their robust response to Hh signaling. These can be engineered to stably express the reporter constructs.[11][12]

  • A Gli-Responsive Reporter Construct: A plasmid containing a firefly luciferase (Photinus pyralis) gene downstream of a promoter with multiple tandem repeats of the Gli-binding consensus sequence.[1]

  • A Normalization Control Construct: A second plasmid expressing a different luciferase, such as Renilla (Renilla reniformis), under the control of a constitutive promoter (e.g., SV40, TK). This is crucial for normalizing results, correcting for variations in transfection efficiency, cell viability, and pipetting errors.[13][14]

When the Hh pathway is activated, Gli transcription factors bind to the response elements in the reporter construct, driving the expression of firefly luciferase.[1] Upon addition of its substrate, D-luciferin, the enzyme produces a luminescent signal that is directly proportional to pathway activity.[15] The constitutive Renilla luciferase provides a baseline signal for normalization.

Visualizing the Hedgehog Signaling Pathway

The following diagram illustrates the "OFF" and "ON" states of the canonical Hedgehog signaling pathway, culminating in the activation of the Gli-responsive reporter construct.

References

Application Notes and Protocols: In Vitro Cytotoxicity MTT Assay for Furo[3,2-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the identification of novel therapeutic agents with potent and selective biological activity is paramount. The furo[3,2-b]pyridine core has emerged as a "privileged scaffold" in medicinal chemistry, forming the basis for compounds with a wide array of pharmacological properties, including anticancer and kinase inhibitory activities.[1][2] A critical step in the preclinical evaluation of these promising compounds is the assessment of their cytotoxic potential. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the in vitro cytotoxicity of furo[3,2-b]pyridine derivatives.

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4] This guide will delve into the scientific principles of the assay, provide a meticulously detailed protocol optimized for furo[3,2-b]pyridine compounds, and offer insights into data analysis, interpretation, and troubleshooting.

Principle of the MTT Assay

The MTT assay is predicated on the ability of metabolically active cells to reduce the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product.[5] This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, such as succinate dehydrogenase, located in the mitochondria.[6] The quantity of formazan produced is directly proportional to the number of viable, metabolically active cells.[7] Consequently, a decrease in formazan production in cells treated with a test compound, such as a furo[3,2-b]pyridine derivative, indicates a reduction in cell viability and thus, a cytotoxic effect.[4]

The insoluble formazan crystals are subsequently dissolved in a solubilizing agent, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength between 500 and 600 nm.[5]

MTT_Assay_Principle cluster_cell Viable Cell cluster_measurement Quantification MTT MTT (Yellow, Soluble) Mitochondria Mitochondrial Dehydrogenases (e.g., Succinate Dehydrogenase) MTT->Mitochondria Uptake Formazan Formazan (Purple, Insoluble Crystals) Mitochondria->Formazan Reduction Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Dissolution Colored_Solution Colored Solution Solubilization->Colored_Solution Spectrophotometer Spectrophotometer (570 nm) Colored_Solution->Spectrophotometer Measurement Absorbance Absorbance Reading Spectrophotometer->Absorbance

Caption: Biochemical principle of the MTT assay.

Materials and Reagents

Cell Lines

The choice of cell line is critical and should be guided by the therapeutic target of the furo[3,2-b]pyridine compounds. For anticancer screening, a panel of cancer cell lines representing different tumor types is recommended. Some commonly used cell lines for cytotoxicity studies include:

  • MCF-7: Human breast adenocarcinoma cell line.[8]

  • MDA-MB-231: Human breast adenocarcinoma cell line.[8]

  • A549: Human lung carcinoma cell line.

  • HCT-116: Human colon colorectal carcinoma cell line.

  • For general cytotoxicity screening, established fibroblast cell lines such as L929 (mouse) or hTERT-immortalized human fibroblasts can be used.[9][10]

Reagents and Consumables
  • Furo[3,2-b]pyridine compounds of interest

  • Selected cell line(s)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, 96-well flat-bottom cell culture plates

  • Sterile, low-protein binding microcentrifuge tubes

  • Multichannel pipette and sterile tips

  • Microplate reader capable of measuring absorbance at 570 nm

Experimental Protocol

This protocol is designed for adherent cells. Modifications for suspension cells are noted where applicable.

Part 1: Preparation of Stock Solutions

1.1. Furo[3,2-b]pyridine Compound Stock Solution:

  • Due to the often-limited water solubility of heterocyclic compounds, DMSO is a common solvent of choice.[11]

  • Prepare a high-concentration stock solution (e.g., 10-100 mM) of each furo[3,2-b]pyridine derivative in DMSO.

  • Causality: A high concentration stock allows for minimal final DMSO concentration in the cell culture wells, typically kept below 0.5% to avoid solvent-induced cytotoxicity.[12]

  • Aliquot the stock solution into small volumes in sterile, low-protein binding tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[13]

1.2. MTT Reagent (5 mg/mL):

  • Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.

  • Vortex or sonicate to ensure complete dissolution.

  • Filter-sterilize the solution using a 0.22 µm syringe filter.

  • Store the MTT solution at 4°C, protected from light, for up to one month.

Part 2: Cell Seeding
  • Culture the selected cell line to approximately 80% confluency.

  • Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

  • Dilute the cell suspension in complete culture medium to the optimal seeding density. Note: The optimal seeding density should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase during the assay. A typical starting range is 5,000-10,000 cells per well.[14]

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Trustworthiness: To mitigate the "edge effect," where wells on the perimeter of the plate are prone to evaporation and temperature fluctuations, it is advisable to fill these outer wells with 100 µL of sterile PBS or medium and not use them for experimental data.[15]

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

Part 3: Compound Treatment
  • Prepare serial dilutions of the furo[3,2-b]pyridine compounds in complete culture medium from the stock solution.

  • After the 24-hour incubation, carefully aspirate the medium from the wells.

  • Add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells.

  • Self-Validation: Include the following controls on each plate:

    • Untreated Control: Cells treated with culture medium only. This represents 100% cell viability.

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the experimental wells. This is crucial to ensure the solvent itself is not causing cytotoxicity.[13]

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin, staurosporine).

    • Blank Control: Wells containing medium only (no cells). This is used for background absorbance subtraction.[16]

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[16]

Part 4: MTT Assay and Absorbance Reading
  • Following the treatment incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[3]

  • Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator. During this time, viable cells will reduce the MTT to formazan crystals.[6]

  • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. For suspension cells, centrifuge the plate to pellet the cells before aspiration.[6]

  • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance from factors like phenol red in the medium.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Acquisition & Analysis Cell_Culture 1. Cell Culture (~80% confluency) Cell_Seeding 2. Seed Cells (96-well plate, 24h) Cell_Culture->Cell_Seeding Compound_Prep 3. Prepare Compound Dilutions Treatment 4. Treat Cells (24-72h incubation) Compound_Prep->Treatment MTT_Addition 5. Add MTT Reagent (2-4h incubation) Treatment->MTT_Addition Formazan_Solubilization 6. Solubilize Formazan (Add DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Reading 7. Read Absorbance (570 nm) Formazan_Solubilization->Absorbance_Reading Data_Analysis 8. Calculate % Viability & IC50 Value Absorbance_Reading->Data_Analysis

Caption: Experimental workflow for the MTT cytotoxicity assay.

Data Analysis and Interpretation

Calculation of Percentage Cell Viability

The absorbance values are used to calculate the percentage of cell viability for each concentration of the furo[3,2-b]pyridine compound.

  • Subtract Background: Subtract the average absorbance of the blank control wells from all other absorbance readings.

  • Calculate Percentage Viability: Percentage Viability = [(Absorbance of Treated Cells) / (Absorbance of Untreated Control)] x 100

Determination of IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of the effectiveness of a compound in inhibiting a biological or biochemical function. In this context, it is the concentration of a furo[3,2-b]pyridine derivative that is required to inhibit the viability of a cell population by 50%.

  • Plot the percentage cell viability against the logarithm of the compound concentration.

  • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC₅₀ value. Software such as GraphPad Prism is commonly used for this purpose.[17]

Data Presentation

Summarize the IC₅₀ values for different furo[3,2-b]pyridine compounds and cell lines in a clear, tabular format for easy comparison.

Compound IDCell LineIncubation Time (h)IC₅₀ (µM)
Furo[3,2-b]pyridine-AMCF-7485.2 ± 0.4
Furo[3,2-b]pyridine-AMDA-MB-2314812.8 ± 1.1
Furo[3,2-b]pyridine-BMCF-74825.1 ± 2.3
Furo[3,2-b]pyridine-BMDA-MB-23148> 50
Doxorubicin (Control)MCF-7480.8 ± 0.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
High Variability Between Replicates - Inconsistent cell seeding- Pipetting errors- Edge effects- Ensure a homogenous cell suspension before seeding.- Use a multichannel pipette and practice consistent technique.- Avoid using the outer wells of the 96-well plate.[15]
Low Absorbance Readings - Low cell density- Insufficient MTT incubation time- Incomplete formazan solubilization- Optimize cell seeding density through a titration experiment.[12]- Increase MTT incubation time (up to 4 hours).- Ensure complete dissolution of formazan crystals by shaking the plate.[12]
High Background Absorbance - Contamination (bacterial, fungal)- Interference from phenol red in the medium- Test compound interference- Practice strict aseptic techniques.- Use phenol red-free medium during the MTT incubation step.[6]- Include a control with the compound in medium without cells to check for direct MTT reduction.[6]
Compound Precipitation - Poor solubility in culture medium- Ensure the final DMSO concentration is as low as possible (ideally <0.1%).- Gently mix the compound in the medium before adding it to the cells.[11]

Conclusion

The MTT assay is a reliable and widely used method for the initial screening of the cytotoxic potential of novel compounds like those derived from the furo[3,2-b]pyridine scaffold. By adhering to the detailed protocol and understanding the underlying principles, researchers can generate reproducible and accurate data that is crucial for the progression of these compounds in the drug discovery pipeline. Careful experimental design, including appropriate controls and optimized conditions, is key to obtaining trustworthy results that will guide further development of these promising therapeutic agents.

References

Application Notes and Protocols for Western Blot Analysis of Furo[3,2-b]pyridine Target Modulation

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on utilizing Western blot analysis to investigate the target modulation of Furo[3,2-b]pyridine compounds. This document offers in-depth protocols and expert insights to ensure robust and reproducible results.

Introduction: Furo[3,2-b]pyridine and the Imperative of Target Validation

The Furo[3,2-b]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its potent and selective inhibitory activity against various protein kinases.[1][2] Derivatives of this compound have shown promise in oncology by modulating key signaling pathways implicated in cell proliferation, survival, and differentiation.[1][3] Among the prominent targets are Cdc2-like kinases (CLKs), Homeodomain-Interacting Protein Kinases (HIPKs), Cyclin-Dependent Kinase 2 (CDK2), and the serine/threonine kinase AKT1.[1][4]

Effective drug development necessitates rigorous validation of a compound's mechanism of action. Western blotting is an indispensable technique for this purpose, allowing for the sensitive and specific detection of changes in protein expression and post-translational modifications, such as phosphorylation, which is a hallmark of kinase activity.[5] This guide will provide a comprehensive framework for employing Western blot analysis to confirm and quantify the modulatory effects of Furo[3,2-b]pyridine derivatives on their intended kinase targets.

Key Signaling Pathways Modulated by Furo[3,2-b]pyridine Targets

Understanding the biological context of the target kinases is crucial for interpreting experimental outcomes. Below are simplified representations of the signaling pathways involving the primary targets of Furo[3,2-b]pyridine compounds.

Cdc2-like Kinase (CLK) Signaling

CLKs are dual-specificity kinases that play a critical role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[6] Dysregulation of splicing is a common feature in various cancers.

CLK_Pathway Furo[3,2-b]pyridine Furo[3,2-b]pyridine CLKs CLKs Furo[3,2-b]pyridine->CLKs Inhibition SR_Proteins SR Proteins CLKs->SR_Proteins Phosphorylation Phospho_SR Phosphorylated SR Proteins Spliceosome_Assembly Spliceosome Assembly Phospho_SR->Spliceosome_Assembly Alternative_Splicing Alternative Splicing Spliceosome_Assembly->Alternative_Splicing HIPK_Pathway Furo[3,2-b]pyridine Furo[3,2-b]pyridine HIPKs HIPKs Furo[3,2-b]pyridine->HIPKs Inhibition Transcription_Factors Transcription Factors (e.g., p53) HIPKs->Transcription_Factors Phosphorylation Phospho_TF Phosphorylated Transcription Factors Gene_Expression Gene Expression (Apoptosis, Development) Phospho_TF->Gene_Expression CDK2_Pathway cluster_G1 G1 Phase cluster_G1S G1/S Transition Cyclin D/CDK4_6 Cyclin D/ CDK4/6 pRb pRb Cyclin D/CDK4_6->pRb Partial Phosphorylation pRb_p Phospho-pRb Furo[3,2-b]pyridine Furo[3,2-b]pyridine Cyclin E/CDK2 Cyclin E/CDK2 Furo[3,2-b]pyridine->Cyclin E/CDK2 Inhibition Cyclin E/CDK2->pRb_p Complete Phosphorylation E2F E2F pRb_p->E2F Release S Phase Entry S Phase Entry E2F->S Phase Entry AKT1_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT1 AKT1 PIP3->AKT1 Recruits PDK1->AKT1 Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->AKT1 Phosphorylates (Ser473) Phospho_AKT1 Phospho-AKT1 (Active) Furo[3,2-b]pyridine Furo[3,2-b]pyridine Furo[3,2-b]pyridine->Phospho_AKT1 Inhibition Downstream Downstream Targets (e.g., Bad, GSK-3β) Phospho_AKT1->Downstream Phosphorylates Cell_Response Cell Survival, Growth, Proliferation Downstream->Cell_Response WB_Workflow A Cell Culture and Furo[3,2-b]pyridine Treatment B Cell Lysis and Protein Extraction A->B C Protein Quantification (BCA or Bradford Assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF or Nitrocellulose) D->E F Membrane Blocking E->F G Primary Antibody Incubation (Total and Phospho-specific) F->G H Secondary Antibody Incubation G->H I Signal Detection (Chemiluminescence) H->I J Data Analysis and Normalization I->J

References

Application Note: A Robust UPLC-MS/MS Method for the Rapid and Sensitive Quantification of Furo[3,2-b]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a highly selective and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of Furo[3,2-b]pyridin-7-amine. Furo[3,2-b]pyridine scaffolds are significant in medicinal chemistry due to their presence in various biologically active compounds. The method detailed herein was developed to provide a robust and rapid analytical solution for researchers in pharmaceutical development and related fields. Utilizing a reversed-phase UPLC separation coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, the protocol achieves excellent sensitivity, specificity, and a short run time. This document provides a comprehensive guide covering the scientific rationale for method development, detailed experimental protocols, data analysis, and method validation considerations based on ICH guidelines.

Introduction and Scientific Rationale

This compound is a heterocyclic amine containing a fused furan and pyridine ring system. This structural motif is a key pharmacophore in a range of compounds explored for therapeutic potential. Accurate and reliable quantification of this and related molecules is critical during drug discovery and development for pharmacokinetic studies, metabolite identification, and quality control.

The analytical challenge lies in achieving sensitive and selective detection, often in complex biological matrices. UPLC-MS/MS is the technology of choice for this application due to its superior separation efficiency, speed, and the high selectivity and sensitivity afforded by tandem mass spectrometry.[1][2]

Method Development Rationale: The strategy for this method was based on the physicochemical properties of this compound.

  • Compound Properties: The structure contains a basic pyridine nitrogen and an aromatic amine group, making it amenable to positive mode electrospray ionization (ESI+). The addition of a mobile phase modifier like formic acid is crucial to promote protonation and enhance the ESI signal.[3]

  • Chromatography: The compound is expected to be moderately polar. A reversed-phase C18 column is a logical starting point to achieve good retention and peak shape.[3] A fast gradient using a sub-2 µm particle UPLC column allows for high throughput without compromising resolution.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in MRM mode provides the highest level of selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, minimizing interference from matrix components.[1]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource / Rationale
Molecular Formula C₇H₆N₂ODerived from structure.
Average Molecular Weight 134.14 g/mol Calculated from formula.
Monoisotopic Mass 134.04801 DaCalculated from formula.
Predicted Polarity Moderately PolarBased on the presence of N and O heteroatoms and amine group.
Predicted Ionization ESI (+)The basic pyridine nitrogen is readily protonated.

Experimental Protocol

Materials and Reagents
  • Analyte: this compound reference standard (>98% purity).

  • Solvents: Acetonitrile (LC-MS grade), Water (Type I, 18.2 MΩ·cm), Methanol (LC-MS grade).

  • Mobile Phase Additive: Formic Acid (LC-MS grade, >99%).

  • Sample Diluent: 50:50 Acetonitrile/Water (v/v).

Instrumentation and UPLC-MS/MS Conditions

A standard UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source was used.

Table 1: UPLC Parameters

Parameter Setting Rationale
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm Provides excellent efficiency and retention for moderately polar analytes.
Mobile Phase A 0.1% Formic Acid in Water Volatile MS-compatible acidifier to promote analyte protonation.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Standard organic solvent for reversed-phase chromatography.
Flow Rate 0.5 mL/min Appropriate for a 2.1 mm ID column, ensuring sharp peaks.
Column Temperature 40 °C Improves peak shape and reduces viscosity for better performance.
Injection Volume 2 µL Small volume minimizes peak distortion on a UPLC system.

| Gradient Elution | See Table 2 | A fast gradient ensures a short run time while eluting the analyte with good peak shape. |

Table 2: UPLC Gradient Program

Time (min) Flow (mL/min) %A %B Curve
0.00 0.5 95.0 5.0 Initial
0.20 0.5 95.0 5.0 6
1.50 0.5 5.0 95.0 6
2.00 0.5 5.0 95.0 6
2.10 0.5 95.0 5.0 6

| 3.00 | 0.5 | 95.0 | 5.0 | 6 |

Table 3: Mass Spectrometer Parameters (ESI+)

Parameter Setting Rationale
Ionization Mode Electrospray Positive (ESI+) Optimal for basic compounds containing nitrogen.
Capillary Voltage 3.0 kV Standard voltage for stable spray and good ionization.
Desolvation Temp. 450 °C Efficiently removes solvent from droplets.
Desolvation Gas Flow 800 L/Hr (N₂) Aids in desolvation and ion formation.
Cone Gas Flow 50 L/Hr (N₂) Prevents solvent droplets from entering the MS.
Source Temperature 150 °C Maintains a stable source environment.

| Scan Mode | Multiple Reaction Monitoring (MRM) | For maximum sensitivity and selectivity. |

MRM Transitions and Fragmentation Prediction

The protonated molecule [M+H]⁺ for this compound is m/z 135.05. Collision-induced dissociation (CID) is predicted to cause fragmentation of the fused ring system. The pyridine and furan rings are common sites for fragmentation in such heterocyclic systems.[4][5][6]

  • Predicted Fragmentation: A likely fragmentation pathway involves the loss of carbon monoxide (CO, 28 Da) from the furan ring or hydrogen cyanide (HCN, 27 Da) from the pyridine ring.

Table 4: Proposed MRM Transitions for this compound

Precursor Ion (m/z) Product Ion (m/z) Dwell (s) Cone Voltage (V) Collision Energy (eV) Proposed Identity
135.05 107.05 0.05 25 20 [M+H - CO]⁺ (Quantifier)
135.05 79.04 0.05 25 35 [M+H - 2CO]⁺ or other fragment (Qualifier)
Note: Cone and collision energies must be optimized empirically by infusing a standard solution of the analyte.

Workflow and Protocols

Standard and Sample Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Stock Solution (10 µg/mL): Dilute 100 µL of the primary stock into 9.9 mL of sample diluent (50:50 ACN/H₂O).

  • Calibration Curve Standards: Perform serial dilutions from the working stock solution to prepare calibration standards ranging from, for example, 0.1 ng/mL to 100 ng/mL in the sample diluent.

  • Sample Preparation: For analysis from a reaction mixture or formulation, dilute the sample with the sample diluent to fall within the calibration range. For biological matrices, a protein precipitation or solid-phase extraction (SPE) step would be required prior to dilution.

Experimental Workflow Diagram

The overall analytical process is summarized in the workflow diagram below.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing stock Prepare 1 mg/mL Stock Solution cal Create Calibration Curve (0.1-100 ng/mL) stock->cal uplc Inject 2 µL onto UPLC-MS/MS System cal->uplc sample Dilute Test Sample to Working Range sample->uplc sep Chromatographic Separation (C18 Column, Gradient) uplc->sep ms MS Detection (ESI+, MRM Mode) sep->ms integrate Integrate Peak Areas (Quantifier & Qualifier) ms->integrate quant Quantify Concentration (vs. Calibration Curve) integrate->quant report Generate Report quant->report

Caption: UPLC-MS/MS analysis workflow from sample preparation to final report generation.

Method Validation Considerations

To ensure the method is suitable for its intended purpose, validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8][9][10]

Key parameters to evaluate include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples and the consistent ratio of quantifier to qualifier ions.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A calibration curve with at least five standards should be analyzed, and the correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy: The closeness of test results to the true value. This is assessed by analyzing quality control (QC) samples at low, medium, and high concentrations and calculating the percent recovery.

  • Precision: The degree of scatter between a series of measurements.

    • Repeatability (Intra-day precision): Assessed by analyzing replicate QC samples on the same day.

    • Intermediate Precision (Inter-day precision): Assessed by analyzing replicate QC samples on different days with different analysts or equipment.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. Typically determined based on the signal-to-noise ratio (S/N), where LOD is ~3:1 and LOQ is ~10:1.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., column temperature, mobile phase composition), providing an indication of its reliability during normal usage.

Data Analysis and System Suitability

  • Data Acquisition and Processing: Use instrument-specific software (e.g., MassLynx, Analyst) for data acquisition and processing.

  • Quantification: Generate a linear regression calibration curve by plotting the peak area of the quantifier MRM transition against the concentration of the standards. Determine the concentration of the analyte in unknown samples by interpolation from this curve.

  • System Suitability: Before running the analytical batch, inject a mid-level concentration standard multiple times (e.g., n=5). The relative standard deviation (RSD) for peak area and retention time should be <2%, demonstrating the system is performing adequately.

Predicted Mass Fragmentation Pathway

Understanding the fragmentation is key to selecting robust MRM transitions. The proposed pathway below illustrates the generation of the primary quantifier ion.

G cluster_pathway Predicted Fragmentation of [M+H]⁺ parent <[M+H]⁺<br/><fontpoint-size='10'><i>m/zi> 135.05font>> frag1 <[M+H - CO]⁺<br/><fontpoint-size='10'><i>m/zi> 107.05font>> parent->frag1 - CO (28 Da) Collision-Induced Dissociation

Caption: Proposed primary fragmentation pathway for protonated this compound.

Conclusion

This application note details a robust, sensitive, and rapid UPLC-MS/MS method for the quantification of this compound. The protocol leverages standard reversed-phase chromatography and tandem mass spectrometry, making it readily adaptable in most analytical laboratories. The provided parameters serve as a strong starting point for method development and can be fully validated according to ICH guidelines to support various stages of pharmaceutical research and development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Furo[3,2-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Furo[3,2-b]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this important heterocyclic scaffold. Furo[3,2-b]pyridines are a class of privileged structures in medicinal chemistry, known for their wide range of biological activities, including as kinase inhibitors.[1] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing the Furo[3,2-b]pyridine core?

A1: The construction of the Furo[3,2-b]pyridine nucleus is typically achieved by forming the furan ring onto a pre-existing pyridine core.[2] The most prevalent and versatile methods include:

  • Palladium- and Copper-Catalyzed Cross-Coupling Reactions: The Sonogashira cross-coupling of a functionalized pyridine (e.g., a halopyridine) with a terminal alkyne, followed by an intramolecular cyclization (heteroannulation), is a widely used one-pot or two-step process.[2][3]

  • Intramolecular Cyclization: This can involve various strategies, including the cyclization of a 2-alkynyl-3-hydroxypyridine, which can be promoted by a base or a transition metal catalyst.[4]

  • Palladium-Catalyzed Intramolecular C-H Activation: This method allows for the regioselective formation of the furan ring from precursors like 3-phenoxypyridine 1-oxides.[2]

  • Tandem Cyclization Reactions: These methods can involve the reaction of precursors like methyl 2-[(cyanophenoxy)methyl]-3-furoates in the presence of a strong base to form complex Furo[3,2-b]pyridine derivatives.[5]

Q2: My Sonogashira coupling reaction for a Furo[3,2-b]pyridine synthesis is failing or giving a low yield. What are the primary reasons?

A2: Low yields in Sonogashira couplings involving pyridine substrates are a common challenge. The main culprits are often related to catalyst deactivation, suboptimal reaction conditions, or issues with the reagents.[6] The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[6] Additionally, the reaction is sensitive to oxygen, which promotes the undesirable homocoupling of the alkyne (Glaser coupling).[4]

Q3: How can I minimize the formation of the alkyne homocoupling (Glaser dimer) byproduct?

A3: The Glaser coupling is a common side reaction, particularly in copper-co-catalyzed Sonogashira reactions.[7] To minimize this:

  • Ensure a Rigorously Inert Atmosphere: Degas all solvents and reagents thoroughly using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solution.[5]

  • Consider Copper-Free Conditions: Several protocols have been developed that avoid the use of a copper co-catalyst, which is the primary promoter of Glaser coupling.[8]

  • Use a Diluted Hydrogen Atmosphere: Introducing a dilute hydrogen atmosphere (mixed with nitrogen or argon) has been shown to significantly reduce alkyne homocoupling.[7]

Q4: My intramolecular cyclization step to form the furan ring is not proceeding to completion. What should I investigate?

A4: Incomplete cyclization is often indicated by the presence of the 2-alkynyl-3-hydroxypyridine intermediate in your reaction mixture.[5] Potential causes and solutions include:

  • Insufficient Base Strength or Stoichiometry: The choice of base is critical. If a weaker base like potassium carbonate is ineffective, a stronger, non-nucleophilic base such as potassium tert-butoxide may be required.[4]

  • Suboptimal Reaction Temperature: The cyclization step may require heating to proceed at a reasonable rate. Monitor the reaction by TLC and consider increasing the temperature if the reaction is sluggish.[4]

  • Catalyst Deactivation (if applicable): If the cyclization is metal-catalyzed, ensure the catalyst is active and not poisoned by impurities in the starting materials or solvents.[4]

  • Steric Hindrance: Bulky substituents on the pyridine or alkyne can hinder the cyclization. In such cases, longer reaction times or higher temperatures may be necessary.[4]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of Furo[3,2-b]pyridines.

Problem 1: Low or No Product Yield

A low yield of the desired Furo[3,2-b]pyridine is one of the most frequent challenges. The following decision tree can help diagnose the potential cause.

low_yield_troubleshooting start Low or No Yield Observed check_sm Is starting material consumed (check by TLC/LC-MS)? start->check_sm sm_present Starting material remains check_sm->sm_present No sm_consumed Starting material consumed check_sm->sm_consumed Yes catalyst_issue Potential Catalyst Issue sm_present->catalyst_issue conditions_issue Suboptimal Reaction Conditions sm_present->conditions_issue reagent_issue Reagent Purity/Stoichiometry Issue sm_present->reagent_issue byproducts Are there significant byproducts? sm_consumed->byproducts catalyst_sol Solution: - Use fresh, high-purity catalyst. - Increase catalyst loading. - Screen different ligands (e.g., bulky, electron-rich phosphines). [5] catalyst_issue->catalyst_sol conditions_sol Solution: - Increase reaction temperature. [9] - Increase reaction time. - Screen different solvents (e.g., DMF, THF, dioxane). [9] conditions_issue->conditions_sol reagent_sol Solution: - Verify purity of starting materials (NMR, etc.). - Ensure accurate stoichiometry. - Use anhydrous solvents and reagents. reagent_issue->reagent_sol yes_byproducts Yes, significant byproducts byproducts->yes_byproducts Yes no_byproducts No, complex mixture or baseline material byproducts->no_byproducts No byproducts_sol Solution: - Identify byproducts (see Table 1). - Adjust conditions to minimize side reactions. yes_byproducts->byproducts_sol degradation_sol Potential Product Degradation Solution: - Monitor reaction closely to avoid prolonged heating. - Use milder workup conditions. no_byproducts->degradation_sol

Caption: Troubleshooting workflow for low reaction yields.

Problem 2: Formation of Significant Byproducts

The presence of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of byproducts. The table below summarizes common byproducts and strategies for their mitigation.

Byproduct Type Common Name Typical Analytical Signature Mitigation Strategy
Homocoupling Product Glaser DimerMass spectrometry will show a molecular ion corresponding to double the mass of the alkyne minus two protons.- Ensure a rigorously inert atmosphere (degas solvents and reagents).[5] - Consider using a copper-free Sonogashira protocol.[8] - Use a dilute hydrogen atmosphere.[7]
Uncyclized Intermediate 2-Alkynyl-3-hydroxypyridineMass spectrometry will show the molecular ion for the coupled but uncyclized product. 1H NMR will show characteristic alkyne and hydroxyl proton signals.[5]- Increase reaction time or temperature for the cyclization step.[4] - Use a stronger base for the cyclization.[4]
Dehalogenated Starting Material Des-halo PyridineMass spectrometry will show a molecular ion corresponding to the starting halopyridine minus the halogen.- Use milder reaction conditions (lower temperature). - Screen different bases.
Isomeric Product e.g., Furo[2,3-c]pyridineDifferent chemical shifts and coupling constants in 1H and 13C NMR compared to the desired product.- Modify reaction conditions (catalyst, ligand, solvent) to control regioselectivity.
Catalyst Residue PalladiumDetected by ICP-MS or other elemental analysis techniques.[5]- Employ effective purification methods (e.g., silica gel chromatography, treatment with activated carbon).
Problem 3: Purification Challenges

The basic nature of the pyridine nitrogen can lead to challenges during purification by silica gel chromatography.

  • Tailing of Spots/Peaks: The basic pyridine moiety can interact strongly with the acidic silica gel, causing tailing of the product spot on a TLC plate or a broad peak during column chromatography.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine, to the mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.[9]

  • Difficult Separation from Byproducts: If byproducts have similar polarities to the desired product, separation can be challenging.

    • Solution:

      • Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can improve the resolution between closely eluting compounds.[10]

      • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases such as alumina (basic or neutral) or reverse-phase silica gel (C18).

Experimental Protocols

The following protocols provide detailed methodologies for common synthetic routes to Furo[3,2-b]pyridines.

Protocol 1: One-Pot Sonogashira Coupling and Intramolecular Cyclization for 2-Substituted Furo[3,2-b]pyridines

This protocol is adapted from a method for synthesizing 2-substituted Furo[3,2-b]pyridines from 3-chloro-2-hydroxypyridine and a terminal alkyne.[3]

sonogashira_protocol start Start step1 1. Combine Reagents: - 3-chloro-2-hydroxypyridine (1.0 eq) - Terminal alkyne (1.1 eq) - 10% Pd/C, CuI, PPh₃ - Et₃N in Ethanol start->step1 step2 2. Reaction: - Subject to ultrasound irradiation - Monitor by TLC until completion step1->step2 step3 3. Work-up: - Remove solvent under reduced pressure step2->step3 step4 4. Purification: - Purify residue by column chromatography on silica gel step3->step4 end End: 2-Substituted Furo[3,2-b]pyridine step4->end

Caption: Workflow for one-pot Sonogashira coupling and cyclization.

Materials:

  • 3-chloro-2-hydroxypyridine (1 mmol)

  • Terminal alkyne (1.1 mmol)

  • 10% Palladium on carbon (Pd/C)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Ethanol (anhydrous and degassed)

Procedure:

  • To a solution of 3-chloro-2-hydroxypyridine and the terminal alkyne in ethanol, add 10% Pd/C, CuI, PPh₃, and Et₃N.

  • Subject the reaction mixture to ultrasound irradiation for the specified time, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel to afford the desired 2-substituted Furo[3,2-b]pyridine.[3]

Protocol 2: Synthesis of Furo[3,2-b]pyridin-3-ol

This multi-step protocol outlines the synthesis of Furo[3,2-b]pyridin-3-ol from a dihalopyridine precursor.[4]

Step A: Sonogashira Coupling

  • To a dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-bromo-3-iodopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Add anhydrous, degassed THF as the solvent, followed by anhydrous, degassed triethylamine (3.0 eq).

  • Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[4]

Step B: Deprotection and Cyclization

  • Dissolve the purified product from Step A in a suitable solvent such as methanol.

  • Add a base, such as K₂CO₃ (2.0 eq), to effect the desilylation.

  • Stir the mixture at room temperature until the deprotection is complete (monitor by TLC).

  • Neutralize the reaction mixture and extract the 2-bromo-3-ethynylpyridine.

  • The 2-ethynyl-3-hydroxypyridine (obtained after a subsequent nucleophilic substitution of the bromide with a hydroxide source) is dissolved in an appropriate solvent like DMF.

  • Add a base (e.g., K₂CO₃ or NaH) or a suitable transition metal catalyst and heat the reaction mixture if necessary, monitoring the formation of Furo[3,2-b]pyridin-3-ol by TLC.

  • After completion, perform an aqueous workup, extract the product, and purify by column chromatography or recrystallization.[4]

References

Technical Support Center: Troubleshooting Low Yield in Furo[3,2-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Furo[3,2-b]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this privileged heterocyclic scaffold. The unique electronic properties and rigid, planar structure of the Furo[3,2-b]pyridine core make it a significant pharmacophore in medicinal chemistry.[1] However, its synthesis can be accompanied by challenges leading to low yields.

This resource provides a structured, in-depth troubleshooting guide in a question-and-answer format, focusing on the underlying chemical principles to empower you to diagnose and resolve issues in your synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting

General Issues

Q1: My overall yield for the Furo[3,2-b]pyridine synthesis is consistently low. Where should I start my investigation?

A1: A consistently low yield points towards a systematic issue in one or more steps of your synthesis. The first step is to break down the synthesis into its key stages and analyze each for potential pitfalls. Most syntheses of the Furo[3,2-b]pyridine core involve the construction of the furan ring onto a pre-existing pyridine core.[1][2]

Here is a logical workflow to diagnose the problem:

G start Low Overall Yield sm_purity 1. Verify Starting Material Purity & Integrity start->sm_purity sm_purity_check Are starting materials >98% pure? Are they free from inhibiting impurities? sm_purity->sm_purity_check reaction_conditions 2. Scrutinize Reaction Conditions conditions_check Are reaction conditions (solvent, temp, time, atmosphere) optimal? reaction_conditions->conditions_check workup_purification 3. Evaluate Workup & Purification workup_check Is the workup quenching unreacted reagents? Is the purification method appropriate? workup_purification->workup_check side_reactions 4. Identify Potential Side Reactions side_reactions_check Are there unexpected spots on TLC? Does NMR/MS data show byproducts? side_reactions->side_reactions_check sm_purity_check->reaction_conditions Yes repurify_sm Action: Repurify or purchase new starting materials. sm_purity_check->repurify_sm No conditions_check->workup_purification Yes optimize_conditions Action: Systematically optimize reaction parameters. conditions_check->optimize_conditions No workup_check->side_reactions Yes optimize_workup Action: Modify workup or purification technique. workup_check->optimize_workup No characterize_byproducts Action: Isolate and characterize byproducts to understand side reactions. side_reactions_check->characterize_byproducts Yes G start Dieckmann Condensation Issues base_check Is the base strong, non-nucleophilic, and stoichiometric? start->base_check moisture_check Are conditions strictly anhydrous? base_check->moisture_check Yes change_base Action: Use NaH in THF or NaOEt in EtOH. base_check->change_base No temp_check Is the temperature sufficient to drive the reaction? moisture_check->temp_check Yes dry_reagents Action: Oven-dry glassware, use anhydrous solvents. moisture_check->dry_reagents No success Successful Cyclization temp_check->success Yes increase_temp Action: Increase reaction temperature and monitor by TLC. temp_check->increase_temp No

References

Technical Support Center: Strategies for Overcoming Poor Aqueous Solubility of Furo[3,2-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Furo[3,2-b]pyridine derivatives. This guide is designed to provide in-depth, practical solutions to one of the most common challenges encountered with this class of compounds: poor aqueous solubility. By understanding the underlying physicochemical principles and employing the right strategies, you can significantly improve experimental outcomes and accelerate your research.

I. Frequently Asked Questions (FAQs)

Q1: Why do many Furo[3,2-b]pyridine derivatives exhibit poor water solubility?

A1: The limited aqueous solubility of many Furo[3,2-b]pyridine derivatives is primarily due to their molecular structure. The fused furan and pyridine rings create a relatively rigid and hydrophobic core.[1][2] While the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, the overall lipophilicity of the molecule often dominates, leading to low solubility in aqueous buffers. The predicted pKa of the parent compound, Furo[3,2-b]pyridine, is around 3.33-4.22, indicating it is a weak base.[1][3] This means that at neutral pH, the molecule will be largely un-ionized and thus less soluble in water.

Q2: What is the first step I should take when I encounter a solubility issue with my Furo[3,2-b]pyridine derivative?

A2: The first and most critical step is to accurately determine the baseline solubility of your compound. This quantitative data will serve as a benchmark to evaluate the effectiveness of any solubility enhancement techniques you employ. A standard method for this is the shake-flask method for determining thermodynamic solubility.[4] This involves agitating an excess of the solid compound in your aqueous buffer of interest for a sufficient time (typically 24-72 hours) to reach equilibrium.[4] After this period, the suspension is filtered, and the concentration of the dissolved compound in the filtrate is measured, usually by HPLC-UV or LC-MS.[4][5] For higher throughput screening in early discovery, a kinetic solubility assay can be used, which involves adding a concentrated DMSO stock of your compound to the aqueous buffer and monitoring for precipitation.[4][5][6]

Q3: Can I improve the solubility of my Furo[3,2-b]pyridine derivative by adjusting the pH of the buffer?

A3: Yes, for ionizable compounds, pH adjustment is a powerful and straightforward strategy.[7][] Since Furo[3,2-b]pyridine derivatives are typically weakly basic, decreasing the pH of the aqueous buffer below the compound's pKa will lead to protonation of the pyridine nitrogen. This ionization increases the molecule's polarity and its ability to interact with water molecules, thereby enhancing solubility.[9][10] However, it is crucial to consider the pH stability of your compound and the physiological relevance of the chosen pH for your specific application.[7]

Q4: What are co-solvents, and how can they help with the solubility of my compound?

A4: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds.[11][12][13] They work by reducing the polarity of the water, making it a more favorable environment for hydrophobic molecules.[][14] Commonly used co-solvents in pharmaceutical research include ethanol, propylene glycol, polyethylene glycols (PEGs), and dimethyl sulfoxide (DMSO).[11][15][16] It's important to start with a small percentage of co-solvent (e.g., 1-5%) and gradually increase it, as high concentrations can sometimes negatively impact biological assays or lead to compound precipitation upon further dilution.[11][17]

Q5: When should I consider using surfactants to improve solubility?

A5: Surfactants are a good option when dealing with highly lipophilic Furo[3,2-b]pyridine derivatives that have poor wetting properties.[18] Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility.[18][19] Non-ionic surfactants like Polysorbate 80 (Tween® 80) and Poloxamers are commonly used due to their lower toxicity.[18]

Q6: I've heard about cyclodextrins for solubility enhancement. How do they work?

A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[20][21][22] They can form inclusion complexes with poorly soluble drugs by encapsulating the hydrophobic part of the drug molecule within their cavity.[20][21][23] This complex is then readily soluble in water due to the hydrophilic outer surface of the cyclodextrin.[21][24][25] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative due to its high aqueous solubility and low toxicity.[20][23]

II. Troubleshooting Guide

This section provides a structured approach to systematically address solubility challenges with your Furo[3,2-b]pyridine derivatives.

Problem: My compound precipitates out of the aqueous buffer during my experiment.
Potential Cause Troubleshooting Steps Scientific Rationale
Exceeded Thermodynamic Solubility 1. Determine the equilibrium solubility of your compound in the specific buffer using the shake-flask method.[4]2. Ensure your working concentration is below this solubility limit.Every compound has a maximum concentration it can achieve in a given solvent at equilibrium. Exceeding this limit will inevitably lead to precipitation.
"Salting Out" Effect 1. Review the composition of your buffer. High concentrations of salts can decrease the solubility of non-polar compounds.2. If possible, reduce the salt concentration or switch to a buffer with a different salt.High ionic strength can reduce the solvation of hydrophobic molecules by competing for water molecules, leading to precipitation.
pH Shift 1. Measure the pH of your final solution containing the compound.2. If the pH has shifted to a range where your compound is less soluble, adjust it back to the optimal pH.For weakly basic Furo[3,2-b]pyridine derivatives, an increase in pH can cause deprotonation and subsequent precipitation.
Temperature Fluctuation 1. Check if your experimental conditions involve temperature changes.2. Determine the solubility of your compound at different temperatures to understand its temperature-solubility profile.Solubility is temperature-dependent. For most solids, solubility increases with temperature, so a decrease in temperature could induce precipitation.
Problem: I'm using a co-solvent, but my compound is still not soluble enough.
Potential Cause Troubleshooting Steps Scientific Rationale
Insufficient Co-solvent Concentration 1. Systematically increase the percentage of the co-solvent in your buffer (e.g., in increments of 5%).2. Be mindful of the potential for the co-solvent to interfere with your assay at higher concentrations.The solubilizing effect of a co-solvent is concentration-dependent. A higher percentage may be needed to achieve the desired solubility.
Inappropriate Co-solvent Choice 1. Test a panel of different co-solvents (e.g., ethanol, PEG 400, DMSO) to find the most effective one for your specific derivative.[][11]The effectiveness of a co-solvent depends on the specific physicochemical properties of the drug molecule. There is no "one-size-fits-all" co-solvent.
Compound is Insoluble in the Co-solvent Itself 1. Check the solubility of your compound in the pure co-solvent.2. If it is insoluble, this co-solvent is not a suitable choice.A co-solvent can only enhance aqueous solubility if the compound has some degree of solubility in the co-solvent itself.
Problem: My formulation with a surfactant is cloudy or forms a precipitate over time.
Potential Cause Troubleshooting Steps Scientific Rationale
Concentration Below the Critical Micelle Concentration (CMC) 1. Ensure the surfactant concentration is above its CMC in your buffer.2. You can find CMC values in the literature or from the supplier.Micellar solubilization only occurs when the surfactant concentration is high enough for micelles to form.[18]
Instability of the Formulation 1. Prepare the formulation fresh before each experiment.2. Evaluate the physical stability of the formulation over time at your experimental temperature.Surfactant-based formulations can sometimes be kinetically stable rather than thermodynamically stable, leading to precipitation over time.
Incompatibility with Buffer Components 1. Check for potential interactions between the surfactant and other components in your buffer.2. Consider simplifying your buffer system if possible.Certain salts or other additives can affect the CMC and stability of surfactant micelles.

III. Advanced Solubilization Strategies

For particularly challenging Furo[3,2-b]pyridine derivatives, more advanced formulation approaches may be necessary. These techniques often require specialized equipment and expertise but can provide significant improvements in solubility and bioavailability.

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix.[26][27][28] The amorphous form of a drug has a higher energy state and is generally more soluble than its crystalline counterpart.[27][29][30]

  • Nanosuspensions: This approach involves reducing the particle size of the drug to the nanometer range.[31][32][33] The increased surface area leads to a higher dissolution velocity and saturation solubility.[34][35]

IV. Experimental Protocols & Visual Guides

Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)
  • Preparation:

    • Accurately weigh an excess amount of the Furo[3,2-b]pyridine derivative (enough to ensure solid remains after reaching equilibrium).

    • Add the solid to a known volume of the desired aqueous buffer in a sealed vial.

  • Equilibration:

    • Place the vial in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the mixture for 24-48 hours to ensure equilibrium is reached.[4]

  • Sample Collection and Preparation:

    • After equilibration, visually confirm that excess solid is still present.

    • Allow the suspension to settle for a short period.

    • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Analysis:

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.[36]

    • Prepare a standard curve with known concentrations of the compound to ensure accurate quantification.

  • Calculation:

    • The determined concentration represents the thermodynamic solubility of the compound in that specific buffer and at that temperature.

Decision Tree for Solubility Enhancement Strategydot

Solubility_Enhancement_Strategy start Poorly Soluble Furo[3,2-b]pyridine Derivative is_ionizable Is the compound ionizable? start->is_ionizable ph_adjustment pH Adjustment is_ionizable->ph_adjustment Yes cosolvents Co-solvents is_ionizable->cosolvents No check_solubility1 Sufficient Solubility? ph_adjustment->check_solubility1 check_solubility1->cosolvents No success Proceed with Experiment check_solubility1->success Yes check_solubility2 Sufficient Solubility? cosolvents->check_solubility2 surfactants Surfactants check_solubility2->surfactants No check_solubility2->success Yes check_solubility3 Sufficient Solubility? surfactants->check_solubility3 cyclodextrins Cyclodextrins check_solubility3->cyclodextrins No check_solubility3->success Yes check_solubility4 Sufficient Solubility? cyclodextrins->check_solubility4 advanced_methods Advanced Methods (ASD, Nanosuspension) check_solubility4->advanced_methods No check_solubility4->success Yes advanced_methods->success

References

Furo[3,2-b]pyridin-7-amine stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Furo[3,2-b]pyridin-7-amine

A Guide to Ensuring Compound Integrity in Research and Development

Welcome to the technical support guide for this compound (CAS: 1186310-74-6). This document is designed for researchers, medicinal chemists, and drug development scientists to ensure the stability and integrity of this compound throughout its lifecycle in the lab. As a key intermediate and a privileged scaffold in the development of selective kinase inhibitors and modulators of critical signaling pathways, maintaining its purity and stability is paramount for reproducible and reliable experimental outcomes.[1] This guide provides field-proven insights and protocols based on available chemical data and established best practices for handling heterocyclic amines.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

For long-term stability, this compound, particularly in its solid or lyophilized powder form, should be stored at -20°C to -80°C.[2] A supplier of a related hydrochloride salt form recommends a shelf life of approximately 6 months under these conditions.[2] The primary objective is to minimize thermal degradation and any potential side reactions that can occur over time, even at room temperature. The container should be tightly sealed to prevent moisture ingress and stored in a dry, well-ventilated area.[3]

Q2: I need to use the compound frequently over the next week. How should I store it for short-term use?

For short-term access, a small aliquot of the solid compound can be stored at 4°C for up to one week.[2] However, the causality behind this recommendation relates to balancing convenience with stability. The amine functional group on the pyridine ring system can be susceptible to slow oxidation. Frequent warming and cooling of the main stock container can introduce moisture from atmospheric condensation, which can accelerate degradation. Therefore, it is critical to use a dedicated "working aliquot" to prevent contamination and degradation of your primary stock.

Q3: My solid this compound appears to have a yellowish or brownish tint, but I expected it to be white. What does this indicate?

A change in color is a common visual indicator of chemical degradation. This compound, like many amine-containing compounds, is prone to oxidation.[4] Exposure to air (oxygen) and/or light can lead to the formation of colored impurities. If you observe discoloration, it is a strong indication that the compound's purity has been compromised. We recommend running an analytical check (e.g., LC-MS or NMR) to assess purity before use or discarding the material and using a fresh, properly stored sample to ensure the integrity of your experimental results.

Q4: Are there specific solvents or conditions to avoid when preparing stock solutions?

While specific reactivity data is limited, general chemical principles for this class of compounds should be followed.

  • Avoid Strong Acids/Bases: The pyridine nitrogen can be protonated, and the overall heterocyclic system may be sensitive to harsh pH conditions, potentially catalyzing ring-opening or other rearrangements.

  • Avoid Reactive Solvents: Do not use solvents that can react with the amine group (e.g., acetone, which can form imines).

  • Peroxide-Free Solvents: Use high-purity, peroxide-free solvents (e.g., anhydrous DMSO, DMF, or ethanol) for preparing stock solutions. Ethers like THF or dioxane should be freshly distilled or tested for peroxides, as peroxides can aggressively oxidize the amine.

  • Light Exposure: Protect solutions from direct light by using amber vials or wrapping vials in foil, as photochemical degradation is possible.

Q5: How critical is it to aliquot the solid compound upon receipt?

Aliquoting is a cornerstone of maintaining long-term compound integrity. It is a self-validating system that quarantines the main stock from the risks of routine laboratory use. Repeated freeze-thaw cycles and exposure to the atmosphere each time the primary container is opened are major sources of degradation.[2] By creating smaller, single-use or short-term-use aliquots, you ensure that the bulk of your material remains in its most stable state, untouched by environmental fluctuations. This practice is strongly recommended and is considered a standard for good laboratory practice (GLP).

Troubleshooting Guide: Stability & Performance Issues

Observed Problem Potential Root Cause Recommended Action & Scientific Rationale
Inconsistent Assay Results / Loss of Potency Compound degradation due to improper storage or handling of stock solutions.1. Prepare Fresh Stock: Prepare a new stock solution from a pristine, solid aliquot stored at -20°C. 2. Verify Concentration: Use UV-Vis spectroscopy or another appropriate method to confirm the concentration of the newly prepared stock solution. 3. Run Control Experiment: Compare the performance of the new stock against a previously used (and potentially degraded) stock in a control experiment. The amine is often crucial for biological activity (e.g., hydrogen bonding in a kinase hinge region), and its oxidation can lead to a complete loss of function.
Precipitation in Stock Solution upon Freezing The compound's solubility limit was exceeded at lower temperatures.1. Check Solvent Choice: Ensure the chosen solvent (e.g., DMSO) is appropriate and the concentration is not too high. 2. Gentle Warming: Before use, gently warm the vial to room temperature and vortex thoroughly to ensure complete re-dissolution. Visually inspect for any remaining precipitate. 3. Consider Co-solvents: For aqueous buffers, prepare a high-concentration stock in 100% DMSO and perform serial dilutions, ensuring the final DMSO concentration is compatible with your assay.
Rapid Color Change in Solution Oxidation or reaction with an unstable component in the solution (e.g., buffer degradation, solvent peroxides).1. Use Inert Conditions: Prepare solutions using solvents that have been sparged with an inert gas (argon or nitrogen). 2. Use High-Purity Solvents: Always use anhydrous or HPLC-grade solvents. Test for peroxides in ether-based solvents. 3. Buffer Compatibility: Ensure buffers are freshly prepared and that their pH is compatible with the compound's stability. Some buffer components can degrade or contain impurities that accelerate compound degradation.

Key Data & Protocols

Summary of Stability & Storage Recommendations
Parameter Condition Duration Reference
Form Solid / Lyophilized Powder-[2]
Long-Term Storage -20°C to -80°C>6 Months[2]
Short-Term Storage 4°C~1 Week[2]
Container Tightly closed, dry, cool, well-ventilated place-[3]
Conditions to Avoid Repeated freeze-thaw cycles, moisture, light, strong acids/bases, incompatible materials-[2][3]
Protocol: Receiving and Preparing Stock Solutions
  • Initial Inspection: Upon receipt, inspect the container for an intact seal. Note the physical appearance of the compound (expected to be a solid).

  • Log Entry: Record the date of receipt, batch number, and initial storage location (-20°C or -80°C).

  • Aliquoting (Mandatory): Before first use, allow the container to equilibrate to room temperature in a desiccator for at least 30 minutes to prevent moisture condensation. In a controlled environment (e.g., a glove box with inert gas is ideal, but a low-humidity environment is acceptable), weigh out and transfer the desired amounts into separate, smaller, pre-labeled amber glass vials.

  • Primary Stock Storage: Tightly seal the primary container, backfill with an inert gas (argon or nitrogen) if possible, seal with paraffin film, and immediately return it to its designated long-term storage location (-20°C or -80°C).

  • Stock Solution Preparation: a. Take one of the new aliquots for use. b. Add high-purity, anhydrous solvent (e.g., DMSO) to the vial to achieve the desired concentration (e.g., 10 mM). c. Vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (30-37°C) may be used if necessary.

  • Working Solution Storage: The prepared stock solution should also be aliquoted into single-use volumes and stored at -20°C or -80°C to avoid freeze-thaw cycles.

Visual Workflow & Troubleshooting Diagrams

G cluster_0 Receiving & Initial Handling cluster_1 Storage Strategy cluster_2 Experimental Use Receive Receive Compound Equilibrate Equilibrate to RT in Desiccator Receive->Equilibrate Check Seal Aliquot Aliquot into Vials (Inert/Dry Atmosphere) Equilibrate->Aliquot StoreMain Store Main Stock (-20°C to -80°C) Aliquot->StoreMain Primary Container StoreWork Store Aliquots (-20°C to -80°C) Aliquot->StoreWork Working Vials PrepStock Prepare Stock Solution (from one aliquot) StoreWork->PrepStock Retrieve one vial UseAssay Use in Experiment PrepStock->UseAssay Dilute as needed

Caption: Workflow for handling this compound.

G Start Inconsistent Assay Results? CheckColor Check appearance of solid & solution Start->CheckColor PrepFresh Prepare fresh stock from new aliquot CheckColor->PrepFresh Discolored or Suspicious? CheckSolvent Verify solvent purity & compatibility CheckColor->CheckSolvent Looks OK Good Problem Solved PrepFresh->Good Retest is OK Bad Degradation Likely: Discard & Reorder PrepFresh->Bad Still Fails CheckSolvent->PrepFresh Contact Contact Technical Support Bad->Contact

Caption: Troubleshooting decision tree for stability issues.

References

Purification challenges of polar Furo[3,2-b]pyridin-3-ols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Furo[3,2-b]pyridin-3-ol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique and often complex purification challenges associated with this polar heterocyclic scaffold. We will explore the underlying chemical principles governing these challenges and provide robust, field-proven troubleshooting strategies and detailed protocols to enhance purity, yield, and efficiency in your workflow.

The Challenge: Understanding the Furo[3,2-b]pyridin-3-ol Scaffold

The purification of Furo[3,2-b]pyridin-3-ols is frequently complicated by a combination of inherent molecular properties. The fusion of a π-excessive furan ring with a π-deficient pyridine ring creates a unique electronic environment.[1] The primary obstacles stem from:

  • High Polarity: The presence of both a hydroxyl group (-OH) and a basic pyridine nitrogen atom imparts significant polarity, leading to strong interactions with polar stationary phases.

  • Basicity: The pyridine nitrogen (predicted pKa of the strongest base ~3.33) can interact strongly with acidic sites on standard silica gel, causing significant peak tailing and potential compound degradation.[2][3]

  • Tautomerism: These compounds exist in a tautomeric equilibrium between the enol (pyridin-3-ol) and keto (pyridin-3(2H)-one) forms. This equilibrium can affect reactivity, solubility, and chromatographic behavior.[4]

  • Solubility Profile: Their polarity often results in good solubility in highly polar solvents (like methanol or DMSO) but poor solubility in moderately polar solvents (like ethyl acetate or dichloromethane) used for chromatography, complicating sample loading.[5]

Understanding these core properties is the first step in developing a successful purification strategy.

Table 1: Physicochemical Properties of Furo[3,2-b]pyridine Core Scaffold

Note: Experimental data for Furo[3,2-b]pyridin-3-ol is limited. The data below for the parent Furo[3,2-b]pyridine provides a foundational baseline.

PropertyValueSource
Molecular FormulaC₇H₅NOPubChem[6]
Molecular Weight119.12 g/mol PubChem[6]
Predicted logP1.3 - 1.44ChemAxon, ALOGPS (via HMDB)[7]
Predicted pKa (Strongest Basic)3.33ChemAxon (via HMDB)[7]
Polar Surface Area26.03 ŲChemAxon (via HMDB)[7]

Troubleshooting Guide: Common Purification Issues

This section addresses specific, frequently encountered problems during the purification of Furo[3,2-b]pyridin-3-ols in a question-and-answer format.

Q1: My compound is streaking badly or not moving from the baseline during silica gel column chromatography, even with highly polar solvents like 10% methanol in dichloromethane. What's happening and how do I fix it?

A: This is the most common issue and is almost certainly due to the strong interaction between the basic pyridine nitrogen of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[3] This interaction leads to irreversible adsorption or slow, non-uniform elution, resulting in significant tailing, low recovery, and poor separation.

Causality: The lone pair of electrons on the pyridine nitrogen acts as a Lewis base, binding tightly to the acidic protons of the silanol groups. This is a classic acid-base interaction that must be mitigated for successful chromatography.

Solutions:

  • Mobile Phase Modification (Base Additive): The most effective solution is to neutralize the acidic sites on the silica gel by adding a small amount of a volatile base to your mobile phase.

    • Triethylamine (Et₃N): Add 0.1-1% triethylamine to your eluent. It will compete with your compound for the acidic sites on the silica, allowing your product to elute symmetrically.[8]

    • Ammonium Hydroxide: For very polar compounds, a solution of 10% ammonium hydroxide in methanol can be used as the polar component of your mobile phase (e.g., 1-10% of this mixture in dichloromethane).[9]

  • Use a Different Stationary Phase: If base additives are not compatible with your compound's stability, consider alternative stationary phases:

    • Alumina (Neutral or Basic): Alumina is a good alternative to silica gel. Basic alumina is particularly effective for purifying basic compounds.

    • Deactivated Silica Gel: You can pre-treat your silica gel with a base to neutralize it before running the column.[10]

Q2: I've managed to get my compound to move on the column, but the separation from a closely-related impurity is very poor. How can I improve the resolution?

A: Poor resolution between compounds with similar polarity is a common challenge. The key is to optimize the selectivity of your chromatographic system.

Solutions:

  • Shallow Gradient Elution: Instead of a steep increase in solvent polarity, employ a very shallow gradient. Start with a mobile phase where your target compound has an Rf of ~0.15-0.2 on TLC and gradually increase the polarity. This elongates the separation distance on the column.[10]

  • Change Solvent System Selectivity: The "stickiness" of your compound to the silica is not just about polarity but also about specific interactions (like hydrogen bonding). Changing the nature of your solvents can alter these interactions. Instead of an alcohol-based system (e.g., methanol/DCM), try an ester-based (ethyl acetate/hexane) or ether-based system, with a base additive if needed.[9]

  • Consider an Alternative Chromatographic Mode:

    • Reversed-Phase (RP) HPLC: If your impurity has a different lipophilicity, RP-HPLC can provide excellent separation. However, highly polar compounds like Furo[3,2-b]pyridin-3-ols may have poor retention on standard C18 columns.[11] In such cases, consider columns with embedded polar groups (EPG) or phenyl-hexyl phases.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds and is an excellent alternative when normal-phase and reversed-phase methods fail. It uses a polar stationary phase (like bare silica or an amide-based column) with a highly organic mobile phase.[12]

Q3: My compound seems to be decomposing on the column, leading to very low recovery. How can I confirm this and prevent it?

A: The acidic nature of silica gel can catalyze the decomposition of sensitive molecules.

Solutions:

  • Stability Test via 2D TLC: To confirm instability, perform a two-dimensional TLC.

    • Spot your crude material on the corner of a TLC plate and develop it in a suitable solvent system.

    • Remove the plate, rotate it 90 degrees, and develop it again in the same solvent system.

    • If the compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see new spots off the diagonal.[10]

  • Purification without Silica Gel:

    • Recrystallization: If your crude material is of reasonable purity (>90%), recrystallization is an excellent, non-destructive method for final polishing. Finding a suitable solvent system is key.[13]

    • Preparative TLC: For small amounts (<50 mg), preparative TLC can be a quick way to purify your compound with minimal contact time with the silica.

  • Deactivate the Silica: As mentioned in Q1, using a base additive or pre-treating the silica gel will create a milder environment and can prevent acid-catalyzed decomposition.

Frequently Asked Questions (FAQs)

Q: What is the best way to choose a starting solvent system for my column? A: Thin-Layer Chromatography (TLC) is indispensable. The goal is to find a solvent system that gives your target compound a Retention Factor (Rf) of approximately 0.2-0.3.[11] This Rf value generally provides a good balance, ensuring the compound binds to the column sufficiently for separation to occur without requiring excessively large volumes of solvent for elution.

Table 2: Recommended Starting Solvent Systems for TLC Analysis
Solvent SystemPolarityRecommended For
10-50% Ethyl Acetate/HexaneLow to MediumStandard, good starting point for many compounds.[9]
1-10% Methanol/DichloromethaneMedium to HighMore polar compounds.[9]
5% (10% NH₄OH in MeOH)/DCMHigh (Basic)Basic, highly polar compounds exhibiting tailing.[9]

Q: My crude product is only soluble in DMSO, but I know I can't load that onto a silica column. How should I load my sample? A: This is a critical step. Loading a large volume of a strong, polar solvent like DMSO will destroy any potential for separation. The best method is dry loading :

  • Dissolve your crude product in a minimal amount of a solvent it is soluble in (e.g., methanol, DCM, or DMSO).

  • Add a small amount of silica gel (typically 1-2 times the mass of your crude product) to this solution.

  • Carefully evaporate the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.

  • Carefully layer this powder on top of your packed column. This ensures your compound is introduced to the column in a concentrated band.[14]

Q: Are there any alternatives to column chromatography? A: Yes. Depending on the purity of your crude material and the nature of the impurities, you can consider:

  • Recrystallization: Ideal for obtaining highly pure crystalline material from a relatively clean crude product.[13]

  • Preparative HPLC: Offers very high resolution and is suitable for separating challenging mixtures. Both normal-phase and reversed-phase options are available.

  • HILIC: An increasingly popular technique for polar molecules that are poorly retained in reversed-phase chromatography.[12]

Visualized Workflows & Decision Making

Purification Strategy Selection

The following diagram outlines a decision-making process for selecting an appropriate purification strategy for Furo[3,2-b]pyridin-3-ols.

Purification_Strategy start Crude Product tlc Run TLC in multiple solvent systems (e.g., EtOAc/Hex, MeOH/DCM) start->tlc tailing Is there significant streaking/tailing? tlc->tailing check_rf Is Rf between 0.2-0.3 with good spot shape? complex_mixture Are spots well-separated from impurities? check_rf->complex_mixture Yes prep_hplc Consider Preparative HPLC (RP-HPLC or HILIC) check_rf->prep_hplc No tailing->check_rf No add_base Add 0.5% Et3N or other base to mobile phase and re-run TLC tailing->add_base Yes column Proceed with Silica Gel Column Chromatography recrystallize Consider Recrystallization if crude purity is high column->recrystallize For final polishing add_base->check_rf complex_mixture->column Yes complex_mixture->prep_hplc No

Caption: Decision workflow for selecting a purification method.

Troubleshooting Peak Tailing

This workflow illustrates the steps to diagnose and solve peak tailing issues in normal-phase chromatography.

Tailing_Troubleshooting start Tailing observed on TLC/Column cause Primary Cause: Interaction of basic pyridine N with acidic silica start->cause solution1 Modify Mobile Phase: Add 0.1-1% Triethylamine (Et3N) or NH4OH solution cause->solution1 check1 Is peak shape improved? solution1->check1 solution2 Modify Stationary Phase: - Use Alumina (Neutral/Basic) - Deactivate silica with base check1->solution2 No success Purification Optimized check1->success Yes check2 Is peak shape improved? solution2->check2 solution3 Change Chromatography Mode: Switch to Reversed-Phase HPLC or HILIC check2->solution3 No check2->success Yes solution3->success

Caption: Workflow for troubleshooting peak tailing.

Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography on Silica Gel

This protocol is designed for the purification of Furo[3,2-b]pyridin-3-ol, incorporating a base modifier to ensure good peak shape and recovery.

  • Solvent System Selection:

    • Using TLC, identify a mobile phase (e.g., Ethyl Acetate/Hexane or Methanol/Dichloromethane) that provides an Rf of 0.2-0.3 for the target compound.

    • Prepare the chosen mobile phase and add 0.5% (v/v) triethylamine. For example, for 1 L of 50% EtOAc/Hexane, add 500 mL EtOAc, 495 mL Hexane, and 5 mL Et₃N.

  • Column Packing:

    • Select a column of appropriate size (a good rule of thumb is a silica gel mass of 50-100 times the mass of the crude material).

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, less polar mobile phase.

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped. Allow the excess solvent to drain until it is level with the top of the silica bed.[14]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude Furo[3,2-b]pyridin-3-ol in a minimal amount of methanol or dichloromethane.

    • Add silica gel (1-2x the mass of the crude product) and concentrate to a dry, free-flowing powder using a rotary evaporator.

    • Carefully add this powder to the top of the packed column, creating a thin, even layer.[14]

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin elution using isocratic or gradient elution, starting with a less polar mixture and gradually increasing the polarity.

    • Collect fractions and monitor their composition by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent and triethylamine under reduced pressure. Note: Triethylamine has a boiling point of 89.5 °C, so it can typically be removed with the solvent on a rotary evaporator, possibly with gentle heating.

    • Confirm the identity and purity of the final product using NMR, LC-MS, or another appropriate analytical technique.

Protocol 2: Recrystallization

This protocol is ideal for the final purification step to obtain high-purity, crystalline material.

  • Solvent Selection:

    • The key is to find a solvent or solvent pair in which the compound is soluble when hot but sparingly soluble when cold.

    • Place a small amount of your compound in several test tubes. Add different solvents (e.g., ethanol, isopropanol, ethyl acetate, water, hexane) dropwise.

    • A good single solvent will dissolve the compound upon heating but cause it to crash out upon cooling.

    • A good solvent pair consists of a "soluble" solvent (e.g., ethanol) and an "insoluble" anti-solvent (e.g., water or hexanes).[13]

  • Procedure:

    • Dissolve the crude Furo[3,2-b]pyridin-3-ol in the minimum amount of the boiling "soluble" solvent in an Erlenmeyer flask.

    • If using a solvent pair, add the "insoluble" anti-solvent dropwise to the hot solution until it just begins to turn cloudy (the saturation point). Add a drop or two of the hot "soluble" solvent to redissolve the precipitate.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask, as slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the cold recrystallization solvent (or the anti-solvent).

    • Dry the crystals under vacuum to remove all residual solvent.

References

Technical Support Center: Synthesis of Furo[3,2-b]pyridines - A Guide to Overcoming Synthetic Challenges

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Furo[3,2-b]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this privileged heterocyclic scaffold. In the following sections, we will address common challenges and side reactions encountered during the synthesis of the Furo[3,2-b]pyridine core, providing in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format. Our goal is to equip you with the knowledge to not only identify the root cause of synthetic hurdles but also to implement robust solutions for a successful and efficient synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section is dedicated to addressing the most frequently encountered problems during the synthesis of Furo[3,2-b]pyridines. Each question is followed by a detailed explanation of the underlying causes and a step-by-step guide to resolving the issue.

Question 1: My Sonogashira coupling reaction for the synthesis of the 2-alkynylpyridine precursor is resulting in a significant amount of a homocoupled alkyne byproduct (Glaser coupling). How can I minimize this side reaction?

Answer:

The formation of alkyne homodimers, commonly known as Glaser coupling, is a prevalent side reaction in Sonogashira couplings, especially when a copper(I) co-catalyst is used.[1][2][3] This occurs when the copper acetylide intermediate undergoes oxidative dimerization in the presence of oxygen.[3] The formation of this byproduct consumes your valuable alkyne starting material and complicates the purification of the desired cross-coupled product.

Root Cause Analysis:

  • Presence of Oxygen: The primary culprit for Glaser coupling is the presence of molecular oxygen, which facilitates the oxidative dimerization of the copper acetylide.[3]

  • Copper(I) Co-catalyst: While the copper(I) co-catalyst enhances the rate of the desired Sonogashira coupling, it also mediates the undesirable homocoupling pathway.[1]

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can sometimes exacerbate the formation of the homocoupled product.

Mitigation Strategies:

  • Rigorous Exclusion of Oxygen: This is the most critical step. Ensure all solvents and liquid reagents are thoroughly degassed prior to use. Common degassing methods include freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for at least 30 minutes. The reaction should be set up and run under a strictly inert atmosphere.[4]

  • Copper-Free Sonogashira Conditions: In many cases, the Sonogashira reaction can be performed efficiently without the copper(I) co-catalyst, albeit sometimes requiring slightly harsher conditions or specific ligands.[5] This completely eliminates the primary pathway for Glaser coupling.

  • Use of a Hydrogen Atmosphere: A less common but effective method is to run the reaction under a dilute atmosphere of hydrogen gas (mixed with nitrogen or argon).[3][6] The hydrogen helps to suppress the oxidative homocoupling pathway.

Experimental Protocol: Sonogashira Coupling with Minimized Homocoupling

This protocol is a general guideline and may require optimization for your specific substrates.

ParameterRecommended ConditionRationale
Atmosphere Strictly Inert (Argon or Nitrogen)To prevent oxygen-induced Glaser coupling.[3]
Solvent Anhydrous and Degassed (e.g., THF, DMF)To prevent side reactions with water and oxygen.
Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)A common and effective palladium catalyst.
Co-catalyst CuI (3-5 mol%)To facilitate the reaction (if not using a copper-free protocol).
Base Anhydrous, Degassed Amine (e.g., Et₃N, DIPEA)To neutralize the HX byproduct.[1]
Temperature Room Temperature to 60 °CStart at room temperature and gently heat if the reaction is sluggish.

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add the halopyridine (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.05 eq.) under a positive pressure of argon.

  • Add anhydrous and degassed solvent (e.g., THF or DMF).

  • Add the anhydrous and degassed amine base (e.g., triethylamine, 3.0 eq.).

  • Finally, add the terminal alkyne (1.1-1.2 eq.) via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-60 °C.

  • Upon completion, proceed with a standard aqueous workup and purify the product by column chromatography.

Question 2: I am attempting a palladium-catalyzed intramolecular C-H activation/cyclization to form the furan ring, but I am observing low yields and multiple unidentified byproducts. What could be the issue?

Answer:

Palladium-catalyzed C-H activation is a powerful tool for the synthesis of Furo[3,2-b]pyridines, but it can be sensitive to reaction conditions and substrate electronics. Low yields and the formation of byproducts often stem from catalyst deactivation, competing side reactions, or incorrect regioselectivity.

Root Cause Analysis:

  • Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or the formation of inactive complexes.[7] The active Pd(0) species can also be oxidized to inactive Pd(II) in the presence of air, or can aggregate to form palladium black at high temperatures.[7]

  • Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and promoting the desired C-H activation and subsequent cyclization. For pyridine-containing substrates, bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to prevent coordination of the pyridine nitrogen to the palladium.[7]

  • Suboptimal Reaction Conditions: The choice of oxidant, solvent, and temperature is critical. In some cases, tuning these parameters can influence the reaction pathway, leading to competing side reactions such as C-H chlorination or arylation if a halide source is present.[8]

  • Regioselectivity Issues: Depending on the substitution pattern of your precursor, C-H activation may occur at an undesired position, leading to the formation of isomeric byproducts.

Troubleshooting Workflow for C-H Activation/Cyclization

A systematic approach to troubleshooting C-H activation.

Recommended Actions:

  • Optimize the Catalyst System:

    • Ensure your palladium catalyst is fresh and active.

    • Strictly maintain an inert atmosphere throughout the reaction to prevent oxidation of the active catalyst.

    • Avoid excessively high temperatures which can lead to the formation of palladium black.[7]

  • Screen a Panel of Ligands:

    • If you are not using a ligand, or if your current ligand is not effective, screen a series of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.

    • N-heterocyclic carbene (NHC) ligands can also be highly effective in these transformations.

  • Systematically Vary Reaction Conditions:

    • Perform a small-scale screen of different oxidants (e.g., Ag₂CO₃, Cu(OAc)₂, benzoquinone).

    • Test a range of anhydrous, high-boiling point solvents (e.g., toluene, dioxane, DMF).

    • Vary the reaction temperature in a stepwise manner (e.g., 80 °C, 100 °C, 120 °C) to find the optimal balance between reaction rate and catalyst stability.

  • Analyze for Regioisomers:

    • Carefully analyze your crude reaction mixture by LC-MS and NMR to identify any potential regioisomeric byproducts.

    • If regioselectivity is an issue, you may need to reconsider your synthetic strategy, for example, by introducing a blocking group at the undesired C-H activation site.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Sonogashira coupling and subsequent heteroannulation, and can the choice of base influence side reactions?

A1: The base plays a crucial dual role in the one-pot synthesis of Furo[3,2-b]pyridines. In the initial Sonogashira coupling, an amine base such as triethylamine or diisopropylethylamine is used to neutralize the hydrogen halide (e.g., HBr, HI) that is formed as a byproduct.[1] For the subsequent intramolecular heteroannulation of the 2-alkynyl-3-hydroxypyridine intermediate, a base is often required to deprotonate the hydroxyl group, making it a more potent nucleophile to attack the alkyne and form the furan ring. A stronger base like potassium carbonate or potassium tert-butoxide may be needed for this step. The choice of base is critical; an inappropriate base can lead to incomplete reaction or the formation of side products. For instance, if the base is not strong enough to facilitate the cyclization, the reaction may stall at the intermediate stage.

Q2: I am observing the formation of an unexpected isomer in my Furo[3,2-b]pyridine synthesis. What could be the cause?

A2: The formation of an isomeric product, such as a Furo[2,3-b]pyridine instead of the desired Furo[3,2-b]pyridine, is usually due to a lack of regioselectivity in one of the key bond-forming steps. This can be influenced by the substitution pattern of your starting materials and the reaction conditions. For example, in a palladium-catalyzed C-H activation/cyclization, the electronic and steric properties of substituents on the pyridine and the tethered aromatic ring will direct the C-H activation to a specific site.[9] If there are multiple accessible C-H bonds with similar reactivity, a mixture of regioisomers may be formed. To address this, you may need to modify your starting materials to favor the desired regioselectivity, for instance, by using a directing group or a blocking group.

Q3: Can the order of reagent addition impact the yield and purity of my Furo[3,2-b]pyridine product?

A3: Yes, the order of reagent addition can be critical, particularly in one-pot reactions involving multiple catalytic cycles. In a one-pot Sonogashira coupling followed by heteroannulation, it is standard practice to first combine the palladium catalyst, copper(I) co-catalyst (if used), ligand, and the halo-hydroxypyridine under an inert atmosphere. The base and the terminal alkyne are typically added last. This ensures that the active catalytic species is formed in the presence of the substrate and that the sensitive alkyne is not exposed to potentially degradative conditions for an extended period. For C-H activation reactions, pre-mixing the catalyst and ligand before adding the substrate and other reagents can sometimes be beneficial for the formation of the active catalytic species.

Q4: My final Furo[3,2-b]pyridine product is difficult to purify. Are there any common impurities I should be aware of?

A4: Besides the aforementioned homocoupled alkyne and isomeric byproducts, other common impurities can include:

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will have unreacted halo-hydroxypyridine and/or alkyne.

  • Protodehalogenated Starting Material: The halo-hydroxypyridine can sometimes undergo reduction, replacing the halogen with a hydrogen.

  • Ligand-Derived Impurities: Phosphine ligands can be oxidized during the reaction, and these oxides can be challenging to remove by chromatography.

  • Solvent Adducts: In some cases, the solvent or base can react with intermediates to form adducts.

Careful monitoring of the reaction by TLC or LC-MS can help you determine the optimal reaction time to minimize the formation of byproducts. For purification, a combination of techniques such as column chromatography, recrystallization, or preparative HPLC may be necessary.

References

Technical Support Center: Furo[3,2-b]pyridine Solubility Enhancement

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and answers to frequently asked questions regarding the use of cyclodextrins to improve the aqueous solubility of Furo[3,2-b]pyridine derivatives. The Furo[3,2-b]pyridine core is a privileged scaffold in medicinal chemistry, but its planar, aromatic nature often leads to poor aqueous solubility, posing a significant challenge for formulation and bioavailability.[1] This guide is designed to provide both the theoretical foundation and practical, field-proven protocols to overcome this critical hurdle.

Section 1: Foundational Concepts & Initial Strategy

This section addresses the fundamental principles behind the solubility issue and the rationale for selecting cyclodextrins as a solution.

Q1: Why is the aqueous solubility of Furo[3,2-b]pyridine derivatives often low?

The low aqueous solubility of Furo[3,2-b]pyridine and its derivatives stems from its molecular structure. It is a rigid, planar, and largely hydrophobic aromatic heterocyclic compound.[1][2] The strong intermolecular forces (π-π stacking) in the crystalline state require significant energy to overcome during dissolution in water. While the nitrogen and oxygen atoms provide some polarity, the dominant carbon-based scaffold limits favorable interactions with water molecules. Key physicochemical properties for the parent compound are summarized below.

Table 1: Physicochemical Properties of Furo[3,2-b]pyridine

Property Value Source
Molecular Formula C₇H₅NO PubChem[3]
Molecular Weight 119.12 g/mol PubChem[3]
Predicted logP 1.3 - 1.44 PubChem, HMDB[4][5]

| Predicted pKa (Strongest Basic) | 3.33 | HMDB[5] |

A positive logP value indicates a preference for a lipid-like environment over an aqueous one, which is a primary indicator of low water solubility.

Q2: What are cyclodextrins and how do they improve drug solubility?

Cyclodextrins (CDs) are cyclic oligosaccharides derived from starch.[6] They possess a unique toroidal, or cone-like, structure with a hydrophilic exterior and a hydrophobic (lipophilic) interior cavity.[7] This architecture allows them to act as "molecular containers."

The mechanism of solubility enhancement is based on the formation of a non-covalent host-guest inclusion complex .[8] The poorly soluble Furo[3,2-b]pyridine derivative (the "guest") is encapsulated within the hydrophobic cavity of the cyclodextrin (the "host"). The resulting complex presents the hydrophilic exterior of the cyclodextrin to the aqueous environment, effectively masking the hydrophobic guest and dramatically increasing its apparent water solubility.[6][9]

Inclusion Complex Formation Mechanism of Cyclodextrin Inclusion. cluster_0 Aqueous Environment Guest { Furo[3,2-b]pyridine | (Hydrophobic Guest)} Complex Soluble Inclusion Complex Guest Host Guest:e->Complex:w + Host Cyclodextrin Hydrophobic Cavity Hydrophilic Exterior

Caption: Encapsulation of a hydrophobic guest molecule by a cyclodextrin host.

Q3: Which type of cyclodextrin should I choose for my Furo[3,2-b]pyridine derivative?

The choice of cyclodextrin is critical and depends primarily on a size and shape match between the guest molecule and the host cavity.[10] For aromatic scaffolds like Furo[3,2-b]pyridine, β-cyclodextrin and its derivatives are typically the best starting point.[6]

Table 2: Properties of Common Cyclodextrins

Cyclodextrin Type Glucose Units Cavity Diameter (Å) Key Characteristics & Rationale
α-Cyclodextrin (α-CD) 6 4.7 - 5.3 Cavity is often too small for fused aromatic rings.
β-Cyclodextrin (β-CD) 7 6.0 - 6.5 Good starting point. The cavity size is generally suitable for single or fused aromatic rings. However, native β-CD has relatively low aqueous solubility itself.[6]
γ-Cyclodextrin (γ-CD) 8 7.5 - 8.3 Cavity may be too large, leading to a weak or unstable complex if the guest cannot be tightly held.
Hydroxypropyl-β-CD (HP-β-CD) 7 6.0 - 6.5 Highly recommended. A chemically modified derivative with significantly higher aqueous solubility and lower toxicity than native β-CD. It is widely used in pharmaceutical formulations.[11]

| Sulfobutyl Ether β-CD (SBE-β-CD) | 7 | 6.0 - 6.5 | Excellent choice. Anionic derivative with very high water solubility and a strong ability to form stable complexes, often driven by both hydrophobic and electrostatic interactions.[12] |

Recommendation: Begin your screening with HP-β-CD and/or SBE-β-CD due to their superior solubility and safety profiles. Native β-CD can be included as a baseline.

Section 2: Experimental Design & Protocols

This section provides actionable, step-by-step guidance for quantifying solubility enhancement and preparing solid-state complexes.

Q4: How do I perform a phase solubility study to determine the optimal cyclodextrin and stoichiometry?

The phase solubility study, as described by Higuchi and Connors, is the gold-standard method for evaluating the effect of a cyclodextrin on a drug's solubility.[13] It allows you to determine the stoichiometry of the complex and its apparent stability constant (Kc).

Experimental Protocol: Phase Solubility Analysis

  • Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions of your chosen cyclodextrin (e.g., HP-β-CD) at varying concentrations (e.g., 0, 2, 4, 6, 8, 10, 12, 15 mM) in a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Sample Incubation: Add an excess amount of the Furo[3,2-b]pyridine compound to a fixed volume of each cyclodextrin solution in separate vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker bath. Equilibration is critical; allow sufficient time (typically 24-72 hours) for the system to reach a steady state.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot from the clear supernatant. Crucially, filter the aliquot immediately using a syringe filter (e.g., 0.22 or 0.45 µm PTFE) to remove any remaining solid particles. This step is vital to avoid overestimation of solubility.

  • Concentration Analysis: Dilute the filtered samples appropriately and determine the concentration of the dissolved Furo[3,2-b]pyridine derivative using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Plotting: Plot the total concentration of the dissolved Furo[3,2-b]pyridine (Y-axis) against the corresponding concentration of the cyclodextrin (X-axis).

Q5: How do I calculate the stability constant (Kc) and Complexation Efficiency (CE) from my phase solubility data?

The shape of your phase solubility diagram provides immediate insight. For a simple 1:1 complex, you will typically see a linear relationship (an AL-type diagram).[14]

  • Intrinsic Solubility (S₀): This is the Y-intercept of the plot, representing the solubility of your compound in the absence of cyclodextrin.

  • Slope: The slope of the linear portion of the curve.

The Stability Constant (Kc) for a 1:1 complex can be calculated using the following equation derived from the Higuchi-Connors model[15]:

Kc = Slope / (S₀ * (1 - Slope))

The Complexation Efficiency (CE) is a more direct measure of the solubilizing power and is calculated as[16]:

CE = S₀ * Kc = Slope / (1 - Slope)

A higher Kc and CE value indicates a more stable complex and more effective solubilization.

Q6: What are the common methods for preparing solid Furo[3,2-b]pyridine-cyclodextrin inclusion complexes?

Preparing a solid form of the complex is often necessary for characterization and for use in solid dosage forms. The chosen method can significantly impact the efficiency of complex formation.[17]

Table 3: Comparison of Solid Complex Preparation Methods

Method Procedure Advantages Disadvantages
Physical Mixing The drug and CD are simply blended together using a mortar and pestle or a V-blender. Simple, fast, requires no solvent. Often results in a low yield of true inclusion complex; mostly a physical mixture.[18]
Kneading A paste is formed by adding a small amount of a hydroalcoholic solvent to the physical mixture and kneading it thoroughly. The paste is then dried. Better interaction than physical mixing; requires minimal solvent. Can be labor-intensive; complexation may be incomplete.[12]
Co-precipitation The drug is dissolved in an organic solvent, and the CD is dissolved in water. The two solutions are mixed, and the complex precipitates out, often upon removal of the organic solvent. Can result in good complex formation. Requires use of organic solvents which must be removed.

| Freeze-Drying (Lyophilization) | Both the drug and CD are dissolved in an aqueous or co-solvent system to form a clear solution. The solution is flash-frozen and then dried under vacuum. | Often produces the most effective complexation and highly porous, readily dissolvable amorphous product.[11][18] | Requires specialized equipment; can be time-consuming. |

Recommendation: For laboratory-scale work and to achieve the highest degree of complexation for characterization, freeze-drying is the preferred method.

Section 3: Characterization & Confirmation

Once you have prepared a potential complex, you must confirm that inclusion has actually occurred. Relying on solubility data alone is insufficient. This section details the key analytical techniques for solid-state confirmation.

Characterization_Workflow Workflow for Confirming Complex Formation. Start Prepare Samples: 1. Furo[3,2-b]pyridine (Guest) 2. Cyclodextrin (Host) 3. Physical Mixture 4. Prepared Complex (e.g., Freeze-Dried) DSC Differential Scanning Calorimetry (DSC) Start->DSC FTIR Fourier-Transform Infrared (FT-IR) Start->FTIR PXRD Powder X-Ray Diffraction (PXRD) Start->PXRD NMR Nuclear Magnetic Resonance (¹H NMR) Start->NMR For Definitive Structural Proof Confirm Confirmation of Inclusion Complex DSC->Confirm FTIR->Confirm PXRD->Confirm NMR->Confirm

Caption: Recommended workflow for the analytical characterization of inclusion complexes.

Q7: How can I confirm that an inclusion complex has actually formed?
Q8: What should I look for in a DSC thermogram to confirm complexation?

Differential Scanning Calorimetry (DSC) measures heat flow into a sample as it is heated. It is highly sensitive to changes in the physical state of the material.[19]

  • Expected Result: In the thermogram of the pure Furo[3,2-b]pyridine, you will see a sharp endothermic peak corresponding to its melting point. In the physical mixture, this peak should still be present, perhaps at a slightly lower temperature. For a true inclusion complex, this melting peak will be significantly broadened, shifted to a different temperature, or will disappear entirely. [20][21]

  • Causality: The disappearance of the melting peak indicates that the guest molecule is no longer present in its crystalline lattice. Instead, it is molecularly dispersed within the cyclodextrin, which is strong evidence of complex formation.[11]

Q9: How do I interpret FT-IR spectra for host-guest interactions?

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of functional groups. Confinement within the CD cavity restricts these vibrations, leading to detectable spectral changes.[22]

  • Expected Result: Compare the spectrum of the complex to the spectra of the individual components and the physical mixture. Look for:

    • Shifting or decreased intensity of characteristic aromatic C-H or C=C stretching bands of the Furo[3,2-b]pyridine.

    • Changes in the fingerprint region (below 1500 cm⁻¹) where complex vibrational modes occur.

  • Causality: If a functional group's vibrational band changes, it implies its microenvironment has been altered. The restriction of movement inside the non-polar CD cavity is a common cause for such changes, pointing towards successful inclusion.[23][24]

Q10: What specific changes in an ¹H-NMR spectrum indicate inclusion of the Furo[3,2-b]pyridine scaffold?

Proton Nuclear Magnetic Resonance (¹H-NMR) provides the most definitive, solution-state evidence of inclusion and can even reveal the orientation of the guest within the host.[25]

  • Expected Result: The key protons to observe are the H-3 and H-5 protons of the cyclodextrin , which are located on the interior of the cavity. Upon inclusion of the aromatic Furo[3,2-b]pyridine guest, these protons will experience a shielding effect from the ring currents of the guest, causing a significant upfield shift (to a lower ppm value) in the NMR spectrum.[26] Protons on the exterior of the CD (H-1, H-2, H-4) will show little to no shift. Protons on the guest molecule itself will also likely shift.

  • Advanced Technique: For unambiguous proof and to determine the geometry of the complex, a 2D NMR experiment like ROESY (Rotating-frame Overhauser Effect Spectroscopy) is invaluable. It will show cross-peaks indicating through-space correlations between the protons of the Furo[3,2-b]pyridine and the internal H-3/H-5 protons of the cyclodextrin.[12]

Section 4: Troubleshooting Common Issues

This section provides guidance for interpreting non-ideal results and suggests next steps.

Q11: My phase solubility diagram is non-linear (B-type). What does this mean and how should I proceed?

A B-type phase solubility diagram is characterized by an initial linear increase in solubility followed by a plateau and then a decrease in solubility at higher cyclodextrin concentrations.[14]

  • Interpretation: This typically indicates the formation of an inclusion complex that has limited solubility itself and may be precipitating out of solution. This is more common with native cyclodextrins like β-CD, which have lower intrinsic solubility.

  • Troubleshooting Steps:

    • Switch to a More Soluble Cyclodextrin: The most effective solution is to repeat the experiment using a more soluble derivative like HP-β-CD or SBE-β-CD. These are much less likely to form insoluble complexes.

    • Analyze the Precipitate: If you must use the current CD, you can collect and analyze the precipitate that forms at high concentrations. Characterization (e.g., with DSC or PXRD) can confirm if it is a new, crystalline complex.

    • Work within the Linear Range: For calculations of Kc, use only the initial, linear portion of the curve.

Q12: I don't see a significant solubility increase. What are the potential reasons and next steps?

If the slope of your phase solubility plot is very shallow, it indicates a weak interaction.

  • Potential Reasons:

    • Size/Shape Mismatch: The cyclodextrin cavity may be too small or too large for your specific Furo[3,2-b]pyridine derivative.

    • Steric Hindrance: Bulky substituents on your core scaffold may prevent it from entering the CD cavity.

    • Guest is Too Hydrophilic: If your derivative has highly polar or ionizable groups, it may prefer to interact with water rather than the non-polar CD cavity, leading to a weak association.

  • Next Steps:

    • Screen Other Cyclodextrins: Test a CD with a different cavity size (e.g., γ-CD if you suspect your guest is too large for β-CD, or vice-versa).

    • Try Different Derivatives: Test both HP-β-CD and the charged SBE-β-CD, as the latter can introduce favorable electrostatic interactions.

    • Consider Alternative Solubilization Strategies: If complexation is consistently weak, you may need to explore other methods like solid dispersions, salt formation (if applicable), or the use of co-solvents and surfactants.

Q13: My characterization data (DSC, FT-IR) is ambiguous. How can I get a definitive answer?

Ambiguous results from thermal or vibrational spectroscopy often occur with partial complexation or in samples prepared by less efficient methods like physical mixing.

  • Reasoning: A small shift in a DSC peak or minor changes in an FT-IR spectrum can be difficult to distinguish from baseline noise or simple physical interactions. The physical mixture might not be a perfect control if some minor interaction occurs upon grinding.

  • Definitive Solution: Perform ¹H-NMR analysis. As detailed in Q10, the upfield shift of the internal H-3 and H-5 protons of the cyclodextrin is considered conclusive proof of inclusion. If resources permit, a 2D ROESY experiment will provide incontrovertible evidence of the host-guest spatial relationship.

References

Technical Support Center: Furo[3,2-b]pyridine Intermediate Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges of Furo[3,2-b]pyridine intermediate precipitation in cell culture media. Our goal is to equip you with the scientific understanding and practical solutions to ensure the integrity and success of your experiments.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the precipitation of Furo[3,2-b]pyridine intermediates.

Q1: What is Furo[3,2-b]pyridine and why is it important in drug discovery?

A1: Furo[3,2-b]pyridine is a heterocyclic organic compound with a fused ring structure composed of a pyridine and a furan ring.[1] This scaffold is considered "privileged" in medicinal chemistry due to its versatile structural and electronic properties, which make it a valuable starting point for developing potent and selective modulators of various biological targets.[2] Derivatives of Furo[3,2-b]pyridine have shown significant potential as anticancer agents and kinase inhibitors.[2][3]

Q2: I dissolved my Furo[3,2-b]pyridine intermediate in DMSO, but it precipitated immediately when I added it to my cell culture media. What is happening?

A2: This phenomenon, often called "crashing out," is a common issue with hydrophobic compounds. It occurs because the compound is poorly soluble in the aqueous environment of the cell culture medium once the organic solvent (like DMSO) is diluted.[4]

Q3: My media with the Furo[3,2-b]pyridine intermediate was clear initially, but I saw a precipitate after a few hours in the incubator. Why did this happen?

A3: This delayed precipitation suggests that the initial concentration was near the compound's solubility limit. Changes in the culture environment over time, such as temperature fluctuations or pH shifts due to cellular metabolism, can decrease the compound's solubility and cause it to precipitate.[4][5]

Q4: What is the maximum recommended final concentration of DMSO in my cell culture experiments?

A4: As a general guideline, the final concentration of DMSO should be kept at or below 0.5%, and ideally below 0.1% for sensitive cell lines or long-term experiments, to avoid cytotoxicity and other off-target effects.[4][6]

II. Understanding the Science of Precipitation

The Furo[3,2-b]pyridine core is a heterocyclic system, and its derivatives are often investigated in drug discovery for their biological activities.[2] However, like many organic small molecules, their utility in in vitro cell-based assays can be hampered by poor aqueous solubility.

Physicochemical Properties of Furo[3,2-b]pyridine

Understanding the inherent properties of the Furo[3,2-b]pyridine scaffold is the first step in troubleshooting solubility issues.

PropertyValueSource
Molecular FormulaC₇H₅NOPubChem[7]
Molecular Weight119.12 g/mol PubChem[7]
Predicted logP1.44ALOGPS (via HMDB)[8]
Predicted pKa (Strongest Basic)3.33ChemAxon (via HMDB)[8]

The positive logP value indicates a degree of lipophilicity, suggesting that while it may be soluble in organic solvents, its solubility in aqueous media could be limited.

The Role of Cell Culture Media Components

Cell culture media are complex aqueous solutions containing salts, amino acids, vitamins, and often serum proteins. Several factors within this environment can influence the solubility of a Furo[3,2-b]pyridine intermediate:

  • pH: The pH of the media can significantly affect the ionization state of a compound, which in turn impacts its solubility.[4]

  • Temperature: Temperature shifts can alter the solubility of compounds. While incubators are maintained at 37°C, media is often stored at colder temperatures, and adding a compound to cold media can decrease its solubility.[4]

  • Salt Concentration: High concentrations of salts in the media can lead to a "salting-out" effect, reducing the solubility of nonpolar compounds.

  • Proteins: Serum proteins, like albumin, can bind to compounds, which may either increase or decrease their apparent solubility. In some cases, these interactions can lead to the formation of insoluble complexes over time.[5]

III. Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving precipitation issues with Furo[3,2-b]pyridine intermediates.

Scenario 1: Immediate Precipitation Upon Addition to Media

This is often due to "solvent shock" where the rapid dilution of the organic solvent causes the compound to crash out of the now predominantly aqueous solution.

Troubleshooting Workflow: Immediate Precipitation

A Precipitate Observed Immediately B Check Final DMSO Concentration A->B C Is DMSO > 0.5%? B->C D Remake Stock at Higher Concentration C->D Yes E Check Final Compound Concentration C->E No D->E F Lower Final Compound Concentration E->F G Modify Dilution Method: - Pre-warm media to 37°C - Add stock dropwise while vortexing - Perform serial dilution F->G H Perform Kinetic Solubility Assay (See Protocol 1) G->H I Issue Resolved H->I

Caption: Troubleshooting workflow for immediate precipitation.

Recommended Solutions & Optimizations
  • Decrease Final Concentration: The most straightforward solution is to lower the final working concentration of your Furo[3,2-b]pyridine intermediate.

  • Modify Dilution Technique:

    • Always use pre-warmed (37°C) cell culture media.[4]

    • Perform a serial dilution of the stock solution in the pre-warmed media.[4]

    • Add the compound stock solution dropwise while gently vortexing the media to ensure rapid and even dispersion.[4]

  • Optimize Solvent Concentration: Prepare a more concentrated stock solution in your organic solvent (e.g., DMSO) to minimize the volume added to the media, thereby keeping the final solvent concentration low.[4]

Scenario 2: Delayed Precipitation After Incubation

Precipitation that occurs after a period of incubation suggests that the compound concentration is at or near its thermodynamic solubility limit under the experimental conditions.

Troubleshooting Workflow: Delayed Precipitation

A Precipitate Observed After Incubation B Investigate Potential Causes A->B C Temperature Instability B->C D pH Shift in Media B->D E Interaction with Media Components B->E F Perform Thermodynamic Solubility Assay (See Protocol 2) C->F D->F E->F G Consider Reformulation Strategies F->G H Use Co-solvents or Surfactants G->H I Issue Resolved H->I

Caption: Troubleshooting workflow for delayed precipitation.

Recommended Solutions & Optimizations
  • Monitor Media pH: Cellular metabolism can acidify the culture medium. Monitor the pH and consider more frequent media changes, especially in dense cultures.[4]

  • Minimize Temperature Fluctuations: Reduce the time that culture vessels are outside the incubator to prevent temperature cycling that can affect compound solubility.[4]

  • Evaluate Media Components: If using serum, test for precipitation in serum-free media to determine if serum proteins are involved. Some media components, like certain amino acids or metal ions, can also contribute to precipitation.[9]

  • Consider Formulation Strategies: For compounds with persistent solubility issues, more advanced formulation strategies may be necessary. These can include the use of co-solvents, surfactants, or creating inclusion complexes with cyclodextrins.[10][11][12]

IV. Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol helps determine the maximum concentration at which a compound remains soluble immediately after addition to the cell culture medium.

Materials:

  • Furo[3,2-b]pyridine intermediate stock solution (e.g., 10 mM in 100% DMSO)

  • Cell culture medium of interest (pre-warmed to 37°C)

  • 96-well microplate (clear)

  • Multichannel pipette

  • Plate reader capable of measuring turbidity (optional)

Procedure:

  • Prepare a serial dilution of your compound's stock solution in DMSO in a 96-well plate.

  • In a separate 96-well plate, add your pre-warmed cell culture medium.

  • Using a multichannel pipette, transfer a small volume of the DMSO dilutions to the corresponding wells of the media plate to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells.

  • Mix thoroughly by pipetting up and down.

  • Immediately inspect the plate visually for any signs of precipitation.

  • (Optional) Measure the turbidity of each well using a plate reader at a wavelength such as 600 nm.

  • The highest concentration that remains clear is the kinetic solubility limit.

Protocol 2: Thermodynamic Solubility Assay

This protocol determines the equilibrium solubility of a compound in cell culture medium over a longer incubation period.

Materials:

  • Same as Protocol 1

  • Incubator (37°C, 5% CO₂)

  • Centrifuge with a plate rotor

Procedure:

  • Prepare the 96-well plate with your compound dilutions in cell culture medium as described in Protocol 1.

  • Incubate the plate at 37°C with 5% CO₂ for a period that mimics your experimental timeline (e.g., 24, 48, or 72 hours).

  • After incubation, visually inspect the plate for any precipitate.

  • Centrifuge the plate to pellet any insoluble material.

  • Carefully collect the supernatant from each well.

  • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • The concentration in the supernatant of the highest concentration well that does not show precipitation represents the thermodynamic solubility.

V. Advanced Strategies for Enhancing Solubility

For particularly challenging Furo[3,2-b]pyridine intermediates, the following strategies can be explored:

  • Co-solvents: The use of a mixture of solvents can sometimes enhance the solubility of a compound more than a single solvent.[12][13] Water-miscible co-solvents like polyethylene glycol (PEG) or propylene glycol can be considered, but their effects on cell viability must be carefully evaluated.

  • Surfactants: Non-ionic surfactants such as Tween® 20 or Pluronic® F-127 can be used at low concentrations to increase the solubility of hydrophobic compounds by forming micelles.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating them and increasing their aqueous solubility.

VI. Conclusion

The precipitation of Furo[3,2-b]pyridine intermediates in cell culture media is a common but manageable challenge. By systematically evaluating the compound's properties, understanding the complexities of the cell culture environment, and applying the troubleshooting strategies and experimental protocols outlined in this guide, researchers can ensure the reliable and accurate execution of their in vitro experiments.

VII. References

  • BenchChem. (2025). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Troubleshooting DuP-697 Precipitation in Cell Culture Media. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. Common Cell Culture Problems: Precipitates. Retrieved from --INVALID-LINK--

  • Elabscience. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from --INVALID-LINK--

  • Human Metabolome Database. (2021). Showing metabocard for Furo[3,2-b]pyridine (HMDB0252540). Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12210217, Furo(3,2-b)pyridine. Retrieved from --INVALID-LINK--

  • Purdie, J. L., et al. (2016). Cell culture media impact on drug product solution stability. Biotechnology Progress, 32(4), 998-1008. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Physicochemical Properties of Furo[3,2-b]pyridin-3-ol: An In-depth Technical Guide. Retrieved from --INVALID-LINK--

  • ResearchGate. (2022). Why does a compound that dissolve in DMSO, precipitates with media?. Retrieved from --INVALID-LINK--

  • ResearchGate. (2011). Formulation strategies for poorly soluble drugs. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). The Furo[3,2-b]pyridine Core: A Privileged Scaffold in Drug Discovery. Retrieved from --INVALID-LINK--

  • Al-Malah, K. I. (2018). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. AAPS PharmSciTech, 19(6), 2531-2539. Retrieved from --INVALID-LINK--

  • ResearchGate. (2018). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Retrieved from --INVALID-LINK--

  • National Genomics Data Center. (2023). one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Retrieved from --INVALID-LINK--

  • CymitQuimica. CAS 272-62-8: Furo[3,2-b]pyridine. Retrieved from --INVALID-LINK--

  • World Journal of Pharmaceutical Research. (2020). A REVIEW ON SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Retrieved from --INVALID-LINK--

References

Technical Support Center: Furo[3,2-b]pyridin-3-ol Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Furo[3,2-b]pyridin-3-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold.[1][2] As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you overcome common challenges in obtaining this compound in high purity.

The Furo[3,2-b]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives showing activity as kinase inhibitors and modulators of key biological pathways.[1] Achieving high purity is paramount for accurate biological evaluation and downstream applications. Recrystallization, while a classical technique, is a powerful method for this purpose when optimized correctly.[3][4]

This document is structured as a series of questions and answers to directly address the practical issues you may encounter during your work.

Section 1: Fundamentals & Initial Considerations

Q1: What are the key chemical properties of Furo[3,2-b]pyridin-3-ol that influence its recrystallization?

Understanding the molecule's structure is the first step to designing a successful purification strategy.

  • Heterocyclic Aromatic System: Furo[3,2-b]pyridine is an aromatic, heterocyclic compound composed of a π-electron deficient pyridine ring fused to a π-electron rich furan ring.[5][6] This structure imparts moderate polarity.

  • Polar Hydroxyl Group: The hydroxyl (-OH) group at the 3-position significantly increases the molecule's polarity and introduces the capacity for strong hydrogen bonding.[7] This is a critical handle we can exploit for solvent selection.

  • Tautomerism: Be aware that Furo[3,2-b]pyridin-3-ol can exist in equilibrium with its keto tautomer, Furo[3,2-b]pyridin-3(2H)-one.[8] This can sometimes complicate crystallization, potentially leading to the formation of oils or amorphous solids if conditions are not optimal.

  • Basic Pyridine Nitrogen: The nitrogen atom in the pyridine ring provides a basic site. This can lead to issues like "tailing" during silica gel chromatography but can also be used to our advantage by forming salts to modify solubility.[9]

Q2: I typically use column chromatography. Why should I consider recrystallization for this compound?

While flash column chromatography is a workhorse for purification, recrystallization offers distinct advantages, particularly for final purification steps:

  • High Purity: A well-executed recrystallization can yield exceptionally pure material, often exceeding what is practical with chromatography, by excluding impurities from a forming crystal lattice.[10]

  • Scalability: Recrystallization is often more amenable to scaling up for multi-gram or kilogram quantities compared to chromatography.[11]

  • Cost-Effectiveness: It generally requires less solvent and eliminates the cost of silica gel, making it a more economical choice for large-scale work.

  • Improved Physical Form: Recrystallization provides a crystalline solid, which typically has better handling properties, stability, and dissolution characteristics than amorphous material obtained from evaporating column fractions.

Section 2: Solvent Selection & Protocol

Q3: How do I choose the best solvent for recrystallizing Furo[3,2-b]pyridin-3-ol?

Solvent selection is the most critical variable.[7] The ideal solvent should exhibit high solubility for Furo[3,2-b]pyridin-3-ol at elevated temperatures but low solubility at cooler temperatures.[4]

Guiding Principles:

  • "Like Dissolves Like": Given the molecule's polar nature (due to the -OH group and heteroatoms), polar solvents are the best starting point.

  • Avoid Reactivity: The solvent should be inert and not react with your compound.

  • Boiling Point: A solvent with a boiling point below the melting point of your compound is generally preferred to prevent "oiling out," where the compound melts before dissolving.[12]

Recommended Solvent Systems:

Based on the structure and available literature for similar compounds, the following solvents and solvent pairs are recommended for screening.[8][9]

Solvent SystemBoiling Point (°C)Rationale & Expected Outcome
Ethanol/Water 78-100Primary Choice. The compound should be highly soluble in hot ethanol. Water is then added as an anti-solvent to the hot solution until turbidity appears, which is then clarified by adding a drop of hot ethanol before slow cooling.
Ethyl Acetate/Hexanes 69-77Good Alternative. Dissolve the compound in a minimum of hot ethyl acetate. Hexane is then added as the anti-solvent. This is a common and effective system for moderately polar compounds.[8][10]
Methanol 65Can be effective, but the high solubility of many organics in methanol even at low temperatures can sometimes lead to poor recovery. Worth screening on a small scale.
Acetonitrile 82A polar aprotic solvent that can be effective for heterocyclic compounds.[13]
Isopropanol 82Similar to ethanol but its higher boiling point can sometimes improve results.
Q4: Can you provide a detailed, step-by-step protocol for recrystallization?

Certainly. This protocol is a robust starting point. Always begin with a small-scale test (10-20 mg) to confirm your chosen solvent system before committing your entire batch.

Experimental Protocol: Recrystallization of Furo[3,2-b]pyridin-3-ol

  • Dissolution:

    • Place the crude Furo[3,2-b]pyridin-3-ol in an appropriately sized Erlenmeyer flask (the solvent should not fill more than half the flask's volume).

    • Add a small portion of your chosen primary solvent (e.g., ethanol).

    • Heat the mixture on a hot plate with stirring. Add the solvent dropwise and slowly, allowing the mixture to return to a boil between additions.

    • Continue adding the minimum amount of hot solvent required to fully dissolve the solid. An excess of solvent is the most common reason for poor yield.[12]

  • Decolorization (Optional):

    • If the solution is highly colored from impurities, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

    • Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Inducing Crystallization (Using an Anti-Solvent System like Ethanol/Water):

    • If using a two-solvent system, keep the primary solution at a boil.

    • Slowly add the hot anti-solvent (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This indicates you have reached the saturation point.

    • Add 1-2 drops of the primary hot solvent (ethanol) to redissolve the precipitate and make the solution clear again.

  • Crystal Growth (Critical Step):

    • Remove the flask from the heat source. Cover it with a watch glass to prevent solvent evaporation and contamination.

    • Crucially, allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling leads to the formation of small, often impure crystals or powder.[14] Insulating the flask (e.g., by placing it inside a beaker) can promote slower cooling.

    • Once at room temperature, you can place the flask in an ice bath for 20-30 minutes to maximize crystal recovery.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.

    • Break the vacuum and gently press the crystals with a clean stopper to remove excess solvent.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Visualization of the Recrystallization Workflow

G cluster_prep Preparation & Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Place Crude Solid in Flask add_solvent Add Minimum Hot Solvent to Dissolve start->add_solvent hot_filter Hot Filtration (Optional, if charcoal used) add_solvent->hot_filter slow_cool Slow Cool to Room Temperature hot_filter->slow_cool ice_bath Cool in Ice Bath slow_cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: General workflow for the recrystallization of Furo[3,2-b]pyridin-3-ol.

Section 3: Troubleshooting & FAQs

This section addresses the most common issues encountered during recrystallization.

Q5: I've followed the protocol, but no crystals are forming, even after cooling in an ice bath. What's wrong?

This is a very common problem, usually stemming from one of two causes:

  • Too Much Solvent: This is the most likely culprit.[12] If the solution is clear and no crystals have formed, you have likely used too much solvent, and the compound remains soluble even at low temperatures.

    • Solution: Re-heat the solution and boil off a portion of the solvent (e.g., 10-20% of the volume) to re-concentrate it. Allow it to cool slowly again.[14]

  • Inappropriate Solvent: The chosen solvent may be too good at dissolving your compound at all temperatures.

    • Solution: If reducing the volume doesn't work, you must recover the material by evaporating all the solvent and attempting the recrystallization again with a different solvent system.[14]

Q6: My compound separated as an oil, not crystals. How do I fix this?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when it becomes supersaturated so quickly that it can't form an ordered crystal lattice.[12]

  • Potential Causes & Solutions:

    • Cooling Too Quickly: The solution was cooled too fast.

      • Solution: Reheat the solution to redissolve the oil. If necessary, add a small amount of extra solvent (1-2%) to ensure it fully dissolves. Then, allow the solution to cool much more slowly.[12]

    • High Solute Concentration: The concentration of the solute is too high.

      • Solution: Add a small amount of additional hot solvent, reheat to dissolve, and cool slowly.

    • Low Melting Point Impurities: The presence of impurities can depress the melting point of your compound.

      • Solution: Try to remove the oil, dissolve it in a different solvent, and pass it through a small plug of silica gel to remove baseline impurities before attempting recrystallization again.

Q7: My yield is very low (< 50%). How can I improve it?

A low yield is disappointing but often correctable.

  • Potential Causes & Solutions:

    • Excess Solvent: As mentioned in Q5, too much solvent was used, and a significant amount of your product remains in the mother liquor.

      • Solution: Concentrate the mother liquor (the filtrate after filtration) and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

    • Premature Crystallization: The product crystallized during a hot filtration step.

      • Solution: Ensure all glassware (funnel, filter flask) is pre-heated and use a slight excess of solvent to prevent this. You can then boil off the excess before the slow cooling step.

    • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.

      • Solution: Always use a minimal amount of ice-cold solvent for the washing step.

Q8: The purity of my compound (by NMR/LCMS) did not improve after recrystallization. Why?

If purity doesn't improve, it suggests that the impurities have very similar solubility properties to your desired compound in the chosen solvent system.

  • Potential Causes & Solutions:

    • Wrong Solvent Choice: The solvent is equally good (or bad) at dissolving both the product and the impurity.

      • Solution: You must screen other solvent systems. Try a solvent with a different polarity or hydrogen bonding capability.

    • Insoluble Impurities: If there were insoluble impurities present, they should have been removed by hot filtration. If this step was skipped, they will contaminate your final product.

    • Co-crystallization: In some cases, impurities can be incorporated into the crystal lattice of the desired compound.

      • Solution: This is more challenging. Trying a completely different solvent system is the best approach. In difficult cases, an alternative purification technique like preparative HPLC or cation-exchange chromatography might be necessary.[15]

Troubleshooting Decision Tree

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Validation & Comparative

The Furo[3,2-b]pyridine Scaffold: A Privileged Platform for Selective Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Discovery Professionals

In the landscape of oncology and inflammatory disease research, the pursuit of selective kinase inhibitors remains a cornerstone of therapeutic development. The Furo[3,2-b]pyridine core has emerged as a structurally rigid and versatile scaffold, demonstrating significant potential for the design of potent and highly selective modulators of key signaling pathways.[1][2] This guide offers an in-depth comparative analysis of Furo[3,2-b]pyridine-based kinase inhibitors, providing a critical resource for researchers, scientists, and drug development professionals. We will delve into their performance against crucial kinase targets, supported by experimental data, and provide detailed, field-proven methodologies for their evaluation.

The Furo[3,2-b]pyridine Advantage: A Foundation for Selectivity

The unique electronic properties and planar structure of the Furo[3,2-b]pyridine scaffold make it an attractive pharmacophore.[1] Its modular synthesis, often employing palladium- or copper-catalyzed cross-coupling reactions, allows for systematic structure-activity relationship (SAR) studies, enabling the fine-tuning of potency and selectivity.[1] This adaptability has led to the development of inhibitors targeting a range of kinases, from those involved in mRNA splicing to critical regulators of cell growth and proliferation.

Comparative Analysis of Furo[3,2-b]pyridine-Based Inhibitors

This section provides a head-to-head comparison of Furo[3,2-b]pyridine derivatives against established inhibitors for several key kinase families.

Cdc-like Kinase (CLK) Inhibitors

CLKs are crucial regulators of pre-mRNA splicing, and their dysregulation is implicated in various cancers.[3] Furo[3,2-b]pyridine derivatives have shown exceptional promise as potent and selective CLK inhibitors.

CompoundScaffold TypeCLK1 IC50 (nM)CLK2 IC50 (nM)CLK4 IC50 (nM)Reference(s)
MU1210 Furo[3,2-b]pyridine 82012[3]
Compound 12f Furo[3,2-b]pyridine PotentPotentPotent[1][3]
TG003Pyrimido-diazepine201015[3]
KH-CB19Thiazole19160-[3]

Expert Insight: The Furo[3,2-b]pyridine core in compounds like MU1210 demonstrates low nanomolar potency against CLK1, CLK2, and CLK4, rivaling or exceeding the efficacy of other known CLK inhibitors. The SAR studies on this scaffold have highlighted the importance of substitutions at the 3 and 5 positions for achieving high potency and selectivity.[4]

Janus Kinase (JAK) Inhibitors

The JAK/STAT signaling pathway is a critical regulator of immune responses, and its aberrant activation is linked to inflammatory diseases and hematological malignancies. While the broader furo-pyridine class has shown activity, specific Furo[3,2-b]pyridine inhibitors are emerging.

CompoundScaffold TypeJAK2 IC50 (µM)Cell LineReference(s)
PD19 Furopyridine 27.28HEL[5]
PD12 Furopyridine 83.47TF-1[5]
RuxolitinibPyrrolo[2,3-d]pyrimidine0.0028-
TofacitinibPyrrolo[2,3-d]pyrimidine0.02-

Expert Insight: Recent studies have identified furopyridine-based compounds, such as PD12 and PD19, as inhibitors of JAK2.[5] These compounds have been shown to suppress JAK2/STAT5 autophosphorylation and exhibit cytotoxic effects in human erythroblast cell lines.[5] While their potency is currently in the micromolar range, these findings validate the furopyridine scaffold as a promising starting point for the development of novel JAK inhibitors.

Phosphoinositide 3-kinase (PI3K) Inhibitors

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and is frequently mutated in cancer.[6] Structurally related furopyrimidine derivatives have demonstrated potent inhibitory activity against PI3K.

CompoundScaffold TypePI3Kα IC50 (nM)PI3Kβ IC50 (nM)Reference(s)
Compound 10b Furo[2,3-d]pyrimidine 17571[6]
Alpelisib (BYL719)2-aminothiazole51200
IdelalisibQuinazolinone8205600

Expert Insight: The furo[2,3-d]pyrimidine scaffold, a close structural relative of Furo[3,2-b]pyridine, has yielded potent dual PI3Kα/β inhibitors like compound 10b.[6] This compound exhibits nanomolar potency, highlighting the potential of the fused furan-pyridine core in targeting the ATP-binding site of PI3K isoforms. Further optimization of the Furo[3,2-b]pyridine scaffold could lead to the development of highly selective PI3K inhibitors.

Bruton's Tyrosine Kinase (Btk) Inhibitors

Btk is a key component of the B-cell receptor signaling pathway and a validated target in B-cell malignancies and autoimmune diseases.[7] Benzofuro[3,2-b]pyridin-2(1H)-one derivatives, which share the core Furo[3,2-b]pyridine structure, have been developed as Btk inhibitors.

CompoundScaffold TypeBtk IC50 (nM)Reference(s)
Compound 6f Benzofuro[3,2-b]pyridin-2(1H)-one 74
IbrutinibPyrazolo[3,4-d]pyrimidine0.5
AcalabrutinibAcrylamide3

Expert Insight: The development of benzofuro[3,2-b]pyridin-2(1H)-one derivatives as Btk inhibitors underscores the versatility of the Furo[3,2-b]pyridine scaffold. Compound 6f demonstrates potent, nanomolar inhibition of Btk, indicating that this scaffold can be effectively tailored to target non-receptor tyrosine kinases. The rigid, planar nature of the core likely contributes to favorable interactions within the kinase active site.

Key Signaling Pathways and Experimental Workflows

A deep understanding of the targeted signaling pathways and robust experimental protocols are critical for the successful development of kinase inhibitors.

Signaling Pathway Diagrams

CLK_Splicing_Pathway Pre-mRNA Pre-mRNA Spliceosome Spliceosome Pre-mRNA->Spliceosome Binding Mature mRNA Mature mRNA Spliceosome->Mature mRNA Splicing SR Proteins SR Proteins SR Proteins->Spliceosome Assembly Phosphorylated SR Proteins Phosphorylated SR Proteins Phosphorylated SR Proteins->Spliceosome Activation CLK CLK CLK->SR Proteins Phosphorylates Furo[3,2-b]pyridine Inhibitor Furo[3,2-b]pyridine Inhibitor Furo[3,2-b]pyridine Inhibitor->CLK Inhibits

Caption: CLK-mediated pre-mRNA splicing pathway and its inhibition.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates Furo[3,2-b]pyridine-based\nInhibitor Furo[3,2-b]pyridine-based Inhibitor Furo[3,2-b]pyridine-based\nInhibitor->PI3K Inhibits PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes

Caption: PI3K/Akt/mTOR signaling pathway and its inhibition.

JAK_STAT_Pathway Cytokine_Receptor Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Furo[3,2-b]pyridine-based\nInhibitor Furo[3,2-b]pyridine-based Inhibitor Furo[3,2-b]pyridine-based\nInhibitor->JAK Inhibits STAT_dimer STAT Dimer (active) STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Regulates Kinase_Inhibitor_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies in_vitro_kinase_assay In Vitro Kinase Assay (IC50 Determination) cell_viability Cell Viability Assay (e.g., MTT/MTS) in_vitro_kinase_assay->cell_viability Validate cellular potency western_blot Western Blot Analysis (Target Engagement & Pathway Modulation) cell_viability->western_blot Confirm mechanism xenograft_models Xenograft Models (Efficacy & Toxicity) western_blot->xenograft_models Assess in vivo efficacy

References

A Head-to-Head Comparison: Furo[3,2-b]pyridine Analogs Emerge as Novel Contenders to Vismodegib in Hedgehog Pathway Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development, has emerged as a significant therapeutic target in oncology due to its aberrant reactivation in various malignancies.[1] For years, the landscape of Hh pathway inhibition has been dominated by direct Smoothened (SMO) antagonists, with Vismodegib being a first-in-class, FDA-approved agent for the treatment of advanced basal cell carcinoma (BCC).[2] However, the emergence of novel chemical scaffolds with distinct mechanisms of action is poised to redefine the therapeutic strategies for Hh-driven cancers. This guide provides an in-depth, objective comparison of a promising new class of compounds, Furo[3,2-b]pyridine analogs, against the established benchmark, Vismodegib, offering a comprehensive analysis of their performance based on available experimental data.

The Hedgehog Signaling Pathway: A Primer

The canonical Hedgehog signaling pathway is a meticulously regulated cascade. In its "off" state, the transmembrane receptor Patched (PTCH1) actively suppresses the G protein-coupled receptor-like protein, Smoothened (SMO).[3] This suppression prevents the activation of the downstream glioma-associated oncogene (GLI) family of transcription factors. Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHh) to PTCH1, this inhibition is lifted. SMO then translocates to the primary cilium, initiating a signaling cascade that culminates in the activation of GLI transcription factors, which then enter the nucleus and drive the expression of target genes responsible for cell proliferation, survival, and differentiation.[4] Dysregulation of this pathway, often through mutations in PTCH1 or SMO, leads to constitutive signaling and is a key driver in cancers such as BCC and medulloblastoma.[1]

Hedgehog_Pathway cluster_off Hedgehog Pathway 'Off' State cluster_on Hedgehog Pathway 'On' State PTCH1 PTCH1 SMO_inactive SMO (Inactive) PTCH1->SMO_inactive Inhibits SUFU_GLI SUFU-GLI Complex GLI_repression GLI Repression SUFU_GLI->GLI_repression Hh_ligand Hedgehog Ligand PTCH1_bound PTCH1 Hh_ligand->PTCH1_bound SMO_active SMO (Active) PTCH1_bound->SMO_active Inhibition Relieved GLI_active GLI (Active) SMO_active->GLI_active Target_Genes Target Gene Transcription GLI_active->Target_Genes Activates

Figure 1: A simplified diagram of the canonical Hedgehog signaling pathway in its 'off' and 'on' states.

Vismodegib: The SMO-Targeting Incumbent

Vismodegib (GDC-0449) is a potent, orally bioavailable small molecule that functions as a direct antagonist of the SMO receptor.[5] By binding to the seven-transmembrane domain of SMO, Vismodegib effectively locks it in an inactive conformation, thereby preventing the downstream activation of GLI transcription factors and halting the pro-proliferative signaling cascade.[6] This mechanism has proven clinically effective, particularly in patients with BCC harboring mutations in PTCH1 or SMO.[3]

However, the clinical utility of Vismodegib is not without its challenges. The development of resistance is a significant concern, often arising from mutations in the drug-binding pocket of SMO that prevent Vismodegib from effectively engaging its target.[7] Furthermore, some tumors exhibit primary resistance through mechanisms downstream of SMO, such as amplifications of GLI2 or mutations in Suppressor of Fused (SUFU), a negative regulator of GLI.

Furo[3,2-b]pyridine Analogs: A Novel Class of Hedgehog Pathway Modulators

Recent research has identified the Furo[3,2-b]pyridine scaffold as a promising new chemotype for the modulation of the Hedgehog pathway. A key study by Nemec and colleagues in 2019 revealed that a subset of 3,5,7-trisubstituted Furo[3,2-b]pyridines exhibit potent, sub-micromolar activity in inhibiting Hh pathway signaling.

Crucially, mechanistic studies indicate that these Furo[3,2-b]pyridine analogs operate through a mechanism distinct from that of Vismodegib. A competitive binding assay using a fluorescently labeled cyclopamine probe (which binds to the same site as Vismodegib on SMO) demonstrated that a representative Furo[3,2-b]pyridine analog did not displace the probe, whereas Vismodegib did.[6] This strongly suggests that the Furo[3,2-b]pyridine analogs do not directly target the canonical drug-binding pocket on SMO and likely act at a point downstream in the signaling cascade.

Inhibitor_Mechanisms cluster_pathway Hedgehog Signaling Cascade Hh_ligand Hh Ligand PTCH1 PTCH1 Hh_ligand->PTCH1 SMO SMO PTCH1->SMO Inhibits Downstream Downstream Effectors (e.g., SUFU) SMO->Downstream GLI GLI Activation Downstream->GLI Target_Genes Target Gene Expression GLI->Target_Genes Vismodegib Vismodegib Vismodegib->SMO Directly Inhibits Furo_pyridine Furo[3,2-b]pyridine Analogs Furo_pyridine->Downstream Inhibits Downstream

Figure 2: Contrasting mechanisms of action of Vismodegib and Furo[3,2-b]pyridine analogs in the Hedgehog pathway.

Head-to-Head Comparison: In Vitro Performance

A direct comparison of the in vitro potency and selectivity of Furo[3,2-b]pyridine analogs and Vismodegib reveals intriguing differences and potential advantages for the novel scaffold.

ParameterFuro[3,2-b]pyridine AnalogsVismodegibReference
Mechanism of Action Downstream of SMODirect SMO Antagonist[3][6]
Hh Pathway Inhibition (IC50) Sub-micromolar (in GLI-luciferase reporter assay)~3 nM (in SMO binding assays); 50 nM (in GLI-luciferase reporter assay)
Selectivity Inactive against a panel of kinasesSelective for SMO

Table 1: In Vitro Performance Comparison

The sub-micromolar IC50 values of the Furo[3,2-b]pyridine analogs in a functional GLI-reporter gene assay demonstrate their potent ability to shut down the Hh pathway. While Vismodegib exhibits high-nanomolar affinity for SMO, its functional inhibition of GLI activity in cellular assays is in a comparable range to the Furo[3,2-b]pyridine compounds.

A significant potential advantage of the Furo[3,2-b]pyridine scaffold lies in its selectivity. The lead compounds identified by Nemec et al. were found to be largely inactive against a broad panel of protein kinases, suggesting a more targeted effect on the Hh pathway. This high selectivity could translate to a more favorable side-effect profile in a clinical setting.

In Vivo Efficacy: The Missing Piece of the Puzzle

While the in vitro data for Furo[3,2-b]pyridine analogs is compelling, a critical aspect for a comprehensive comparison with a clinically validated drug like Vismodegib is the assessment of in vivo efficacy. To date, there is a lack of publicly available data on the anti-tumor activity of Furo[3,2-b]pyridine-based Hedgehog pathway inhibitors in preclinical cancer models, such as xenografts of medulloblastoma or BCC. One study has shown significant antitumor activity for a related, but structurally distinct, furo[3,2-b]indole derivative in a renal cancer xenograft model, hinting at the potential of this broader class of compounds. However, dedicated in vivo studies on the specific Furo[3,2-b]pyridine analogs identified as potent Hh pathway modulators are essential to validate their therapeutic potential.

Experimental Protocols: Methodologies for a Self-Validating System

To ensure the scientific integrity and reproducibility of the findings discussed, detailed experimental protocols are crucial.

Hedgehog Pathway Reporter Gene Assay

This assay is fundamental for quantifying the inhibitory activity of compounds on the Hh signaling cascade.

Objective: To determine the IC50 value of test compounds for the inhibition of GLI-dependent transcription.

Methodology:

  • Cell Line: Shh-LIGHT2 cells (NIH/3T3 cells stably transfected with a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase construct) are commonly used.

  • Cell Seeding: Plate Shh-LIGHT2 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (e.g., Furo[3,2-b]pyridine analogs or Vismodegib). Include a vehicle control (e.g., DMSO).

  • Pathway Activation: After a pre-incubation period with the compounds (e.g., 1 hour), stimulate the Hedgehog pathway with a known SMO agonist, such as Purmorphamine (e.g., at 2 µM).

  • Incubation: Incubate the cells for 48 hours to allow for luciferase reporter gene expression.

  • Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. The percentage of inhibition is calculated relative to the purmorphamine-stimulated control. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.[6]

Reporter_Assay_Workflow Start Seed Shh-LIGHT2 Cells Treat Treat with Test Compounds (and Vehicle Control) Start->Treat Activate Activate Hh Pathway (e.g., Purmorphamine) Treat->Activate Incubate Incubate for 48h Activate->Incubate Lyse Lyse Cells Incubate->Lyse Measure Measure Luciferase Activity Lyse->Measure Analyze Calculate IC50 Measure->Analyze

Figure 3: A streamlined workflow for the Hedgehog pathway reporter gene assay.

Future Directions and Concluding Remarks

The discovery of Furo[3,2-b]pyridine analogs as potent and selective modulators of the Hedgehog pathway represents a significant advancement in the field. Their distinct, downstream mechanism of action offers a compelling strategy to overcome the resistance mechanisms that plague direct SMO inhibitors like Vismodegib. The high selectivity of these compounds further enhances their therapeutic potential.

However, the current understanding of Furo[3,2-b]pyridine analogs is primarily based on in vitro data. The critical next step is to conduct comprehensive in vivo studies in relevant Hedgehog-driven cancer models. Such studies will be instrumental in validating their preclinical efficacy and providing the necessary data to justify their advancement into clinical development.

References

A Senior Application Scientist's Guide to Validating Furo[3,2-b]pyridine Bioassay Results

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the Furo[3,2-b]pyridine core has emerged as a "privileged scaffold".[1] Its rigid, planar structure and unique electronic properties make it an exceptional starting point for developing potent and, crucially, selective modulators of key biological pathways.[1] This guide moves beyond simple protocol recitation. It is designed for researchers, scientists, and drug development professionals to provide a framework for rigorously validating experimental findings related to this promising heterocyclic system. We will delve into the causality behind experimental design, ensuring that every protocol is a self-validating system, and ground our discussion in a comparative analysis against established alternatives. The primary focus will be on two of the most significant therapeutic areas for Furo[3,2-b]pyridine derivatives: kinase inhibition and modulation of the Hedgehog signaling pathway.[2][3]

Pillar 1: The Foundation of Trustworthy Bioassays - Core Principles of Validation

Before we can compare compounds, we must trust our data. The validity of any bioassay hinges on its design and the inclusion of meticulous controls.[4][5] Simply generating a number—an IC50, for instance—is insufficient. The goal is to generate a reliable number within a well-defined experimental context. Cell-based assays, while complex, are generally regarded as more biologically relevant surrogates for predicting therapeutic response than purely biochemical assays.[6][7]

A robust validation strategy is built on three types of controls:

  • Positive Control: This is a known active compound for the target . It demonstrates that the assay system is working as expected.[4][8] For example, when screening for CLK inhibitors, a well-characterized compound like Roscovitine could be used.[3] The key is to select a positive control with a consistent and well-documented mechanism of action.[4][9]

  • Negative Control: This can be an inactive structural analog of the test compound or a well-known inactive molecule. It helps identify and quantify non-specific effects or assay artifacts.[8]

  • Vehicle Control (e.g., DMSO): Since most small molecules are solubilized in a solvent like DMSO, the vehicle control contains everything except the test compound. This is the baseline against which all activity is measured, revealing any effects of the solvent itself on the biological system.

The interplay of these controls allows for the confident interpretation of results. An experimental run is only valid if the positive control shows activity within an expected range and the negative/vehicle controls show none.

G cluster_0 Assay Preparation cluster_1 Treatment cluster_2 Data Acquisition & Analysis P Prepare Cell Culture or Biochemical Reagents T Add Compounds to Assay Plate P->T TC Test Compound (Furo[3,2-b]pyridine derivative) PC Positive Control (e.g., Roscovitine, Vismodegib) VC Vehicle Control (e.g., DMSO) I Incubate TC->I Dose Response PC->I VC->I Establishes Baseline R Read Signal (Luminescence, Fluorescence, etc.) I->R D Data Normalization (vs. Vehicle Control) R->D C Calculate IC50 / EC50 D->C

Caption: General workflow for a validated cell-based bioassay.

Pillar 2: In-Depth Methodologies & Comparative Analysis

Here, we explore the primary applications of Furo[3,2-b]pyridine derivatives, presenting comparative data and the detailed experimental protocols required to generate and validate such findings.

Target Family 1: Cdc-like Kinases (CLKs)

Expertise & Experience: CLKs are crucial regulators of pre-mRNA splicing, a process frequently dysregulated in cancer, making them attractive therapeutic targets.[1][10] When validating a Furo[3,2-b]pyridine-based CLK inhibitor, the primary goal is to determine its potency (IC50) and selectivity against different CLK isoforms and other kinase families.

Data Presentation: Comparative Kinase Inhibitory Activity

Compound IDTarget KinaseIC50 (nM)Reference(s)
MU1210 (Furo[3,2-b]pyridine) CLK18[3][10]
CLK220[3][10]
CLK412[3][10]
Roscovitine (Alternative) CDK1/cyclin B650[3]
CDK2/cyclin A700[3]
CDK5/p35200[3]

Trustworthiness: Experimental Protocol for a LanthaScreen™ Kinase Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for measuring kinase activity. The principle relies on the phosphorylation of a fluorescently labeled substrate by the kinase. A terbium-labeled antibody that specifically binds the phosphorylated substrate is then added. When the substrate is phosphorylated, the antibody binds, bringing terbium close to the substrate's fluorophore, resulting in a FRET signal. An inhibitor will prevent phosphorylation, leading to a loss of signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the Furo[3,2-b]pyridine test compound and positive control (e.g., Roscovitine) in the kinase buffer.

  • Kinase Reaction: In a low-volume 384-well plate, add 2.5 µL of the test compound dilution. Add 2.5 µL of a 4X kinase/substrate mixture (containing the target CLK enzyme and a fluorescently labeled polypeptide substrate).

  • Initiation: To start the reaction, add 5 µL of a 2X ATP solution. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibitors can be accurately assessed.

  • Incubation: Shake the plate and incubate at room temperature for 60 minutes.

  • Detection: Add 10 µL of a 2X TR-FRET dilution buffer containing a terbium-labeled anti-phosphopeptide antibody.

  • Final Incubation: Incubate for another 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the terbium donor).

  • Analysis: Calculate the emission ratio (520/495). Normalize the data to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the normalized data against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50.

Target Family 2: Hedgehog Signaling Pathway

Expertise & Experience: The Hedgehog (Hh) signaling pathway is vital during embryonic development, but its aberrant reactivation in adults is a known driver of various cancers.[1] Furo[3,2-b]pyridine derivatives have been identified as potent modulators of this pathway, acting downstream of the Smoothened (SMO) receptor.[1][3] Validating these compounds requires a functional cell-based assay that measures the output of the entire pathway, typically through a reporter gene.

G cluster_n PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Sequesters & Promotes Cleavage GLI_rep GLI (repressed) GLI->GLI_rep Cleaved to Repressor Form Transcription Target Gene Transcription GLI->Transcription Activates Nucleus Nucleus FP Furo[3,2-b]pyridine Derivatives FP->GLI Modulates (Mechanism)

Caption: Simplified Hedgehog signaling pathway and target.

Data Presentation: Comparative Hedgehog Pathway Modulation

CompoundAssay TypeIC50Reference
3,5,7-trisubstituted Furo[3,2-b]pyridine GLI-dependent reporter geneSub-micromolar[3]
Vismodegib (Alternative) GLI-luciferase reporter0.05 µM[3]

Trustworthiness: Experimental Protocol for a GLI-Luciferase Reporter Gene Assay

This assay utilizes a cell line engineered to express the luciferase enzyme under the control of a promoter containing binding sites for the GLI transcription factors. Activation of the Hh pathway leads to GLI activation and subsequent luciferase expression, which can be quantified by adding a substrate and measuring luminescence.

Step-by-Step Methodology:

  • Cell Seeding: Seed a stable GLI-luciferase reporter cell line (e.g., Shh-LIGHT2) into a white, clear-bottom 96-well plate at a predetermined density and allow cells to adhere overnight.

  • Compound Treatment: The next day, remove the medium and add fresh, low-serum medium containing serial dilutions of the Furo[3,2-b]pyridine test compounds, the positive control (e.g., Vismodegib), and a vehicle control.

  • Pathway Activation: Co-treat the cells with a Hedgehog pathway agonist, such as Purmorphamine or Sonic Hedgehog (Shh) conditioned medium, to stimulate the pathway.[3] This step is critical; inhibitors are measured by their ability to block this induced signal.

  • Incubation: Incubate the plate for 48-72 hours to allow for transcription and translation of the luciferase reporter.

  • Parallel Cytotoxicity Assay (Crucial for Validation): In a parallel plate set up identically, perform a cell viability assay (e.g., CellTiter-Glo® or MTS). This is essential to ensure that any observed decrease in the reporter signal is due to pathway inhibition and not simply cell death. A compound that is cytotoxic will appear as a false positive.

  • Luminescence Reading: For the reporter assay plate, lyse the cells and measure luminescence using a commercial kit (e.g., Bright-Glo™) according to the manufacturer's instructions on a plate luminometer.

  • Analysis: Normalize the luciferase signal to the cell viability data. Calculate the percent inhibition relative to the agonist-stimulated vehicle control and determine the IC50 by fitting the data to a four-parameter logistic curve.

Synthesizing the Data: A Senior Scientist's Perspective

Validating the bioactivity of a Furo[3,2-b]pyridine derivative is not a single experiment but a carefully constructed matrix of assays. The data presented here shows that optimized derivatives can exhibit nanomolar potency against CLK kinases, rivaling or exceeding the potency of other known inhibitors against their respective targets.[3][10] Similarly, their ability to modulate the Hedgehog pathway at sub-micromolar concentrations positions them as valuable chemical probes and potential therapeutic leads.[3]

A comprehensive data package for a promising Furo[3,2-b]pyridine candidate should include:

  • Potency: Confirmed IC50 values from robust, validated primary assays.

  • Selectivity: Data from a broad kinase panel to demonstrate selectivity for the target kinase(s) over others, and counter-screening against other relevant pathways.

  • Mechanism of Action: Confirmation that the observed activity in a cell-based assay (e.g., reporter gene) translates to a direct effect on the target (e.g., inhibition of substrate phosphorylation in a Western blot).[10]

  • Cellular Efficacy vs. Cytotoxicity: A clear therapeutic window, where the concentration required for the desired biological effect is significantly lower than the concentration that causes general cytotoxicity.[11]

By adhering to these principles of rigorous validation and comparative analysis, researchers can confidently identify and advance Furo[3,2-b]pyridine derivatives with the highest potential for success in the long and arduous journey of drug development.

References

A Head-to-Head Comparison of Furo[3,2-b]pyridine Selectivity for CLK1 vs. CLK2: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The Furo[3,2-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for highly selective and potent kinase inhibitors.[1][2][3][4][5] Among the targets of this versatile scaffold are the Cdc-like kinases (CLKs), a family of dual-specificity kinases that are integral to the regulation of pre-mRNA splicing.[4][6][7] Dysregulation of CLK activity has been implicated in a variety of diseases, including cancer and neurodegenerative disorders, making them compelling targets for therapeutic intervention.[7][8][9] This guide provides a detailed head-to-head comparison of the selectivity of Furo[3,2-b]pyridine-based inhibitors for CLK1 versus CLK2, offering insights into the structural determinants of selectivity and providing a robust experimental framework for evaluation.

The Critical Role of CLK1 and CLK2 in Cellular Homeostasis

CLK1 and CLK2 are key players in the phosphorylation of serine/arginine-rich (SR) proteins, which are essential components of the spliceosome.[6][7][10] This phosphorylation is a critical step in the regulation of alternative splicing, a process that allows for the generation of multiple protein isoforms from a single gene.[11][12][13] The precise control of alternative splicing is vital for normal cellular function, and its disruption is a hallmark of many diseases.[12] Both CLK1 and CLK2 have been shown to influence the splicing of pre-mRNAs that encode proteins involved in crucial cellular processes such as cell cycle progression and apoptosis.[10][12][14] Therefore, the development of selective inhibitors for CLK1 and CLK2 is of significant therapeutic interest.

CLK_Signaling_Pathway cluster_nucleus Nucleus Pre-mRNA Pre-mRNA Spliceosome Spliceosome Pre-mRNA->Spliceosome Splicing Mature_mRNA Mature_mRNA Spliceosome->Mature_mRNA SR_Proteins_unphos SR Proteins (unphosphorylated) SR_Proteins_phos SR Proteins (phosphorylated) SR_Proteins_phos->Spliceosome Promotes assembly Protein_Isoforms Protein Isoforms Mature_mRNA->Protein_Isoforms Translation CLK1_CLK2 CLK1 / CLK2 CLK1_CLK2->SR_Proteins_unphos Phosphorylation Furo_Inhibitor Furo[3,2-b]pyridine Inhibitor Furo_Inhibitor->CLK1_CLK2 Inhibition Cellular_Functions Cellular Functions (e.g., Cell Cycle, Apoptosis) Protein_Isoforms->Cellular_Functions Regulate

Caption: CLK-Mediated Splicing Regulation and Point of Inhibition.

Furo[3,2-b]pyridine Derivatives as Potent CLK Inhibitors

Research has identified 3,5-disubstituted Furo[3,2-b]pyridines as a particularly promising class of CLK inhibitors.[3][15] One such derivative, MU1210, has been characterized as a potent inhibitor of CLK1, CLK2, and CLK4.[15][16][17] The inhibitory profile of MU1210 and a related compound are summarized below.

Compound IDCLK1 IC50 (nM)CLK2 IC50 (nM)CLK4 IC50 (nM)Reference
MU121082012[17]
SGC-CLK-113446[18]

IC50 values represent the concentration of the inhibitor required to reduce kinase activity by 50%.

As the data indicates, compounds based on the Furo[3,2-b]pyridine scaffold can achieve low nanomolar potency against both CLK1 and CLK2. SGC-CLK-1, for instance, demonstrates a slight preference for CLK2 over CLK1.[18] This highlights the potential for fine-tuning the selectivity of these inhibitors through targeted chemical modifications.

Structural Insights into CLK1 vs. CLK2 Selectivity

Achieving selectivity between CLK1 and CLK2 is a significant challenge due to the high degree of homology in their ATP-binding pockets.[18][19] However, subtle differences in the size and electrostatic surface charge distribution of their active sites can be exploited for the design of selective inhibitors.[20][21]

Crystal structures of both CLK1 and CLK2 in complex with various inhibitors have been determined, providing a structural basis for understanding inhibitor binding and selectivity.[20][22][23][24][25][26] Comparative analysis of CLK1 and CLK2 structures reveals that the active site of CLK1 is somewhat narrower and possesses a negatively charged patch that is less pronounced in CLK2.[20][21] These differences, though minor, can be leveraged to design inhibitors that favor interaction with one kinase over the other. For example, modifications to the Furo[3,2-b]pyridine scaffold that introduce bulky or charged moieties could be used to either enhance or disrupt binding to the specific microenvironment of each kinase's active site.

SAR_Diagram cluster_scaffold Furo[3,2-b]pyridine Core cluster_modifications Potential Modification Sites for Selectivity Scaffold R1 R1: Modifications here can exploit differences in the gatekeeper residue and solvent-exposed region. Scaffold->R1 R2 R2: Substitutions at this position can influence interactions with the hinge region and the negatively charged patch in CLK1. Scaffold->R2

Caption: Key Modification Sites on the Furo[3,2-b]pyridine Scaffold.

Experimental Protocol: A Self-Validating In Vitro Kinase Assay for Determining CLK1/CLK2 Selectivity

To accurately determine the selectivity of Furo[3,2-b]pyridine derivatives for CLK1 versus CLK2, a robust and self-validating in vitro kinase assay is essential. The following protocol describes a radiometric assay using ³³P-γ-ATP, a widely accepted method for quantifying kinase activity.

Materials:

  • Recombinant human CLK1 and CLK2 (full-length or catalytic domain)

  • Myelin Basic Protein (MBP) as a generic substrate

  • ³³P-γ-ATP (specific activity ~3000 Ci/mmol)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Furo[3,2-b]pyridine inhibitor stock solution (in DMSO)

  • 96-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Protocol:

  • Compound Preparation: Prepare a serial dilution of the Furo[3,2-b]pyridine inhibitor in DMSO. A typical starting concentration range would be from 100 µM down to 1 pM.

  • Reaction Setup: In a 96-well plate, combine the kinase assay buffer, the appropriate concentration of the inhibitor (or DMSO for control wells), and the substrate (MBP).

  • Enzyme Addition: Add recombinant CLK1 or CLK2 to the wells to initiate the reaction. The final enzyme concentration should be in the linear range of the assay, determined in preliminary experiments.

  • Initiation of Phosphorylation: Start the phosphorylation reaction by adding ³³P-γ-ATP. The final ATP concentration should be at or near the Km for each kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear phase.

  • Reaction Termination: Stop the reaction by adding a solution of phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated MBP will bind to the filter, while the unincorporated ³³P-γ-ATP will be washed away.

  • Washing: Wash the filter plate multiple times with phosphoric acid to remove all unbound radioactivity.

  • Quantification: After drying the filter plate, add scintillation fluid to each well and measure the amount of incorporated ³³P using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.

    • The selectivity index is calculated by dividing the IC50 for the off-target kinase (e.g., CLK1) by the IC50 for the on-target kinase (e.g., CLK2).

Self-Validation System:

  • Positive Control: A known potent, non-selective kinase inhibitor (e.g., staurosporine) should be run in parallel to ensure the assay is performing correctly.

  • Negative Control: Wells containing no enzyme should be included to determine the background level of radioactivity.

  • Z'-factor: The Z'-factor should be calculated for each assay plate to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Kinase_Assay_Workflow Start Start Compound_Dilution Prepare Serial Dilution of Furo[3,2-b]pyridine Inhibitor Start->Compound_Dilution Reaction_Setup Set up Kinase Reaction: Buffer, Substrate, Inhibitor Compound_Dilution->Reaction_Setup Add_Kinase Add CLK1 or CLK2 Reaction_Setup->Add_Kinase Add_ATP Initiate Reaction with [33P]-γ-ATP Add_Kinase->Add_ATP Incubation Incubate at 30°C Add_ATP->Incubation Stop_Reaction Terminate Reaction Incubation->Stop_Reaction Filter_Binding Transfer to Phosphocellulose Plate and Wash Stop_Reaction->Filter_Binding Scintillation_Counting Quantify Incorporated 33P Filter_Binding->Scintillation_Counting Data_Analysis Calculate % Inhibition and Determine IC50 Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: In Vitro Kinase Assay Workflow for IC50 Determination.

Conclusion

The Furo[3,2-b]pyridine scaffold represents a valuable starting point for the development of potent and selective inhibitors of CLK1 and CLK2. While achieving high selectivity between these two closely related kinases is challenging, a thorough understanding of the structural nuances of their active sites, coupled with a robust and quantitative screening methodology, can guide the rational design of next-generation therapeutics. The experimental protocol detailed in this guide provides a reliable framework for researchers to accurately assess the selectivity of their compounds and to advance the development of novel treatments for diseases driven by aberrant CLK activity.

References

Furo[3,2-b]pyridine Derivatives: A Comparative Analysis of Efficacy Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

The quest for novel, selective, and potent anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as privileged scaffolds, offering three-dimensional complexity and diverse points for chemical modification. The Furo[3,2-b]pyridine core, a fused bicyclic heterocycle, has garnered significant attention for its versatile pharmacological activities, including notable potential in oncology.[1][2]

This guide provides a comprehensive analysis of the efficacy of Furo[3,2-b]pyridine derivatives against various cancer cell lines. We will delve into their cytotoxic profiles, compare their performance against established chemotherapeutics, elucidate their mechanisms of action, and provide detailed experimental protocols for their evaluation. Our objective is to offer researchers and drug development professionals a critical synthesis of the current state of knowledge, highlighting both the promise and the outstanding questions surrounding this compound class.

In Vitro Cytotoxicity: A Head-to-Head Comparison

The foundational metric for evaluating a potential anticancer compound is its ability to inhibit the growth and proliferation of cancer cells in vitro. This is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%.

While comprehensive IC50 data for a single, extensive library of Furo[3,2-b]pyridine derivatives across a wide panel of cell lines is not yet consolidated in the literature, published studies on various derivatives and related isomers reveal a promising pattern of activity. The following table summarizes key cytotoxicity data, with the well-established chemotherapeutic agent Doxorubicin included as a benchmark for comparison.

Compound/DrugDerivative Structure/ClassCell LineCancer TypeIC50 (µM)Reference
Derivative 3b 2-substituted Furo[3,2-b]pyridineMDA-MB-231Breast CancerEncouraging Growth Inhibition[2]
Derivative 3b 2-substituted Furo[3,2-b]pyridineMCF-7Breast CancerEncouraging Growth Inhibition[2]
Pyridine-urea 8e Pyridine-UreaMCF-7Breast Cancer0.22 (48h) / 0.11 (72h)[3][4]
Furo[3,2-b]indole 10a Furo[3,2-b]indoleA498Renal CancerSignificant Inhibition[5]
Furo[2,3-b]pyridine 7 Furo[2,3-b]pyridine IsomerNeuro-2aNeuroblastoma5.8[1]
Furo[2,3-b]pyridine 12a Furo[2,3-b]pyridine IsomerNeuro-2aNeuroblastoma3.6[1]
Doxorubicin Anthracycline ChemotherapyMCF-7Breast Cancer~1.93 - 4.57[1][3][4]
Doxorubicin Anthracycline ChemotherapyHCT-116Colon Cancer~2.11[1]
Doxorubicin Anthracycline ChemotherapyHeLaCervical Cancer~2.35[1]

Analysis of Cytotoxic Data:

The data indicates that derivatives based on the pyridine scaffold can achieve potent cytotoxicity, in some cases exceeding that of the standard drug, Doxorubicin. For instance, the pyridine-urea derivative 8e demonstrated an IC50 of 0.22 µM against the MCF-7 breast cancer cell line after 48 hours, which is approximately 8.7 times more active than Doxorubicin under similar conditions.[3][4] While specific IC50 values for the Furo[3,2-b]pyridine derivative 3b are not detailed in the referenced abstract, its "encouraging growth inhibition" and apoptosis-inducing potential in both MDA-MB-231 and MCF-7 cell lines mark it as a compound of significant interest.[2]

Furthermore, the high selectivity and potent activity of the related Furo[3,2-b]indole derivative 10a against A498 renal cancer cells underscore the potential of the fused furo-heterocycle system in targeting specific cancer types.[5]

Mechanisms of Anticancer Action: Beyond Cytotoxicity

A truly effective anticancer agent must do more than simply halt proliferation; it should ideally promote cancer cell death through controlled, programmed pathways while exhibiting selectivity for malignant cells. Furo[3,2-b]pyridine derivatives have been shown to operate through several key anticancer mechanisms.

Modulation of Key Signaling Pathways

The anticancer activity of many Furo[3,2-b]pyridine derivatives is rooted in their ability to interact with and modulate specific signaling pathways that are frequently dysregulated in cancer.[1]

  • Kinase Inhibition : Kinases are critical regulators of cell signaling, and their aberrant activity is a hallmark of many cancers. The Furo[3,2-b]pyridine scaffold has been identified as a novel framework for developing potent and highly selective inhibitors of cdc-like kinases (CLKs).[6] CLKs are involved in the regulation of pre-mRNA splicing, a process vital for gene expression that is often altered in cancer cells.[1] Other related pyridine derivatives have shown inhibitory activity against VEGFR-2, a key kinase in angiogenesis.[3][4]

  • Hedgehog Pathway Modulation : The Hedgehog signaling pathway is crucial during embryonic development, but its reactivation in adults is linked to the progression of several cancers. Certain 3,5,7-trisubstituted Furo[3,2-b]pyridines have been identified as sub-micromolar modulators of this pathway, presenting a distinct therapeutic avenue.[1][6]

  • SIRT1 Inhibition : Sirtuin 1 (SIRT1) is a protein involved in various cellular processes, including cell survival and stress resistance. Its inhibition can render cancer cells more susceptible to death. The Furo[3,2-b]pyridine derivative 3b was found to inhibit SIRT1, contributing to its anticancer effect in breast cancer cell lines.[2]

G cluster_0 Furo[3,2-b]pyridine Core cluster_1 Cellular Targets & Pathways cluster_2 Anticancer Outcomes Core Furo[3,2-b]pyridine Derivative CLKs CLKs (mRNA Splicing) Core->CLKs inhibits/modulates Hedgehog Hedgehog Pathway (Cell Fate, Proliferation) Core->Hedgehog inhibits/modulates SIRT1 SIRT1 (Cell Survival) Core->SIRT1 inhibits/modulates VEGFR2 VEGFR-2 (Angiogenesis) Core->VEGFR2 inhibits/modulates Apoptosis Apoptosis CLKs->Apoptosis CellCycleArrest Cell Cycle Arrest CLKs->CellCycleArrest Hedgehog->Apoptosis Hedgehog->CellCycleArrest SIRT1->Apoptosis SIRT1->CellCycleArrest AntiAngiogenesis Anti-Angiogenesis VEGFR2->AntiAngiogenesis

Caption: Targeted signaling pathways of Furo[3,2-b]pyridine derivatives.

Induction of Apoptosis and Cell Cycle Arrest

Many effective cancer therapies work by forcing cancer cells into apoptosis (programmed cell death) or by arresting the cell cycle to prevent their division.

  • Apoptosis : The Furo[3,2-b]pyridine derivative 3b demonstrated a clear ability to induce apoptosis in MCF-7 breast cancer cells.[2] This is a critical feature, as it implies the compound can actively eliminate cancer cells rather than merely halting their growth. For comparison, the standard drug Doxorubicin is a well-documented inducer of apoptosis; one study noted that 0.5 µM of Doxorubicin induced apoptosis in 55% of MCF-7 cells.[1]

  • Cell Cycle Arrest : Uncontrolled cell division is the defining characteristic of cancer. Compounds that can halt the cell cycle are therefore of high therapeutic value. Studies on related pyridine derivatives have shown they can arrest the cell cycle, frequently at the G2/M phase, thereby preventing mitosis.[1] Doxorubicin also exhibits this property; treatment of MCF-7 cells with 800 nM of the drug resulted in 36.32% of cells being arrested in the G2/M phase.[1]

Experimental Protocols: A Guide to In Vitro Evaluation

The trustworthiness of any experimental data hinges on the robustness of the methodologies used. The following section details standardized, self-validating protocols for assessing the efficacy of novel compounds like Furo[3,2-b]pyridine derivatives.

Workflow for In Vitro Anticancer Drug Screening

The logical flow of experiments typically begins with a broad screen for cytotoxicity, followed by more detailed mechanistic studies for the most potent compounds.

start Start: Synthesized Compound cell_culture 1. Cell Culture (e.g., MCF-7, A549, HCT-116) start->cell_culture mtt_assay 2. Cytotoxicity Screening (MTT Assay) cell_culture->mtt_assay ic50 3. Determine IC50 Value mtt_assay->ic50 mechanistic_studies 4. Mechanistic Studies (For potent compounds) ic50->mechanistic_studies apoptosis_assay Flow Cytometry (Annexin V/PI Staining) mechanistic_studies->apoptosis_assay Apoptosis? cell_cycle_assay Flow Cytometry (Propidium Iodide Staining) mechanistic_studies->cell_cycle_assay Cell Cycle Arrest? protein_analysis Western Blot (Target protein levels) mechanistic_studies->protein_analysis Target Engagement? end End: Data Analysis & SAR apoptosis_assay->end cell_cycle_assay->end protein_analysis->end

Caption: Standard experimental workflow for anticancer compound evaluation.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Furo[3,2-b]pyridine derivatives and a reference drug (e.g., Doxorubicin) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and wells with medium only (blank).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Conclusion and Future Directions

The available evidence strongly suggests that the Furo[3,2-b]pyridine scaffold is a highly promising platform for the development of novel anticancer agents.[1] Their demonstrated ability to inhibit key oncogenic pathways, induce apoptosis, and arrest the cell cycle provides a solid mechanistic foundation for their therapeutic potential.[1][2][6] The superior potency of some related pyridine derivatives compared to standard chemotherapeutics like Doxorubicin further highlights the promise of this chemical space.[4]

To fully validate their clinical utility, future research should focus on:

  • Comprehensive In Vitro Screening: Testing a wider and more diverse library of Furo[3,2-b]pyridine derivatives against a large panel of cancer cell lines to establish a robust structure-activity relationship (SAR).

  • In Vivo Efficacy Studies: Advancing the most potent and selective compounds into preclinical animal models (e.g., xenograft models) to assess their antitumor activity, pharmacokinetics, and safety profiles in vivo.[5]

  • Target Deconvolution: Utilizing advanced chemical biology and proteomic approaches to precisely identify the molecular targets of the most active compounds, which will aid in mechanism elucidation and patient selection strategies.

By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of Furo[3,2-b]pyridine derivatives, paving the way for a new generation of targeted cancer therapies.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Furo[3,2-b]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge in the development of targeted therapies. The Furo[3,2-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant promise in generating potent and selective inhibitors against a range of kinases implicated in oncology and other diseases.[1][2] This guide provides an in-depth, objective comparison of the cross-reactivity profiles of Furo[3,2-b]pyridine-based inhibitors against other common kinase inhibitor scaffolds, supported by experimental data and detailed methodologies.

The Furo[3,2-b]pyridine Scaffold: A Framework for Selectivity

The Furo[3,2-b]pyridine core is a bicyclic heterocycle that offers a rigid and planar framework, ideal for positioning key pharmacophoric features within the ATP-binding pocket of kinases.[3] Its unique electronic distribution and potential for diverse substitution patterns allow for the fine-tuning of inhibitor potency and, crucially, selectivity.[4][[“]] Derivatives of this scaffold have been primarily investigated as inhibitors of Cdc-like kinases (CLKs), which are key regulators of pre-mRNA splicing, a process often dysregulated in cancer.[1][6] However, the versatility of the Furo[3,2-b]pyridine core has led to the development of inhibitors targeting other kinases, including Homeodomain-Interacting Protein Kinases (HIPKs), Bruton's tyrosine kinase (Btk), and Phosphoinositide 3-kinases (PI3Ks).[7]

Comparative Cross-Reactivity Profiling

A critical aspect of kinase inhibitor development is understanding and minimizing off-target effects.[8] Kinome-wide screening provides a global view of an inhibitor's selectivity. Here, we compare the cross-reactivity of representative Furo[3,2-b]pyridine inhibitors with inhibitors based on other common scaffolds targeting the CLK family.

Table 1: Comparative Kinase Inhibition Profile of CLK Inhibitors
Compound/ScaffoldPrimary Target(s)Key Off-Targets (Notable Inhibition)Assay TypeReference(s)
Furo[3,2-b]pyridine derivative (Compound 12f) CLK1, CLK2, CLK4Minimal off-target activity at 1µMKinome Scan[9][10]
Furo[3,2-b]pyridine derivative (MU1210) CLK1, CLK2, CLK4PIM1, DYRK1A, Haspin, DRAK2Thermal Shift (ΔTm)[9]
Thieno[3,2-b]pyridine derivative (SGC-CLK-1) CLK1, CLK2, CLK4HIPK1, HIPK2, STK16KINOMEscan®[11][12][13][14]
Benzothiazole (TG003) CLK1, CLK4DYRK1A, DYRK1B, DYRK2, DYRK3, HIPK2Enzymatic Assay[9][15]

As illustrated in Table 1, the Furo[3,2-b]pyridine derivative, compound 12f, demonstrates remarkable selectivity for the CLK family with minimal off-target interactions observed in a kinome scan at a 1µM concentration.[9][10] In contrast, another Furo[3,2-b]pyridine derivative, MU1210, while potent against CLKs, also shows activity against other kinases like PIM1 and DYRK1A.[9] This highlights that while the scaffold is predisposed to selectivity, the specific substitutions play a crucial role in defining the final cross-reactivity profile.

When compared to other scaffolds, the Furo[3,2-b]pyridine core holds its own. The thieno[3,2-b]pyridine-based SGC-CLK-1 also exhibits good selectivity, with off-targets primarily within the HIPK family.[11][12][13][14] The benzothiazole-based inhibitor TG003, however, displays a broader off-target profile, notably inhibiting several members of the DYRK family.[9][15]

Causality Behind Experimental Choices in Profiling

The choice of assay for profiling kinase inhibitors is critical for obtaining a comprehensive understanding of their selectivity.

  • Biochemical Assays (e.g., LanthaScreen™ Eu Kinase Binding Assay): These assays are excellent for determining the direct interaction between an inhibitor and a purified kinase, providing quantitative measures of affinity (e.g., IC50, Kd).[16][17][18][19][20] They are often used in initial screening campaigns to identify potent binders.

  • Cell-Based Assays (e.g., Cellular Thermal Shift Assay - CETSA): CETSA measures the thermal stabilization of a target protein upon ligand binding in a cellular context.[21][22][23][24][25] This provides evidence of target engagement within the complex milieu of the cell, accounting for factors like cell permeability and intracellular metabolism.

  • Global Proteomics Approaches (e.g., Phosphoproteomics): These mass spectrometry-based techniques provide an unbiased view of the downstream signaling effects of a kinase inhibitor.[26][27][28][29][30] By quantifying changes in the phosphorylation status of thousands of proteins, researchers can identify both on-target and off-target pathway modulation.

A multi-tiered approach, combining biochemical, cell-based, and proteomics methods, is the gold standard for a thorough cross-reactivity assessment.

Visualizing Key Concepts

CLK-Mediated Splicing Pathway

CLK_Pathway cluster_nucleus Nucleus CLKs CLKs (CLK1, 2, 4) SR_Proteins SR Proteins (unphosphorylated) CLKs->SR_Proteins pSR_Proteins pSR Proteins (phosphorylated) SR_Proteins->pSR_Proteins phosphorylation Spliceosome Spliceosome Assembly pSR_Proteins->Spliceosome promotes mRNA Mature mRNA Spliceosome->mRNA pre_mRNA pre-mRNA pre_mRNA->Spliceosome splicing Furo_Inhibitor Furo[3,2-b]pyridine Inhibitor Furo_Inhibitor->CLKs inhibition Experimental_Workflow cluster_workflow Cross-Reactivity Profiling Workflow Inhibitor Furo[3,2-b]pyridine Inhibitor Biochemical Biochemical Screening (e.g., LanthaScreen) Inhibitor->Biochemical Potency Cellular Cell-Based Target Engagement (e.g., CETSA) Inhibitor->Cellular Target Engagement Proteomics Global Pathway Analysis (Phosphoproteomics) Inhibitor->Proteomics Pathway Effects Data Data Integration & Selectivity Assessment Biochemical->Data Cellular->Data Proteomics->Data

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.